TVB-3664
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOVRCUSPPGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of TVB-3664: A Technical Guide to a Novel FASN Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer metabolism has unveiled novel therapeutic avenues, with a burgeoning focus on the inhibition of fatty acid synthase (FASN). FASN, the sole enzyme capable of de novo fatty acid synthesis in humans, is a critical metabolic oncogene overexpressed in a multitude of cancers, correlating with poor prognosis and aggressive tumor biology.[1][2] TVB-3664, a potent and selective, orally bioavailable, and reversible inhibitor of FASN, has emerged as a promising therapeutic agent. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in cancer cells, supported by preclinical data, experimental methodologies, and visual representations of the intricate signaling pathways involved.
Direct Inhibition of Fatty Acid Synthase
This compound exerts its primary anti-cancer effect through the direct inhibition of FASN, a large multi-enzyme complex responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3][4] This inhibition disrupts the production of long-chain fatty acids, which are essential for cancer cells for various functions including membrane synthesis, energy storage, and protein modification.[3][5]
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type/Species | Reference |
| IC50 (Palmitate Synthesis) | 18 nM | Human | [6][7] |
| IC50 (Palmitate Synthesis) | 12 nM | Mouse | [6][7] |
Disruption of Key Oncogenic Signaling Pathways
The inhibition of FASN by this compound extends beyond simple metabolic disruption, profoundly impacting several critical oncogenic signaling pathways that drive tumor growth and survival.
The PI3K/AKT/mTOR Pathway
FASN activity is intricately linked with the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3][5] Inhibition of FASN by this compound has been shown to decrease the activation of Akt and mTOR.[8][9] This disruption leads to reduced protein synthesis and cell cycle progression, ultimately contributing to apoptosis.
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the TVB-3664 Fatty Acid Synthase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN). It details the molecule's mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.
Introduction: Fatty Acid Synthase as a Therapeutic Target
Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[1] While most normal tissues acquire fatty acids from circulation, many cancer types exhibit a marked upregulation of FASN expression and activity.[2][3] This heightened lipogenesis provides cancer cells with the necessary building blocks for membrane synthesis, energy storage, and the generation of signaling molecules required for rapid proliferation, survival, and metastasis.[4] The dependence of tumor cells on FASN, coupled with its low expression in most normal adult tissues, makes it an attractive and promising target for cancer therapy.[3]
This compound is an orally bioavailable, reversible, and selective small-molecule inhibitor of FASN.[5] It belongs to a new generation of FASN inhibitors developed to overcome the pharmacological limitations of earlier compounds, demonstrating improved tolerability and significant anti-tumor activity in a range of preclinical models.[6]
Core Mechanism of Action
This compound exerts its anti-neoplastic effects by directly inhibiting the enzymatic activity of FASN.[1] By blocking the β-ketoacyl synthase (KS) domain, this compound prevents the condensation steps in fatty acid synthesis, leading to a cascade of downstream cellular events.[1]
The primary consequences of FASN inhibition by this compound include:
-
Depletion of Palmitate: The most direct effect is the cessation of palmitate production, depriving cancer cells of a crucial substrate for complex lipids.
-
Accumulation of Malonyl-CoA: Inhibition of FASN leads to a buildup of its substrate, malonyl-CoA. This accumulation can have cytotoxic effects and disrupt cellular metabolism.[2]
-
Disruption of Membrane Integrity: Reduced availability of fatty acids impairs the synthesis of phospholipids, altering the structure and function of cellular membranes, including those of organelles like the endoplasmic reticulum.[2]
-
Impaired Protein Palmitoylation: Palmitoylation is a post-translational modification crucial for the proper localization and function of many proteins, including those involved in oncogenic signaling. This compound has been shown to significantly reduce tubulin palmitoylation, leading to disrupted microtubule organization.[7][8]
-
Modulation of Oncogenic Signaling: FASN activity is intricately linked with major cancer signaling pathways. Inhibition by this compound has been shown to alter the activity of pathways including Akt, Erk1/2, and AMPK.[5][9]
-
Induction of Apoptosis and Ferroptosis: The culmination of these effects—metabolic stress, signaling disruption, and membrane damage—leads to the induction of programmed cell death (apoptosis) in tumor cells.[2] In some contexts, such as KRAS-mutant lung cancer, FASN inhibition by this compound has been specifically linked to the induction of ferroptosis, an iron-dependent form of cell death.[6]
Quantitative Efficacy Data
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | IC50 Value | Citation |
| Palmitate Synthesis Inhibition | Human | 18 nM | [5][8][10] |
| Palmitate Synthesis Inhibition | Mouse | 12 nM | [5][8][10] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Tumor Type | Model | Dosage | Outcome | Citation |
| Colorectal Cancer | Pt 2614 | 3 mg/kg, daily p.o. | 30% reduction in tumor weight | [1][5][8] |
| Colorectal Cancer | Pt 2449PT | 3 mg/kg, daily p.o. | 37.5% reduction in tumor weight | [1][5][8] |
| Colorectal Cancer | Pt 2402 | 6 mg/kg, daily p.o. | 51.5% reduction in tumor weight | [1][5][8] |
| Various Cancers | Lung, Ovarian, Prostate, Pancreatic Xenografts | Not specified | Significant tumor growth inhibition; regression in 3 of 6 models | [7] |
| Hepatocellular Carcinoma (HCC) | sgPTEN/c-MET and AKT/NRAS driven | Not specified | Effective inhibition of early-stage tumor development | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the this compound Mechanism
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic associated with this compound.
Figure 1: Core mechanism of this compound FASN inhibition pathway.
Figure 2: Downstream effects on key oncogenic signaling pathways.
Figure 3: Preclinical experimental workflow for this compound evaluation.
Figure 4: Upregulation of CD36 as a compensatory mechanism.
Key Experimental Protocols
Cell Proliferation Assay
This protocol is used to determine the concentration-dependent effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., CaCo2, HT29) in 96-well plates at a predetermined density and allow them to adhere overnight.[5]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-1 µM) in the appropriate cell culture medium.[5] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 3 to 7 days.[5]
-
Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Record luminescence and plot the percentage of viable cells against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
Patient-Derived Xenograft (PDX) In Vivo Study
This protocol assesses the anti-tumor activity of this compound in a more clinically relevant animal model.
-
Animal Model: Use immunodeficient mice, such as NOD-SCID-IL2rg-/- (NSG) mice.[5]
-
Tumor Implantation: Surgically implant tumor fragments from consented patients into the flanks of the mice.[5]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound daily via oral gavage at specified doses (e.g., 3 mg/kg or 6 mg/kg).[5][10] The vehicle is typically a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 4 weeks) or until tumors reach a predetermined maximum size.[5]
-
Tissue Collection: At the end of the study, euthanize the animals and harvest tumors for downstream analysis (e.g., Western blot, metabolomics).
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the phosphorylation status and expression levels of key signaling proteins.
-
Protein Extraction: Lyse cells or homogenized tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., pAkt, total Akt, pErk1/2, total Erk1/2, FASN, and a loading control like β-actin).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative changes in protein expression or phosphorylation between treated and control samples.
Conclusion and Future Directions
This compound is a highly potent and selective FASN inhibitor with demonstrated anti-tumor activity across a variety of preclinical cancer models. Its mechanism of action is centered on the disruption of de novo lipogenesis, which triggers a cascade of events including impaired membrane synthesis, altered oncogenic signaling, and ultimately, tumor cell death.
The data indicate that while this compound is effective as a monotherapy in certain contexts, its true potential may lie in combination therapies.[11] For instance, combining this compound with standard chemotherapeutics (e.g., taxanes) or other targeted agents has shown synergistic effects.[7][11] Furthermore, understanding compensatory mechanisms, such as the upregulation of the fatty acid transporter CD36, is crucial for developing strategies to overcome potential resistance.[12][13] The robust preclinical data for this compound and related compounds like TVB-2640 (denifanstat) support the continued clinical investigation of FASN inhibition as a viable and promising strategy in precision oncology.[6][14]
References
- 1. medkoo.com [medkoo.com]
- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase inhibitors: new directions for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 6. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 11. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
The Central Role of Fatty Acid Synthase (FASN) in Tumor Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival.[1] Among the key metabolic enzymes implicated in oncogenesis, Fatty Acid Synthase (FASN) has emerged as a critical player and a promising therapeutic target.[2][3][4] FASN is the terminal enzyme in the de novo synthesis of fatty acids, a pathway that is minimally active in most normal differentiated cells but significantly upregulated in a wide array of human cancers.[2][5] This guide provides an in-depth examination of FASN's role in tumor metabolism, detailing its regulatory pathways, its crosstalk with other metabolic processes, and the methodologies used to study its function. We further explore the therapeutic rationale for targeting FASN and present key quantitative data and experimental protocols for the research community.
FASN: A Shift from Normal Physiology to Oncogenic Driver
In normal, healthy cells, the primary source of fatty acids is exogenous uptake from circulation.[6] De novo lipogenesis (DNL), the process where FASN is the key catalyst, is largely restricted to specialized tissues like the liver and adipose tissue, and its activity is tightly regulated by dietary status.[2][7]
In stark contrast, many tumor cells exhibit a profound metabolic shift, becoming heavily reliant on endogenous fatty acid synthesis, regardless of extracellular lipid availability.[6][8] This upregulated FASN activity is not merely a byproduct of transformation but an essential component of the malignant phenotype, providing lipids for membrane formation, energy production, and the generation of signaling molecules.[2][9] Overexpression of FASN is a common feature in numerous cancers—including breast, prostate, colorectal, ovarian, and lung—and frequently correlates with tumor aggressiveness and poor prognosis.[1][5][7][10]
Core Functions of FASN in Tumor Metabolism
FASN's contribution to cancer progression is multifaceted, extending beyond simple lipid production.
-
Biosynthesis for Proliferation: Rapidly dividing cancer cells require a constant supply of lipids to construct new cellular membranes. FASN provides the necessary palmitate, the precursor for more complex fatty acids and phospholipids, thereby directly fueling cell growth and division.[2]
-
Energy Homeostasis: While glycolysis is a primary energy source, fatty acids synthesized by FASN can undergo β-oxidation to generate significant amounts of ATP, providing metabolic flexibility and resilience, especially under conditions of nutrient stress.[6][11] FASN can also regulate mitochondrial function and biogenesis.[6][11]
-
Protein Modification and Signaling: FASN-derived fatty acids are crucial for the post-translational modification of proteins, such as palmitoylation. This process is vital for the proper localization and function of key signaling proteins, including oncogenes involved in cell growth and migration.[11]
-
Modulation of Cellular Organelles: FASN activity influences the function of subcellular organelles. For instance, it has been linked to the regulation of the endoplasmic reticulum (ER) and mitochondria, impacting processes like ER stress response and cellular respiration.[6][12]
Regulation of FASN Expression and Activity in Cancer
The constitutive upregulation of FASN in tumors is driven by a complex network of oncogenic signaling pathways that override normal metabolic feedback mechanisms.
-
Growth Factor Receptor Signaling: Activation of receptors like EGFR and HER2 stimulates downstream pathways that promote FASN expression.[12][13]
-
PI3K/AKT/mTOR Pathway: This is a central signaling cascade in cancer that promotes cell growth and proliferation. Activated AKT can lead to the nuclear translocation and activation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenic genes, including FASN.[7][12][14] A positive feedback loop has been observed where FASN expression can, in turn, sustain AKT activation.[2][12]
-
MAPK/ERK Pathway: The ERK1/2 signaling pathway, also downstream of growth factor receptors, contributes to the upregulation of FASN.[6][12]
-
Hormonal Regulation: In hormone-dependent cancers like breast and prostate, steroid hormones can activate pathways that stimulate SREBP-1c maturation and subsequent FASN expression.[15]
-
Loss of Tumor Suppressors: The tumor suppressor p53 can negatively regulate FASN. Its inactivation in many cancers removes this inhibitory control, contributing to elevated FASN levels.[15]
Below is a diagram illustrating the primary signaling pathways that converge to upregulate FASN in cancer cells.
Caption: Upstream signaling pathways regulating FASN expression in cancer.
Crosstalk with Other Metabolic Pathways
FASN does not operate in isolation. It is functionally intertwined with other core metabolic pathways, allowing cancer cells to achieve greater energy flexibility.[6][14]
-
Glycolysis: There is a bidirectional relationship between glycolysis and lipogenesis. Glycolysis provides the carbon precursors (via citrate from the Krebs cycle) for fatty acid synthesis. Conversely, inhibiting FASN can impair glycolytic flux, reduce glucose uptake, and decrease lactate production in some cancer models.[6][11]
-
Krebs Cycle and Oxidative Phosphorylation: FASN inhibition has been shown to downregulate the Krebs cycle and suppress mitochondrial genes involved in energy metabolism and oxidative phosphorylation, indicating a tight coupling between lipid synthesis and mitochondrial respiration.[6]
-
Amino Acid Metabolism: Suppression of FASN can induce adaptive changes in other metabolic pathways, including glutaminolysis, as the cell attempts to compensate for the loss of its primary lipogenic route.[6][11][12]
The diagram below illustrates the central role of FASN in integrating various metabolic inputs and outputs.
Caption: FASN's integration with glycolysis and mitochondrial metabolism.
Quantitative Data Summary
The differential expression and activity of FASN between cancer and normal tissues present a therapeutic window.[6] Below are tables summarizing quantitative data related to FASN.
Table 1: FASN Expression in Various Human Cancers (Illustrative Examples)
| Cancer Type | Method | Finding | Reference |
|---|---|---|---|
| Breast Cancer | IHC | High FASN expression correlates with poor prognosis. | [7] |
| Prostate Cancer | IHC | FASN expression linked to activation of AKT pathway. | [2][7] |
| Colorectal Cancer | Primary Cells | Anti-tumor response to FASN inhibitor TVB-3166 observed. | [6] |
| Ovarian Cancer | Cell Lines | Positive feedback regulation between FASN and AKT. | [2][7] |
| Gastric Cancer | TCGA Data | FASN identified as a prognostic marker related to immune infiltration. | [10] |
| Liver Cancer | TCGA Data | High FASN expression linked to worse Overall Survival (OS). |[10] |
Table 2: Pharmacological Inhibitors of FASN and Their Effects
| Inhibitor | Type | Mechanism of Action | IC50 / Effect in Cancer Cells | Limitations |
|---|---|---|---|---|
| Cerulenin | Natural Product | Irreversibly binds to the ketoacyl synthase domain. | Induces apoptosis in breast and ovarian cancer cells. | Poor stability and metabolic liabilities. |
| C75 | Small Molecule | Synthetic analogue of cerulenin. | Induces apoptosis and tumor growth delay in xenografts. | Lack of selectivity, causes weight loss. |
| Orlistat | FDA-approved | Reversibly inhibits the thioesterase domain. | Induces cell death in prostate and breast cancer cell lines. | Poor cell permeability and bioavailability. |
| TVB-2640 (Denifanstat) | First-in-class | Potent, selective, and reversible FASN inhibitor. | Shows robust anti-tumor activity in preclinical models and early clinical trials. | Further clinical validation required. |
Note: IC50 values are highly cell-line dependent and are not universally reported. The effects are generally observed in the low micromolar range for older inhibitors and nanomolar range for newer compounds like TVB-2640.
Experimental Protocols
Studying FASN requires a range of molecular and cellular biology techniques. Below are outlines for key experimental protocols.
Protocol: Western Blot for FASN Protein Expression
Objective: To quantify the relative expression level of FASN protein in cell lysates or tissue homogenates.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on an 8% Tris-glycine polyacrylamide gel. FASN is a large protein (~270 kDa).
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for FASN (e.g., Rabbit anti-FASN, diluted 1:1000 in blocking buffer). Simultaneously, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000).
-
Detection: Detect chemiluminescence using an ECL substrate and imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize FASN band intensity to the loading control.
Protocol: FASN Activity Assay (Spectrophotometric)
Objective: To measure the enzymatic activity of FASN by monitoring the oxidation of its cofactor, NADPH.
-
Lysate Preparation: Prepare fresh cell or tissue lysates in a suitable buffer (e.g., potassium phosphate buffer with EDTA and DTT).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, acetyl-CoA, and malonyl-CoA.
-
Initiation: Add 10-50 µg of lysate to the reaction mixture. Immediately add NADPH to start the reaction.
-
Measurement: Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C using a spectrophotometer. The rate of NADPH oxidation is directly proportional to FASN activity.
-
Controls: Include a negative control with no lysate and a control with a known FASN inhibitor (e.g., C75) to confirm specificity.
-
Calculation: Calculate FASN activity based on the rate of change in absorbance, using the extinction coefficient for NADPH (6.22 mM⁻¹cm⁻¹). Normalize activity to the total protein concentration of the lysate.
Protocol: Cell Viability Assay (MTT)
Objective: To assess the cytotoxic or cytostatic effects of a FASN inhibitor on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the FASN inhibitor (e.g., TVB-2640 from 1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).
The workflow for testing a novel FASN inhibitor is depicted below.
References
- 1. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fatty Acid Synthase: An Emerging Target in Cancer [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Obesity-Related Fatty Acid and Cholesterol Metabolism in Cancer-Associated Host Cells [frontiersin.org]
- 9. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]
- 11. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preclinical Oncology Studies of TVB-3664: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in the context of oncology. This compound is an orally bioavailable, reversible inhibitor that has demonstrated anti-tumor activity in a variety of preclinical cancer models. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.
Mechanism of Action
This compound targets FASN, a key enzyme in the de novo lipogenesis pathway, which is responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, there is an increased reliance on this pathway to produce lipids necessary for cell membrane formation, signaling, and energy storage, making FASN an attractive therapeutic target. Inhibition of FASN by this compound leads to a reduction in cellular palmitate levels, which in turn disrupts various cellular processes crucial for tumor cell proliferation and survival. The IC50 values for this compound in inhibiting human and mouse cell palmitate synthesis are 18 nM and 12 nM, respectively[1][2].
One of the downstream effects of FASN inhibition by this compound is the significant reduction of tubulin palmitoylation and mRNA expression[1][2][3]. This disruption of post-translational modification of tubulin can interfere with microtubule organization, a mechanism that may contribute to the synergistic anti-tumor effects observed when this compound is combined with taxane-based chemotherapies[3].
In Vitro Efficacy
This compound has demonstrated anti-proliferative activity across a range of cancer cell lines. The tables below summarize the reported in vitro efficacy data.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |
| Calu-6 | Non-small-cell lung cancer | 50 nM | 48 h | FASN inhibition, reduced tubulin palmitoylation | [3] |
| A549 | Non-small-cell lung cancer | 50 nM | 72 h | FASN inhibition | [3] |
| CaCo2 | Colorectal Cancer | 0-1 µM | 7 days | Anti-tumor activity | [1][2] |
| HT29 | Colorectal Cancer | 0-1 µM | 7 days | Anti-tumor activity | [1][2] |
| LIM2405 | Colorectal Cancer | 0-1 µM | 7 days | Anti-tumor activity | [1][2] |
| Pt 93 | Primary Colorectal Cancer | 0.2 µM | 6 days | Increased CD36 mRNA and protein expression | [4] |
| Pt 130 | Primary Colorectal Cancer | 0.2 µM | 6 days | Increased CD36 mRNA and protein expression | [4] |
In Vivo Efficacy
Preclinical studies using patient-derived xenograft (PDX) and other murine models have shown the anti-tumor potential of this compound as a monotherapy and in combination with other agents.
Table 2: In Vivo Monotherapy Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dosage | Administration | Duration | Key Findings | Reference |
| Colorectal Cancer PDX (Pt 2614) | Colorectal Cancer | 3 mg/kg | Oral gavage, daily | 4 weeks | 30% reduction in average tumor weight | [1][2] |
| Colorectal Cancer PDX (Pt 2449PT) | Colorectal Cancer | 3 mg/kg | Oral gavage, daily | 4 weeks | 37.5% reduction in average tumor weight | [1][2] |
| Colorectal Cancer PDX (Pt 2402) | Colorectal Cancer | 6 mg/kg | Oral gavage, daily | 4 weeks | 51.5% reduction in average tumor weight | [1][2] |
| sgPTEN/c-MET Murine Model | Hepatocellular Carcinoma | Not specified | Not specified | Not specified | Moderate efficacy as monotherapy | [5] |
| c-MYC-driven Murine Model | Hepatocellular Carcinoma | Not specified | Not specified | Not specified | Improved therapeutic efficacy of sorafenib and cabozantinib | [5] |
| Lung, Ovarian, Prostate, Pancreatic Xenografts | Various | Not specified | Not specified | Not specified | Inhibition of tumor growth, with regression in 3 of 6 models | [3] |
Signaling Pathways and Mechanisms of Resistance
The anti-tumor effects of this compound are associated with the modulation of several key oncogenic signaling pathways. Studies in colorectal cancer models have shown that this compound treatment alters the Akt, Erk1/2, and AMPK pathways[1][6][7]. However, the activation of Akt and AMPK has also been implicated as a potential mechanism of resistance to FASN inhibition[6].
A compensatory mechanism to FASN inhibition has been identified involving the upregulation of the fatty acid transporter CD36. Inhibition of FASN with this compound leads to an increase in CD36 expression, which may allow cancer cells to sustain proliferation by increasing the uptake of exogenous fatty acids[4][8]. This suggests that a combination therapy targeting both FASN and CD36 could be a promising therapeutic strategy[4].
Combination Therapies
The preclinical data suggests that this compound may be more effective when used in combination with other anti-cancer agents.
-
With Cabozantinib and Sorafenib: In hepatocellular carcinoma models, this compound in combination with the tyrosine kinase inhibitor cabozantinib led to tumor regression and synergistically downregulated cancer-related pathways, particularly the AKT/mTOR pathway[5][9]. It also improved the efficacy of sorafenib in a FASN-dependent HCC model[5].
-
With Bevacizumab: Combination treatment with the VEGF inhibitor bevacizumab resulted in increased tumor growth inhibition compared to single-agent therapy[10].
-
With Paclitaxel: As mentioned earlier, the disruption of tubulin palmitoylation by this compound provides a strong rationale for its combination with taxanes like paclitaxel, with promising early clinical activity observed[11].
-
With PD-1 Immunotherapy: Preclinical studies have shown that combining FASN inhibition with PD-1 immunotherapy can enhance anti-tumor efficacy in xenograft models[10].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound.
In Vitro Cell Proliferation Assay
-
Cell Lines: Various cancer cell lines (e.g., CaCo2, HT29, LIM2405) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound (e.g., 0-1 µM) for a specified duration (e.g., 7 days)[1][2].
-
Analysis: Cell viability is assessed using standard methods such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Patient-Derived Xenograft (PDX) Models
-
Animal Models: Immunocompromised mice, such as NOD-SCID-IL2rg-/- (NSG) mice, are used[1][2].
-
Tumor Implantation: Tumor fragments from patient resections are surgically implanted subcutaneously into the flanks of the mice[8].
-
Treatment: Once tumors reach a specified volume (e.g., 100 mm³), mice are randomized into treatment and control groups. This compound is administered, typically by oral gavage, at a defined dose and schedule (e.g., 3-6 mg/kg daily for 4-6 weeks)[6]. The vehicle control is often 30% PEG400[6].
-
Tumor Measurement: Tumor volume is measured periodically (e.g., weekly) using calipers, and calculated using the formula: (width² × length) / 2[6]. Tumor weight is measured at the end of the study[6].
Western Blot Analysis
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against target proteins (e.g., pAkt, pErk1/2, CD36) and then with corresponding secondary antibodies.
-
Detection: Protein bands are visualized using chemiluminescence.
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned.
-
Staining: Sections are stained with antibodies against proteins of interest (e.g., FASN).
-
Scoring: The intensity and percentage of positive cells are scored to determine protein expression levels[1].
Conclusion
The preclinical data for this compound demonstrates its potential as an anti-cancer agent, particularly in tumors that are highly dependent on de novo lipogenesis. Its mechanism of action through FASN inhibition affects multiple oncogenic signaling pathways and cellular processes. While monotherapy shows activity, the true potential of this compound may lie in combination therapies that can overcome resistance mechanisms and enhance efficacy. Further research is warranted to identify predictive biomarkers for patient selection and to optimize combination strategies for clinical development.
References
- 1. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Preclinical Evaluation of Novel Fatty Acid Synthase Inhibitors in Prim" by Yekaterina Y. Zaytseva, Piotr G. Rychahou et al. [uknowledge.uky.edu]
- 8. Frontiers | Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. sagimet.com [sagimet.com]
- 11. aacrjournals.org [aacrjournals.org]
Target Validation of TVB-3664 in Colorectal Cancer: A Technical Guide
November 20, 2025
Abstract
This technical guide provides an in-depth analysis of the target validation of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in the context of colorectal cancer (CRC). FASN is a key enzyme in de novo lipogenesis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation and survival.[1][2] This document, intended for researchers, scientists, and drug development professionals, consolidates preclinical data, details experimental methodologies, and visualizes the underlying molecular mechanisms to offer a comprehensive overview of this compound as a potential therapeutic agent for CRC.
Introduction: Fatty Acid Synthase as a Therapeutic Target in Colorectal Cancer
Metabolic reprogramming is a well-established hallmark of cancer, and the aberrant activation of de novo lipogenesis is a prominent feature of many aggressive tumors, including colorectal cancer.[1] Fatty Acid Synthase (FASN), the key enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA, is often overexpressed in CRC and its elevated expression correlates with poorer prognosis and shorter disease-free survival.[1][3][4] This overexpression provides cancer cells with essential building blocks for membranes, signaling molecules, and energy storage, thereby fueling tumor growth and progression.[1] The dependence of CRC cells on FASN activity presents a compelling therapeutic window, making it an attractive target for anticancer therapy.[1][5][6] this compound is a novel, orally bioavailable, and selective inhibitor of FASN that has demonstrated anti-tumor activity in various preclinical cancer models.[7][8]
Preclinical Efficacy of this compound in Colorectal Cancer Models
In Vitro Anti-Tumor Activity
This compound has demonstrated significant anti-proliferative effects in various CRC cell lines. Studies have shown that treatment with this compound leads to a dose-dependent decrease in the viability of both established CRC cell lines, such as CaCo2, HT29, HCT116, and LIM2405, and primary CRC cells derived from patients.[7][8][9]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models of CRC, which more closely recapitulate the heterogeneity and biology of human tumors.[1] While a wide range of sensitivity to FASN inhibition was observed, this compound treatment resulted in a significant reduction in tumor volume in a subset of CRC PDX models.[1][3][10]
| PDX Model | This compound Dose | Treatment Duration | Average Reduction in Tumor Weight | Reference |
| Pt 2614 | 3 mg/kg, oral gavage, daily | 4 weeks | 30% | [1][8] |
| Pt 2449PT | 3 mg/kg, oral gavage, daily | 4 weeks | 37.5% | [1][8] |
| Pt 2402 | 6 mg/kg, oral gavage, daily | 4 weeks | 51.5% | [1][8] |
Table 1: In Vivo Efficacy of this compound in CRC Patient-Derived Xenograft Models.
Mechanism of Action: Signaling Pathways Modulated by this compound
Inhibition of FASN by this compound instigates a cascade of downstream effects on critical oncogenic signaling pathways in colorectal cancer cells.
Impact on PI3K/Akt and MAPK/Erk Signaling
Preclinical studies have consistently shown that the anti-tumor effects of this compound are associated with the modulation of the PI3K/Akt and MAPK/Erk pathways.[1][10] Inhibition of FASN leads to a decrease in the phosphorylation and activation of Akt and Erk1/2, key kinases that promote cell survival, proliferation, and growth.[1][3] However, in some instances, activation of pro-survival Akt and ERK signaling has been observed as a resistance mechanism.[1]
Role of AMPK Signaling
The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, is also impacted by FASN inhibition.[1] Knockdown of FASN has been shown to increase the phosphorylation of AMPK in CRC cells.[4] Interestingly, higher baseline levels of phosphorylated AMPK (pAMPK) have been associated with resistance to this compound in PDX models, suggesting a complex role for this pathway in the response to FASN inhibitors.[1][10]
Crosstalk with the Wnt/β-Catenin Pathway
Recent evidence suggests that FASN activity is linked to the Wnt/β-catenin signaling pathway, a critical driver of CRC development and stemness. Pharmacological inhibition of FASN with this compound has been shown to decrease the transcriptional activity of β-catenin and reduce the expression of its downstream target, NOTUM, in CRC cells and organoids.[9]
Caption: Signaling pathways modulated by this compound in colorectal cancer.
A Compensatory Mechanism of Resistance: Upregulation of CD36
A potential mechanism of resistance to FASN inhibition in CRC involves the upregulation of the fatty acid translocase CD36.[5][6] Studies have demonstrated that treatment with this compound leads to a selective increase in CD36 mRNA and protein expression in CRC cells and tissues.[5][6] This upregulation of CD36 may allow cancer cells to compensate for the blockade of de novo lipogenesis by increasing the uptake of exogenous fatty acids from the tumor microenvironment.[5] Importantly, the combinatorial treatment of CRC cells with this compound and a CD36 inhibitor, sulfosuccinimidyl oleate, has shown a synergistic effect on reducing cell proliferation, suggesting that co-targeting FASN and fatty acid uptake could be a promising therapeutic strategy.[5][6]
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: CRC cell lines (e.g., HT29, HCT116) are seeded in 96-well plates at a density of 3 x 10³ cells per well in either 2D monolayer or 3D Matrigel cultures.[9]
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 0.2 µM).[9]
-
Incubation: Plates are incubated at 37°C for a specified period (e.g., 7 days).[9]
-
Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo® 2.0 (for 2D) or 3D CellTiter-Glo® (for 3D), according to the manufacturer's instructions. Luminescence is read using a microplate reader.[9]
Caption: Workflow for assessing cell viability after this compound treatment.
Patient-Derived Xenograft (PDX) Model Studies
-
Model Establishment: CRC PDX models are established in immunocompromised mice (e.g., NOD-SCID-IL2rg-/- or NSG mice) using fresh tumor specimens from patients undergoing surgical resection.[1][8]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally via gavage at specified doses (e.g., 3 or 6 mg/kg) on a daily schedule.[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study (e.g., 4 weeks), tumors are excised, weighed, and processed for further analysis, such as Western blotting or metabolomics.[1]
Western Blot Analysis
-
Protein Extraction: Protein lysates are prepared from treated and control cells or tumor tissues.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., FASN, p-Akt, p-Erk, β-catenin, NOTUM).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preclinical data strongly support the validation of FASN as a therapeutic target in colorectal cancer. The FASN inhibitor this compound demonstrates significant anti-tumor activity in CRC models by inhibiting de novo lipogenesis and modulating key oncogenic signaling pathways, including PI3K/Akt, MAPK/Erk, and Wnt/β-catenin. While the monotherapy shows promise, the identification of resistance mechanisms, such as the upregulation of CD36, opens avenues for rational combination therapies. Future research should focus on identifying biomarkers to predict sensitivity to FASN inhibition and to explore synergistic combinations with other targeted agents or chemotherapies to enhance the therapeutic efficacy of this compound in colorectal cancer.[1][2] Further clinical investigation of this compound (also known as TVB-2640 in clinical trials) is warranted to translate these promising preclinical findings into benefits for patients with colorectal cancer.[2][11]
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid synthase enhances colorectal cancer cell proliferation and metastasis via regulating AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Frontiers | A review on the role of fatty acids in colorectal cancer progression [frontiersin.org]
In Vitro Anti-Tumor Activity of TVB-3664: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TVB-3664 is a potent and selective, orally bioavailable, and reversible small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is a key lipogenic enzyme that is overexpressed in a wide variety of human cancers and is associated with tumor progression, metastasis, and poor prognosis. By inhibiting FASN, this compound disrupts the production of palmitate, a fundamental building block for the synthesis of more complex lipids required for membrane formation, energy storage, and signaling molecule generation. This disruption of lipid metabolism selectively induces apoptosis and inhibits the proliferation of cancer cells, which are highly dependent on de novo lipogenesis. This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of this compound, including quantitative data on its efficacy, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Data Presentation: In Vitro Efficacy of this compound
The anti-tumor activity of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability and palmitate synthesis are summarized below.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Incubation Time | Reference |
| Human Cells | - | Palmitate Synthesis | 18 | - | [1][2][3][4] |
| Mouse Cells | - | Palmitate Synthesis | 12 | - | [1][2][3][4] |
| MHCC97H | Hepatocellular Carcinoma | Cell Viability | Not specified | - | [5] |
| HLE | Hepatocellular Carcinoma | Cell Viability | Not specified | - | [5] |
| SNU449 | Hepatocellular Carcinoma | Cell Viability | Not specified | - | [5] |
| CaCo2 | Colorectal Cancer | Cell Proliferation | Concentration-dependent inhibition (0-1 µM) | 7 days | [1][2] |
| HT29 | Colorectal Cancer | Cell Proliferation | Concentration-dependent inhibition (0-1 µM) | 7 days | [1][2] |
| LIM2405 | Colorectal Cancer | Cell Proliferation | Concentration-dependent inhibition (0-1 µM) | 7 days | [1][2] |
| QGP-1 | Pancreatic Neuroendocrine Tumor | Cell Proliferation | Significant inhibition | - | [6] |
| BON | Pancreatic Neuroendocrine Tumor | Cell Proliferation | Minimal effect alone, significant with FA depletion | - | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.
-
Cell Lysis: Treat cells with this compound for the specified time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., FASN, p-Akt, Akt, p-mTOR, mTOR, p-Erk1/2, Erk1/2, and β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment and Fixation: Treat cells with this compound for the desired duration. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Visualization of Signaling Pathways and Workflows
FASN Signaling Pathway and Inhibition by this compound
Caption: FASN signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Analysis of this compound
Caption: A typical experimental workflow for evaluating this compound in vitro.
Conclusion
This compound demonstrates significant in vitro anti-tumor activity across a variety of cancer cell lines by potently inhibiting FASN. This leads to a cascade of downstream effects including the disruption of lipid synthesis, inhibition of critical oncogenic signaling pathways such as PI3K/Akt/mTOR, and ultimately, the induction of apoptosis and inhibition of cell proliferation. The provided data and protocols offer a foundational guide for researchers and drug development professionals investigating the therapeutic potential of FASN inhibition in oncology. Further research is warranted to identify predictive biomarkers for sensitivity to this compound and to explore its efficacy in combination with other anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Fatty Acid Synthase | TargetMol [targetmol.com]
- 5. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
TVB-3664: A Comprehensive Analysis of its Effects on Lipid Metabolism in Cancer
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cancer progression is intrinsically linked to metabolic reprogramming, with aberrant lipid metabolism emerging as a critical hallmark. Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids, is frequently overexpressed in various tumors and is associated with poor prognosis. TVB-3664 is a potent, selective, and orally bioavailable inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth analysis of this compound's effects on lipid metabolism and associated oncogenic signaling pathways in cancer. We consolidate quantitative data on its efficacy, detail the experimental methodologies used in key studies, and visualize the complex biological interactions through signaling and workflow diagrams. This document serves as a comprehensive resource for understanding the mechanism of action and therapeutic potential of FASN inhibition by this compound.
Introduction: The Role of FASN in Cancer Metabolism
Normal cells typically rely on exogenous lipids, whereas cancer cells often activate de novo lipogenesis to meet the high demand for fatty acids required for rapid proliferation, membrane synthesis, energy storage, and the generation of signaling molecules. Fatty Acid Synthase (FASN) is the central enzyme in this pathway, catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA. The expression of FASN is often upregulated in tumor cells, driven by oncogenic signaling pathways, and its elevated activity confers a survival advantage, making it a compelling target for cancer therapy.[1][2]
This compound: A Potent and Selective FASN Inhibitor
This compound is a reversible and highly selective small-molecule inhibitor of FASN.[3][4] Its potency has been quantified in various preclinical models, demonstrating effective inhibition of its target at nanomolar concentrations.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Type/Enzyme Source | IC50 Value | Citation |
| Palmitate Synthesis | Human cells | 18 nM | [3][4] |
| Palmitate Synthesis | Mouse cells | 12 nM | [3][4] |
Core Mechanism: Remodeling of the Cancer Cell Lipidome
The primary mechanism of this compound is the direct inhibition of FASN, which leads to a cascade of effects on the lipid composition of cancer cells. By blocking the synthesis of palmitate, this compound fundamentally alters the cellular lipid landscape.
Direct Effects on Lipid Synthesis
Inhibition of FASN by this compound leads to a significant reduction in the intracellular pool of newly synthesized lipids. In patient-derived xenograft (PDX) models sensitive to the inhibitor, this manifests as a marked decrease in fatty acids, phospholipids, and triacylglycerols.[1] This disruption of lipid supply directly impacts the ability of cancer cells to build new membranes and generate signaling lipids.
Alterations in Complex Lipids
The reduction in endogenous fatty acid synthesis triggers broader changes in lipid composition. Studies have shown that treatment with this compound results in an increase in specific sphingolipids, such as lactosylceramide and sphingomyelin.[1][3] Furthermore, FASN inhibition can drive an increase in membrane lipid poly-unsaturation as cells increase their uptake of exogenous lipids, which can render them more susceptible to reactive oxygen species (ROS).[5]
Impact on Oncogenic Signaling and Cellular Processes
Beyond altering lipid pools, FASN inhibition by this compound has profound effects on critical oncogenic signaling pathways and other cellular functions that are dependent on a steady supply of lipids.
Downregulation of Pro-Survival Pathways
This compound treatment has been shown to decrease the activation of key pro-survival signaling pathways, including Akt and Erk1/2.[1][3] This is thought to occur, in part, through the disruption of lipid rafts in the cell membrane, which are critical signaling hubs for many oncogenic receptors.
Disruption of the Microtubule Network
Palmitoylation is a crucial post-translational modification for many proteins, including tubulin. This compound treatment significantly reduces tubulin palmitoylation, leading to a disorganized microtubule network.[6] This secondary effect can enhance the anti-tumor activity of taxane-based chemotherapies.
Resistance Mechanisms
Preclinical studies have identified potential mechanisms of resistance to FASN inhibition. The activation of Akt and AMP-activated protein kinase (AMPK) pathways has been associated with resistance to this compound in some models.[1]
Preclinical Efficacy: Quantitative Analysis
The anti-tumor effects of this compound have been demonstrated across a range of preclinical models, particularly in colorectal cancer (CRC).
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer PDX Models
| PDX Model | This compound Dose (Oral) | Treatment Duration | % Tumor Weight Reduction (Avg) | Citation |
| Pt 2614 | 3 mg/kg, daily | 4 weeks | 30.0% | [1][3][4] |
| Pt 2449PT | 3 mg/kg, daily | 4 weeks | 37.5% | [1][3][4] |
| Pt 2402 | 6 mg/kg, daily | 4 weeks | 51.5% | [1][3][4] |
Overall, significant tumor volume reduction was observed in 30% of the CRC PDX models tested.[1][3]
A Compensatory Mechanism: CD36 Upregulation
A key finding in the study of FASN inhibitors is the discovery of cellular compensatory mechanisms. In response to the shutdown of endogenous lipid synthesis by this compound, some colorectal cancer cells upregulate the fatty acid translocase CD36.[7][8] This transporter facilitates the uptake of exogenous fatty acids from the tumor microenvironment, potentially blunting the efficacy of FASN inhibition.[7] This finding suggests that a dual-targeting strategy, inhibiting both FASN and CD36, could produce a synergistic anti-tumor effect.[8][9]
Detailed Experimental Methodologies
Patient-Derived Xenograft (PDX) Models
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or similar immunocompromised mice (e.g., NSG) are used.[3][10][11][12]
-
Tumor Implantation: Freshly collected patient tumor tissue (e.g., from colorectal cancer resection) is surgically implanted subcutaneously into the flank of the mice.[3]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups based on tumor size and body weight.[3]
-
Treatment Administration: this compound is formulated in a vehicle (e.g., 30% PEG400) and administered daily via oral gavage at specified doses (e.g., 3-6 mg/kg). The control group receives the vehicle alone.[3][4]
-
Monitoring and Endpoint: Tumor volume is measured regularly (e.g., weekly) using digital calipers. Animal body weight is monitored as a measure of toxicity. At the end of the study (typically 4-6 weeks), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (histology, protein analysis, metabolomics).[3]
Acyl-Biotin Exchange (ABE) Assay for Tubulin Palmitoylation
The ABE assay is a chemical method used to detect protein S-palmitoylation.[13][14]
-
Step 1: Blocking Free Thiols: Cell or tissue lysates are treated with a thiol-blocking agent, such as N-ethylmaleimide (NEM), to irreversibly block all free cysteine residues that are not palmitoylated.[13]
-
Step 2: Thioester Cleavage: The thioester bond linking palmitate to cysteine residues is specifically cleaved using a neutral solution of hydroxylamine (HAM). This step exposes the previously palmitoylated cysteine thiol group. A negative control sample omits the HAM treatment.[13][15]
-
Step 3: Biotinylation: The newly revealed thiol groups are labeled with a sulfhydryl-reactive biotin reagent (e.g., HPDP-Biotin).[14]
-
Step 4: Enrichment and Detection: Biotinylated proteins (i.e., those that were originally palmitoylated) are captured using streptavidin-agarose beads. Following enrichment, the specific protein of interest (e.g., tubulin) is detected by Western blotting.[15]
Conclusion
This compound effectively targets the metabolic vulnerability of cancer cells that are dependent on de novo lipogenesis. By inhibiting FASN, it not only depletes the building blocks for membranes and signaling but also disrupts key oncogenic pathways like Akt/Erk and interferes with microtubule integrity. The quantitative data from preclinical models, particularly in colorectal cancer, underscore its potential as an anti-tumor agent. However, the discovery of compensatory mechanisms, such as the upregulation of the fatty acid transporter CD36, highlights the adaptability of cancer metabolism. These findings provide a strong rationale for future investigations into this compound both as a monotherapy in tumors highly dependent on FASN and as a component of combination therapies designed to counteract metabolic escape pathways.
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 14. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Disruption of Oncogenic Lipogenesis: A Technical Overview of Cellular Pathways Modulated by TVB-3664
For Researchers, Scientists, and Drug Development Professionals
Abstract
TVB-3664 is a potent, selective, and orally bioavailable small-molecule inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo lipogenesis pathway. Upregulated in a multitude of cancers, FASN is a key driver of tumor cell proliferation and survival. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment. We will explore its mechanism of action, its impact on oncogenic signaling cascades, and the consequent cellular responses. This document synthesizes preclinical data, outlines experimental methodologies, and presents key quantitative findings in a structured format to support ongoing research and drug development efforts in oncology.
Core Mechanism of Action: Inhibition of Fatty Acid Synthase
This compound exerts its primary effect by directly inhibiting the enzymatic activity of FASN. This multi-enzyme protein catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a fundamental process for the production of various lipid species required for cell membrane formation, energy storage, and protein modification.
Biochemical Potency
This compound is a reversible inhibitor of FASN with high potency. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in both human and murine systems.
| Parameter | Species | IC50 Value | Reference |
| Palmitate Synthesis Inhibition | Human | 18 nM | [1][2] |
| Palmitate Synthesis Inhibition | Mouse | 12 nM | [1][2] |
Key Cellular Pathways Impacted by this compound
The inhibition of FASN by this compound initiates a cascade of downstream effects, disrupting several interconnected cellular pathways crucial for cancer cell pathophysiology.
Disruption of Lipid Metabolism
The most immediate consequence of FASN inhibition is the alteration of the cellular lipid landscape. Preclinical studies in colorectal cancer (CRC) patient-derived xenografts (PDXs) have demonstrated significant changes in lipid composition following this compound treatment. These alterations include a notable reduction in fatty acids and phospholipids, coupled with an increase in lactosylceramide and sphingomyelin[3][4]. This shift in lipid profiles can impact membrane integrity, cellular signaling, and energy homeostasis.
Modulation of Oncogenic Signaling Pathways
This compound treatment has been shown to significantly alter major oncogenic signaling pathways that are frequently dysregulated in cancer.[3][4] The response to FASN inhibition is often associated with a decrease in the activation of pro-survival pathways. However, in some contexts, compensatory activation of survival signals has been observed, suggesting mechanisms of resistance.
Key signaling pathways affected include:
-
Akt Pathway: Inhibition of FASN has been linked to a decrease in the phosphorylation and activation of Akt (pAkt)[4]. The PI3K/Akt/mTOR signaling axis is a central regulator of cell growth, proliferation, and survival.
-
Erk1/2 Pathway: Reduced activation of the Erk1/2 pathway, another critical regulator of cell proliferation and differentiation, has been observed in tumors sensitive to this compound.[3][4]
-
AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor. Alterations in AMPK signaling have been reported following FASN inhibition, reflecting the metabolic stress induced by blocking lipogenesis.[3][4]
Disruption of Microtubule Organization
Beyond its impact on major signaling hubs, FASN inhibition by this compound has been shown to have a more direct effect on the cytoskeleton. Specifically, treatment with this compound leads to a significant reduction in tubulin palmitoylation.[1][2][3][5] Palmitoylation is a post-translational lipid modification that can affect protein localization and function. The disruption of this process leads to disorganized microtubules in tumor cells, which can impair cell division, intracellular transport, and cell motility.[5] This effect is particularly relevant when considering combination therapies, as this compound has been shown to enhance the anti-tumor activity of taxanes, which are microtubule-stabilizing agents.[5]
In Vitro and In Vivo Anti-Tumor Activity
The cellular effects of this compound translate into significant anti-tumor activity in both cell culture and animal models.
In Vitro Proliferation Assays
This compound has demonstrated anti-proliferative effects across a range of cancer cell lines.
| Cell Lines | Treatment | Outcome | Reference |
| CaCo2, HT29, LIM2405 | 0-1 µM this compound for 7 days | Inhibition of cell proliferation | [1][2][3] |
| Calu-6 | 50 nM this compound for 48 hours | Reduced cell growth | [5] |
In Vivo Xenograft Studies
Oral administration of this compound has shown significant tumor growth inhibition and even regression in various xenograft models.
| Tumor Model | Treatment Regimen | Average Tumor Weight Reduction | Reference |
| Pt 2614 PDX | 3 mg/kg daily, oral gavage | 30% | [1][2] |
| Pt 2449PT PDX | 3 mg/kg daily, oral gavage | 37.5% | [1][2] |
| Pt 2402 PDX | 6 mg/kg daily, oral gavage | 51.5% | [1][2] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: CaCo2, HT29, and LIM2405 human colorectal cancer cells.
-
Culture Conditions: Cells were maintained in their respective specific medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Treatment: Cells were treated with a concentration range of this compound (e.g., 0-1 µM) for 7 days without a medium change.
-
Assessment: Cell proliferation was assessed by cell counting at the end of the treatment period.[1]
Western Blot Analysis for Signaling Pathway Modulation
-
Sample Preparation: Tumor tissues from control and this compound treated patient-derived xenograft (PDX) models were collected and lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were probed with primary antibodies specific for phosphorylated and total forms of proteins of interest (e.g., pAkt, Akt, pErk1/2, Erk1/2).
-
Detection: Following incubation with appropriate secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 4. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
The FASN Inhibitor TVB-3664: A Deep Dive into its Therapeutic Potential for Metabolic Dysfunction-Associated Steatohepatitis (MASH)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, with a significant unmet medical need. TVB-3664, a potent and selective oral inhibitor of fatty acid synthase (FASN), has emerged as a promising therapeutic candidate for MASH. FASN is a key enzyme in the de novo lipogenesis (DNL) pathway, which is upregulated in MASH and contributes to the accumulation of toxic lipid species, cellular stress, inflammation, and fibrosis. By inhibiting FASN, this compound targets a central driver of MASH pathogenesis. This technical guide provides a comprehensive overview of the preclinical data supporting the development of this compound for MASH, including detailed experimental protocols, quantitative data from key studies, and an exploration of the underlying signaling pathways.
Mechanism of Action: Targeting De Novo Lipogenesis
The primary mechanism of action of this compound is the inhibition of FASN, a critical enzyme in the DNL pathway. This pathway is responsible for the synthesis of fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In MASH, elevated DNL contributes to the accumulation of triglycerides and other lipotoxic intermediates in hepatocytes, leading to cellular stress, inflammation, and the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.
By blocking FASN, this compound reduces the production of palmitate and downstream lipid species, thereby alleviating lipotoxicity and its pathological consequences. Preclinical studies have demonstrated that this inhibition leads to a reduction in hepatic steatosis, inflammation, and fibrosis.
Caption: Mechanism of Action of this compound in MASH.
Preclinical Efficacy in MASH Models
The therapeutic potential of this compound in MASH has been evaluated in well-established preclinical models, most notably the Gubra Amylin NASH (GAN) diet-induced obese and biopsy-confirmed mouse model. This model recapitulates key features of human MASH, including steatosis, inflammation, and fibrosis.
Quantitative Data from the GAN Diet-Induced MASH Mouse Model
In a study utilizing the GAN diet-induced MASH model, oral administration of this compound at 10 mg/kg for 12 weeks resulted in significant improvements in metabolic, biochemical, and histological endpoints compared to vehicle-treated controls.[1]
| Parameter | Vehicle | This compound (10 mg/kg) | % Change vs. Vehicle | p-value |
| Body Weight (relative change) | Increase | Significant Reduction | - | <0.05 |
| Absolute Fat Tissue Mass | High | Markedly Reduced | - | <0.05 |
| Liver Weight | High | Markedly Reduced | - | <0.05 |
| Serum ALT (U/L) | Elevated | Markedly Reduced | -49%[2] | 0.007[2] |
| Serum AST (U/L) | Elevated | Markedly Reduced | -20%[2] | <0.05 |
| Total Cholesterol | High | Markedly Reduced | - | <0.05 |
| Total Triglycerides | High | Markedly Reduced | -31%[2] | 0.02[2] |
| NAFLD Activity Score (NAS) | ~6.5[2] | ~3.8[2] | Improvement of ≥2 points | <0.001[2] |
| Steatosis Score | High | Significant Decrease | - | <0.05 |
| Hepatocyte Ballooning | Present | Improved in ~40% of animals[2] | - | <0.05 |
| Lobular Inflammation | Present | Improved in 66% of animals[2] | - | <0.05 |
| Fibrosis Stage | F1-F2 | No significant improvement | - | >0.05 |
| Galectin-3 (inflammation marker) | High | Decreased | - | <0.05 |
| α-SMA (stellate cell activation) | High | Decreased | - | <0.05 |
Note: Specific mean and standard deviation values were not consistently available in the provided search results. The table summarizes the reported significant effects.
In Vitro Effects on Hepatic Stellate Cells
In vitro studies using the human hepatic stellate cell line, LX-2, have shown that this compound directly inhibits the activation and fibrogenic activity of these cells. Treatment with this compound led to a dose-dependent reduction in the expression of key fibrotic markers.
| Gene | % Reduction with this compound (150 nM) |
| Col1α1 (Collagen Type I Alpha 1) | 68% |
| αSMA (Alpha-Smooth Muscle Actin) | 60% |
| βPDGFR (Platelet-Derived Growth Factor Receptor Beta) | 54% |
| TGFβR1 (Transforming Growth Factor-Beta Receptor 1) | 53% |
| TIMP1 (Tissue Inhibitor of Metalloproteinases 1) | 9% |
| TIMP2 (Tissue Inhibitor of Metalloproteinases 2) | 24% |
| MMP2 (Matrix Metalloproteinase-2) | 50% |
Experimental Protocols
Gubra Amylin NASH (GAN) Diet-Induced Mouse Model
This protocol outlines the induction of MASH in mice using the GAN diet and subsequent treatment with this compound.
3.1.1. Animal Model and Diet
-
Species: C57BL/6J mice.[3]
-
Diet: Gubra Amylin NASH (GAN) diet (Research Diets, #D09100310).[4]
-
Induction Period: Mice are fed the GAN diet for a minimum of 38 weeks to establish MASH with fibrosis.[3]
3.1.2. This compound Administration
-
Compound: this compound.
-
Vehicle: 30% PEG400 in water.[2]
-
Dose: 10 mg/kg body weight.[1]
-
Route of Administration: Oral gavage.[2]
-
Frequency: Once daily.[2]
-
Treatment Duration: 12 weeks.[1]
3.1.3. Endpoints and Analysis
-
Metabolic Parameters: Body weight and body composition (e.g., EchoMRI) are monitored regularly.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total cholesterol, and triglycerides are measured from blood samples.
-
Histopathological Analysis:
-
Liver tissue is collected, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning.
-
Sirius Red staining is used to visualize and quantify collagen deposition for fibrosis assessment.
-
Immunohistochemistry is performed for markers of inflammation (e.g., Galectin-3) and hepatic stellate cell activation (e.g., α-SMA).
-
Histological scoring is conducted by a trained pathologist according to the NAFLD Activity Score (NAS) and fibrosis staging criteria established by the NASH Clinical Research Network (CRN).[5][6]
-
-
Gene Expression Analysis (RNA Sequencing):
-
Total RNA is extracted from liver tissue samples.
-
RNA quality and quantity are assessed.
-
RNA sequencing libraries are prepared and sequenced.
-
Bioinformatic analysis is performed to identify differentially expressed genes and affected signaling pathways.[4]
-
Caption: Experimental Workflow for the GAN Diet-Induced MASH Mouse Model Study.
In Vitro LX-2 Human Hepatic Stellate Cell Assay
This protocol describes the methodology for assessing the direct effects of this compound on human hepatic stellate cells.
3.2.1. Cell Culture
-
Cell Line: LX-2 human hepatic stellate cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and antibiotics.[7]
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
3.2.2. This compound Treatment
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations.
-
Treatment: LX-2 cells are treated with various concentrations of this compound (e.g., up to 150 nM) or vehicle (DMSO) for a specified duration (e.g., 48 hours).
3.2.3. Analysis of Fibrotic Gene Expression
-
RNA Extraction: Total RNA is isolated from the treated LX-2 cells.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes associated with fibrosis (e.g., COL1A1, ACTA2 (α-SMA), TGFBR1, TIMP1, MMP2) are quantified by qRT-PCR.
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene, and the fold change in expression relative to vehicle-treated cells is calculated.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound in MASH extend beyond the direct inhibition of lipogenesis. By reducing the production of lipotoxic molecules, this compound indirectly modulates key signaling pathways involved in inflammation and fibrosis.
Downstream Effects of FASN Inhibition on Fibrosis
TGF-β is a potent pro-fibrotic cytokine that plays a central role in the activation of HSCs and the progression of liver fibrosis. The TGF-β signaling pathway, primarily through the Smad proteins, stimulates the transcription of genes encoding extracellular matrix proteins, such as collagens. Emerging evidence suggests a link between FASN activity and TGF-β signaling. Inhibition of FASN may interfere with this pro-fibrotic pathway, contributing to the anti-fibrotic effects of this compound.
Caption: Putative Downstream Effects of FASN Inhibition on TGF-β Signaling.
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a therapeutic agent for MASH. By targeting the central pathological process of de novo lipogenesis, this compound effectively reduces hepatic steatosis, inflammation, and markers of fibrosis in a clinically relevant animal model. The direct anti-fibrotic effects on hepatic stellate cells further underscore its multifaceted mechanism of action. While the initial preclinical results are promising, further studies are warranted to fully elucidate the long-term anti-fibrotic efficacy of this compound and to translate these findings into clinical benefits for patients with MASH. The continued development of FASN inhibitors like this compound represents a promising strategy in the quest for effective MASH therapies.
References
- 1. This compound reduces steatosis and inflammation in a MASH model | BioWorld [bioworld.com]
- 2. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human translatability of the GAN diet-induced obese mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gubra.dk [gubra.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TVB-3664 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
TVB-3664 is a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that is frequently overexpressed in various cancers. Inhibition of FASN by this compound disrupts cellular metabolism, membrane structure, and critical signaling pathways, leading to anti-tumor effects. This document provides detailed protocols for the application of this compound in preclinical in vivo xenograft models, summarizes key quantitative data from studies across different cancer types, and illustrates the underlying mechanism of action and experimental workflows.
Introduction
Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal tissues, FASN expression is low, and cells preferentially utilize circulating fatty acids. However, many tumor types exhibit upregulated FASN expression, providing essential lipids for rapid cell proliferation, membrane synthesis, and protein modification. This metabolic shift presents a therapeutic window for FASN inhibitors like this compound.
This compound is an orally bioavailable, reversible, and selective FASN inhibitor with IC50 values of 18 nM and 12 nM for human and mouse cell palmitate synthesis, respectively.[1][2] Preclinical studies have demonstrated its anti-tumor activity in a range of cancers, including colorectal, lung, ovarian, prostate, and pancreatic cancers, both as a monotherapy and in combination with other anti-cancer agents.[1][3][4]
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms initiated by the inhibition of FASN:
-
Disruption of Lipid Metabolism: By blocking palmitate synthesis, this compound depletes the cancer cell's supply of endogenous fatty acids, which are crucial for energy storage and the formation of cellular membranes.
-
Alteration of Cellular Membranes: Reduced lipid availability disrupts the architecture of lipid rafts, specialized membrane microdomains that are critical for signal transduction.
-
Inhibition of Signaling Pathways: FASN inhibition has been shown to suppress key oncogenic signaling pathways, including:
-
PI3K/AKT/mTOR pathway: This pathway, central to cell growth, proliferation, and survival, is downregulated following FASN inhibition.
-
Wnt/β-catenin pathway: this compound treatment can lead to decreased phosphorylation and expression of β-catenin, inhibiting downstream transcriptional activity of oncogenes like c-Myc.
-
-
Induction of Apoptosis: The culmination of these effects leads to metabolic stress and cell death in cancer cells.
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways affected by FASN inhibition with this compound.
Quantitative Data Summary
The anti-tumor efficacy of this compound has been evaluated in various xenograft models. The following table summarizes the quantitative results from select studies.
| Cancer Type | Model Type | Cell Line / PDX ID | Dosage | Treatment Duration | Endpoint | Result |
| Colorectal | PDX | Pt 2402 | 6 mg/kg, daily p.o. | 4 weeks | Tumor Weight Reduction | 51.5% |
| Colorectal | PDX | Pt 2449PT | 3 mg/kg, daily p.o. | 4 weeks | Tumor Weight Reduction | 37.5% |
| Colorectal | PDX | Pt 2614 | 3 mg/kg, daily p.o. | 4 weeks | Tumor Weight Reduction | 30% |
| Hepatocellular | Murine Model | sgPTEN/c-MET | 10 mg/kg, daily p.o. | 3 weeks | Tumor Burden (Liver Weight) | Significant reduction vs. vehicle |
| Lung | PDX | Not Specified | Not Specified | Not Specified | Tumor Growth Reduction | >80% (with analog TVB-3166) |
| Ovarian | Xenograft | Not Specified | Not Specified | Not Specified | Enhanced Anti-Tumor Activity | Significant enhancement with taxanes |
| Prostate | Xenograft | 22Rv1 | Not Specified | Not Specified | Enhanced Anti-Tumor Activity | Significant enhancement with taxanes |
| Pancreatic | Xenograft | Not Specified | Not Specified | Not Specified | Enhanced Anti-Tumor Activity | Significant enhancement with taxanes |
p.o. = per os (by mouth/oral gavage) PDX = Patient-Derived Xenograft
Experimental Protocols
Below are detailed protocols for establishing and utilizing xenograft models to evaluate the efficacy of this compound.
I. Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol is a general guideline and may require optimization based on the specific cell line used.
Materials:
-
Cancer cell line of interest (e.g., A549, Calu-6)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID, NSG), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-30 gauge)
-
This compound
-
Vehicle solution (e.g., 30% PEG400 in water)
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, transfer cells to a conical tube, and centrifuge.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Centrifuge again and resuspend the pellet to the desired concentration (e.g., 2 x 107 cells/mL).
-
-
Cell Implantation:
-
On ice, mix the cell suspension 1:1 with Matrigel®.
-
Anesthetize the mouse.
-
Subcutaneously inject 100-200 µL of the cell/Matrigel mixture (typically 1-10 million cells) into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure them 2-3 times weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in the vehicle solution at the desired concentration.
-
Administer this compound or vehicle to the respective groups via oral gavage daily.
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size limits or treatment duration), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot, metabolomics).
-
II. Patient-Derived Xenograft (PDX) Model Protocol
PDX models more closely recapitulate the heterogeneity of human tumors.
Materials:
-
Freshly resected human tumor tissue
-
Immunocompromised mice (NSG mice are highly recommended)
-
Surgical tools
-
Transport medium (e.g., DMEM with antibiotics)
-
Anesthetics and analgesics
-
This compound and vehicle
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgery under sterile conditions and place it in transport medium on ice.
-
Tissue Implantation:
-
Anesthetize an NSG mouse.
-
Make a small incision and create a subcutaneous pocket on the flank.
-
Implant a small fragment of the tumor tissue (approx. 2-3 mm³) into the pocket.
-
Close the incision with sutures or surgical clips.
-
-
Tumor Engraftment and Propagation:
-
Monitor the mice for tumor engraftment. This can take several weeks to months.
-
Once the tumor reaches a substantial size (e.g., ~1000 mm³), it can be passaged to subsequent generations of mice for cohort expansion.
-
-
Treatment Study:
-
Once a cohort of mice with established PDX tumors is ready, follow steps 4-6 of the CDX protocol for tumor monitoring, randomization, treatment with this compound, and endpoint analysis.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a this compound in vivo xenograft study.
Conclusion
This compound is a promising FASN inhibitor with demonstrated anti-tumor activity across a range of preclinical cancer models. The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo xenograft studies to further investigate the therapeutic potential of this compound. The multi-faceted mechanism of action, involving the disruption of cellular metabolism and key oncogenic signaling pathways, supports its continued development as a novel cancer therapeutic.
References
- 1. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model | PLOS One [journals.plos.org]
- 3. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TVB-3664 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of TVB-3664, a potent and selective fatty acid synthase (FASN) inhibitor, in various mouse models. The information is compiled from preclinical studies in non-alcoholic steatohepatitis (NASH), hepatocellular carcinoma (HCC), and colorectal cancer (CRC).
Mechanism of Action
This compound is an orally bioavailable, reversible inhibitor of FASN, a key enzyme in the de novo lipogenesis pathway.[1][2] By blocking FASN, this compound disrupts the synthesis of fatty acids, which are crucial for cancer cell proliferation, survival, and the progression of metabolic diseases. The inhibition of FASN has been shown to impact multiple downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[2][3][4]
Recommended Dosage and Administration
The recommended dosage of this compound in mouse models typically ranges from 3 mg/kg to 10 mg/kg, administered daily via oral gavage. The optimal dosage and duration of treatment can vary depending on the specific mouse model and the therapeutic indication.
Quantitative Data Summary
The following tables summarize the dosages and their effects as reported in various preclinical studies.
Table 1: Recommended Dosage of this compound in Mouse Models of Metabolic Diseases (NASH)
| Mouse Model | Dosage | Route of Administration | Treatment Duration | Key Findings |
| Diet-induced NASH (Prevention) | 3 or 10 mg/kg/day | Oral gavage | 57 days | Dose-related reduction in steatosis, inflammation, and fibrosis.[5] |
| Diet and CCl4-induced NASH | 3, 5, or 10 mg/kg/day | Oral gavage | 12 weeks | Reduced NASH activity, fibrosis, and tumor development.[5] |
| Diet-induced NASH (Therapeutic) | 10 mg/kg/day | Oral gavage | 8 weeks | Reduced NAFLD Activity Score (NAS) and liver fibrosis.[6] |
| Gubra Amylin NASH (GAN) diet-induced obese and biopsy-confirmed MASH | Not Specified | Oral | Not Specified | Investigated metabolic, biochemical, and histological endpoints.[7] |
Table 2: Recommended Dosage of this compound in Mouse Models of Cancer
| Mouse Model | Dosage | Route of Administration | Treatment Duration | Key Findings |
| Hepatocellular Carcinoma (HCC) | 10 mg/kg/day | Oral gavage | 3 weeks | Suppressed AKT-induced hepatic steatosis and decreased hepatic triglyceride levels.[3] |
| Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) | 3 mg/kg or 6 mg/kg/day | Oral gavage | 4 weeks | Significant reduction in tumor volume and weight in sensitive models.[8][9][10] |
| H2122 mouse xenograft model | 5 mg/kg/day (in combination with MRTX849) | Not Specified | ~3 weeks | Combination treatment prevented tumor growth.[11] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle: Prepare the chosen vehicle solution under sterile conditions. For a 30% PEG400 solution, mix 3 parts PEG400 with 7 parts sterile water. For the DMSO/PEG300/Tween80/Saline formulation, mix the components in the specified ratio.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
Vortex the tube vigorously until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
-
Administration by Oral Gavage:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound solution into a 1 mL syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the mouse briefly after administration to ensure there are no adverse reactions.
-
Protocol 2: General Experimental Workflow for Efficacy Studies
This protocol outlines a general workflow for conducting in vivo efficacy studies with this compound in mouse models.
Caption: General experimental workflow for in vivo studies with this compound.
Signaling Pathway
This compound exerts its effects by inhibiting FASN, which in turn modulates downstream signaling pathways critical for cell growth and proliferation.
Caption: Simplified signaling pathway of this compound via FASN inhibition.
Disclaimer: These protocols and dosage recommendations are for research purposes only and should be adapted based on specific experimental designs and institutional guidelines. It is crucial to consult relevant literature and conduct pilot studies to determine the optimal conditions for your specific mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-level suppression of receptor-PI3K-mTORC1 by fatty acid synthase inhibitors is crucial for their efficacy against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sagimet.com [sagimet.com]
- 6. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 11. This compound | FASN Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for TVB-3664 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of TVB-3664, a potent and selective Fatty Acid Synthase (FASN) inhibitor, in cell culture experiments.
Introduction
This compound is an orally bioavailable, reversible, and selective inhibitor of FASN with demonstrated anti-tumor activity in various cancer models.[1][2] It acts by blocking the β-ketoacyl synthase (KS) domain of FASN, thereby inhibiting de novo lipogenesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and survival.[3] Inhibition of FASN by this compound leads to reduced protein palmitoylation, disruption of oncogenic signaling pathways such as Akt and Erk1/2, and induction of metabolic stress and apoptosis in cancer cells.[1][3][4]
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃F₃N₄O₂ | [2] |
| Molecular Weight | 468.47 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 2097262-58-1 | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ~10 mg/mL (~21.35 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication may be required. | [1][2] |
| DMSO | 50 mg/mL (106.73 mM) | Sonication is recommended. | [5] |
| DMSO | 94 mg/mL (~200.65 mM) | Use of fresh DMSO is critical as moisture can decrease solubility. | [6] |
| Ethanol | 50 mg/mL | [6] | |
| Water | Insoluble | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is highly recommended to use newly opened DMSO.[2]
-
Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.[2][5]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles.[1]
-
Store the stock solution aliquots at -20°C or -80°C.[1]
Table 3: Storage and Stability of this compound Solutions
| Storage Condition | Shelf Life | Reference |
| Powder at -20°C | 3 years | [2] |
| Powder at 4°C | 2 years | [2] |
| In solvent at -80°C | 6 months to 2 years | [1][2] |
| In solvent at -20°C | 1 month to 1 year | [1][2] |
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile tubes
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution required to achieve the desired final working concentration in your cell culture medium.
-
Perform a serial dilution of the stock solution in complete cell culture medium to prepare the final working concentrations. Note: It is crucial to add the stock solution to the medium and mix immediately to avoid precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.
-
Include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
-
Add the freshly prepared working solutions to your cell cultures.
Table 4: Exemplary Working Concentrations of this compound in Cell Culture
| Cell Line(s) | Concentration Range | Treatment Duration | Observed Effect | Reference |
| CaCo2, HT29, LIM2405 | 0 - 1 µM | 7 days | Anti-tumor activity | [1][2] |
| Calu-6, A549 | 50 nM | 48 - 72 hours | Reduced tubulin palmitoylation and mRNA expression | [6] |
| Primary Colorectal Cancer (CRC) cells (Pt 93, Pt 130) | 0.2 µM | 6 days | Increased CD36 expression | [7] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound primarily targets Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway. By inhibiting FASN, this compound disrupts the synthesis of fatty acids, which are essential for various cellular processes in cancer cells, including membrane formation, energy storage, and protein modification. This disruption leads to downstream effects on several oncogenic signaling pathways.
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for assessing the effects of this compound on cultured cells.
Caption: General experimental workflow for this compound cell-based assays.
References
- 1. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TVB-3664 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TVB-3664 is a potent, selective, and orally bioavailable small-molecule inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway frequently upregulated in various cancers to support rapid cell growth and proliferation. Inhibition of FASN by this compound has been shown to induce anti-tumor effects in a range of cancer cell lines, making it a promising therapeutic agent. These application notes provide a summary of cancer cell lines sensitive to this compound, detailed protocols for evaluating its efficacy, and an overview of the signaling pathways involved.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of FASN. This leads to a depletion of cellular palmitate, a fundamental building block for the synthesis of more complex lipids required for membrane formation, energy storage, and protein modification. The disruption of these processes ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1] Key signaling pathways affected by FASN inhibition include the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[2]
Data Presentation: Cell Line Sensitivity to this compound and Related FASN Inhibitors
The following tables summarize the sensitivity of various cancer cell lines to this compound and its closely related analog, TVB-3166. This data provides a reference for selecting appropriate cell models for in vitro studies.
Table 1: this compound Inhibition of Cell Viability in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MHCC97H | Hepatocellular Carcinoma | ~1.0 |
| HLE | Hepatocellular Carcinoma | ~1.5 |
| SNU449 | Hepatocellular Carcinoma | ~2.0 |
Data adapted from a study on the therapeutic efficacy of FASN inhibition in preclinical models of HCC.[3]
Table 2: Qualitative Sensitivity of Various Cancer Cell Lines to this compound
| Cell Line | Cancer Type | Observed Effect |
| CaCo2 | Colorectal Carcinoma | Anti-tumor activity[4][5] |
| HT29 | Colorectal Carcinoma | Anti-tumor activity[4][5] |
| HCT116 | Colorectal Carcinoma | Decreased cell viability[6] |
| LIM2405 | Colorectal Carcinoma | Anti-tumor activity[4][5] |
| A549 | Non-Small Cell Lung Cancer | Inhibition of tubulin palmitoylation[7] |
| Calu-6 | Non-Small Cell Lung Cancer | Inhibition of tubulin palmitoylation[7] |
| 22Rv1 | Prostate Cancer | Reduced colony formation in the presence of a related FASN inhibitor[7] |
| BT-474 | Breast Cancer | Tumor growth inhibition in xenograft models[8] |
Table 3: Growth Inhibition (GI50) of Cancer Cell Lines by the FASN Inhibitor TVB-3166
TVB-3166 is a closely related analog of this compound. These data from a panel of 50 tumor cell lines indicate a broad range of sensitivity to FASN inhibition.[9]
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Lung | 0.1 - 1.0 |
| HCT-116 | Colon | < 0.1 |
| PC-3 | Prostate | 0.1 - 1.0 |
| MDA-MB-231 | Breast | > 1.0 |
| OVCAR-3 | Ovarian | 0.1 - 1.0 |
| PANC-1 | Pancreatic | 0.1 - 1.0 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its anti-cancer effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Sensitive cancer cell line of choice
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
Sensitive cancer cell line of choice
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Sensitive cancer cell line of choice
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the supernatant. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. sagimet.com [sagimet.com]
Measuring FASN Inhibition by TVB-3664: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the inhibition of Fatty Acid Synthase (FASN) by the potent and selective inhibitor, TVB-3664. FASN is a critical enzyme in de novo lipogenesis, a pathway often upregulated in cancer and metabolic diseases. This compound is an orally bioavailable, reversible inhibitor of FASN, targeting the β-ketoacyl synthase (KS) domain.[1] The following sections offer a summary of its inhibitory activity, protocols for key in vitro and in vivo experiments, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and FASN Inhibition
Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer types, the expression and activity of FASN are significantly elevated, contributing to tumor cell growth, survival, and resistance to therapy.[2] this compound is a novel, potent, and selective small molecule inhibitor of FASN.[3] By blocking FASN, this compound disrupts lipid biosynthesis, leading to reduced membrane lipid availability, impaired protein palmitoylation, and the interruption of oncogenic signaling pathways such as PI3K/Akt/mTOR and β-catenin.[1][4] This ultimately results in apoptosis and metabolic stress in cancer cells that are dependent on de novo lipogenesis.[1][2]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various preclinical models. The following table summarizes key quantitative data for easy comparison.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (Palmitate Synthesis) | Human Cells | 18 nM | [1][3][5][6] |
| Mouse Cells | 12 nM | [1][3][5][6] | |
| In Vivo Efficacy (Tumor Weight Reduction) | Colorectal Cancer PDX Model (Pt 2614) | 30% at 3 mg/kg/day | [3][6][7] |
| Colorectal Cancer PDX Model (Pt 2449PT) | 37.5% at 3 mg/kg/day | [3][6][7] | |
| Colorectal Cancer PDX Model (Pt 2402) | 51.5% at 6 mg/kg/day | [3][6][7] | |
| Cell Viability IC50 | CALU-6 (Non-small-cell lung cancer) | 0.10 µM | [4] |
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the central role of FASN in lipid biosynthesis and key downstream signaling pathways affected by its inhibition with this compound.
Experimental Protocols
In Vitro Measurement of Palmitate Synthesis Inhibition
This protocol describes a cell-based assay to quantify the inhibition of de novo palmitate synthesis by this compound using a stable isotope tracer.
Materials:
-
Cancer cell line of interest (e.g., Calu-6, HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
[U-¹³C]-Acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., 2:1 methanol:chloroform)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1 µM) for a predetermined time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Isotope Labeling: Two hours before harvesting, add [U-¹³C]-Acetate to the culture medium.
-
Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS, and then collect the cell pellets.
-
Lipid Extraction: Resuspend the cell pellets in the lipid extraction solvent. Vortex thoroughly and incubate to ensure complete lipid extraction.
-
Saponification and Derivatization: Saponify the lipid extracts to release fatty acids and then derivatize them to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the incorporation of ¹³C into palmitate.
-
Data Analysis: Calculate the percentage of ¹³C-labeled palmitate relative to total palmitate for each treatment condition. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cell Viability Assay
This protocol measures the effect of FASN inhibition by this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-1 µM) in triplicate for a specified duration (e.g., 7 days).[3][6] Include a vehicle control.
-
Viability Measurement: At the end of the treatment period, add the CCK-8 reagent to each well according to the manufacturer's instructions and incubate.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log concentration of this compound to calculate the IC50 value.
In Vivo Xenograft Model for Efficacy Evaluation
This protocol outlines the use of a mouse xenograft model to assess the anti-tumor activity of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line or patient-derived xenograft (PDX) tissue
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue fragments into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 3-6 mg/kg) or vehicle daily via oral gavage for a defined period (e.g., 4 weeks).[3][6]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor volumes and final tumor weights between the this compound-treated and vehicle-treated groups to determine the extent of tumor growth inhibition.
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for researchers to effectively measure the inhibition of FASN by this compound. These methods, from cell-based assays to in vivo models, are crucial for elucidating the mechanism of action, determining potency, and evaluating the therapeutic potential of this promising FASN inhibitor. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental procedures.
References
- 1. medkoo.com [medkoo.com]
- 2. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TVB-3664 and Paclitaxel Combination Therapy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo application of TVB-3664 in combination with paclitaxel for preclinical cancer research. This document summarizes the synergistic anti-tumor effects, outlines detailed experimental protocols, and visualizes the underlying scientific rationale and workflow.
Introduction
This compound is a potent and selective, orally bioavailable inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis that is often upregulated in cancer cells.[1] Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[2][3] Preclinical studies have demonstrated that the combination of FASN inhibitors like this compound with taxanes such as paclitaxel results in synergistic inhibition of tumor growth.[4] This synergy is believed to stem from the disruption of tubulin palmitoylation by FASN inhibition, which enhances the anti-mitotic effect of paclitaxel.[4][5]
The following sections provide quantitative data from in vivo studies, detailed experimental protocols for replicating these studies, and diagrams illustrating the mechanism of action and experimental workflow.
Data Presentation
The following table summarizes the in vivo efficacy of this compound and paclitaxel combination therapy in a mouse tumor xenograft model.
| Treatment Group | Dosage | Administration Route | Tumor Model | Outcome | Reference |
| Vehicle | - | Oral (p.o.) | A549 (Lung Adenocarcinoma) Xenograft | Tumor growth baseline | [6] |
| This compound | 2 mg/kg, once daily (QD) | Oral (p.o.) | A549 (Lung Adenocarcinoma) Xenograft | Moderate tumor growth inhibition | [6] |
| Paclitaxel | 10 mg/kg, every 4 days (Q4D) | Oral (p.o.) | A549 (Lung Adenocarcinoma) Xenograft | Moderate tumor growth inhibition | [6] |
| This compound + Paclitaxel | 2 mg/kg QD (this compound) + 10 mg/kg Q4D (Paclitaxel) | Oral (p.o.) | A549 (Lung Adenocarcinoma) Xenograft | Significantly enhanced tumor growth inhibition compared to single agents | [6] |
Signaling Pathways and Mechanisms
The combination of this compound and paclitaxel leverages a multi-pronged attack on cancer cell proliferation and survival. The following diagram illustrates the proposed synergistic mechanism of action.
Experimental Protocols
This section provides a detailed protocol for an in vivo study evaluating the combination of this compound and paclitaxel in a xenograft mouse model.
Animal Models and Husbandry
-
Animal Strain: Female BALB/c nude mice, 6-8 weeks old.[5]
-
Housing: Animals should be housed in sterile, filter-topped cages with access to autoclaved food and water ad libitum. The animal facility should be maintained on a 12-hour light/dark cycle at a constant temperature and humidity.
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.
Cell Culture and Xenograft Implantation
-
Cell Line: A549 human lung adenocarcinoma cells.[6]
-
Culture Conditions: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation:
-
Harvest A549 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Treatment Regimen
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Drug Preparation and Administration:
-
This compound: Prepare a formulation suitable for oral gavage according to the manufacturer's instructions.
-
Paclitaxel: Prepare a formulation suitable for oral gavage.
-
Administer the treatments for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
Endpoint Analysis
-
Tumor Growth Inhibition: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Histological Analysis (Optional): Fix tumor tissues in 10% neutral buffered formalin, embed in paraffin, and perform histological staining (e.g., H&E, Ki-67 for proliferation, TUNEL for apoptosis) to assess the cellular effects of the treatments.
-
Pharmacodynamic Analysis (Optional): Collect tumor and plasma samples at specified time points to analyze drug concentrations and target modulation (e.g., FASN activity, microtubule polymerization).
Experimental Workflow
The following diagram outlines the key steps in the in vivo experimental workflow.
Conclusion
The combination of the FASN inhibitor this compound and the microtubule-stabilizing agent paclitaxel presents a promising therapeutic strategy. The provided data and protocols offer a framework for researchers to further investigate this synergistic interaction in preclinical models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of more effective cancer therapies.
References
Application Notes and Protocols for Detecting FASN Expression via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of Fatty Acid Synthase (FASN) expression in cell lysates and tissue homogenates using Western blotting. FASN is a key enzyme in the de novo synthesis of fatty acids and is frequently overexpressed in various cancers, making it a significant target in drug development.
Introduction
Fatty Acid Synthase (FASN) is a multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids. Under normal physiological conditions, FASN expression is low in most tissues, as cells primarily utilize circulating fatty acids. However, many cancer cells exhibit upregulated FASN expression to meet the high lipid demand for membrane biogenesis and signaling molecule production. This makes the quantification of FASN expression a critical aspect of cancer research and the development of therapeutic inhibitors. Western blotting is a widely used technique to specifically detect and quantify FASN protein levels. The approximate molecular weight of human FASN is 273 kDa, though it may appear as a band around 220-275 kDa on a Western blot.[1]
Signaling Pathway Involving FASN
FASN is implicated in various signaling pathways that are crucial for cancer cell growth, proliferation, and survival. Its expression is often regulated by growth factor signaling pathways like PI3K/Akt and MAPK/ERK.[2] Inhibition of FASN can, in turn, affect downstream signaling, for instance by impairing the plasma membrane localization of lipid-raft-associated proteins.[3] The FASN-STAT1-ICAM1 signaling axis has also been identified as a promoter of microglial infiltration in glioblastoma.[4]
Caption: FASN Signaling Pathway Overview.
Experimental Protocol
This protocol outlines the key steps for performing a Western blot to detect FASN expression.
I. Sample Preparation
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors to the cell culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet cellular debris.[5]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
II. SDS-PAGE
-
Sample Preparation for Loading:
-
Mix an appropriate amount of protein lysate (typically 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. For a large protein like FASN (~273 kDa), a low percentage gel (e.g., 6-8% acrylamide) is recommended.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
III. Protein Transfer
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1] A wet transfer system is commonly used.
-
Ensure good contact between the gel and the membrane and avoid air bubbles.
-
IV. Immunodetection
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.[6]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[6]
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
V. Detection and Analysis
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the FASN band intensity to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for a FASN Western blot.
| Parameter | Recommended Value | Source |
| Protein Loading Amount | 25 µg per lane | [9] |
| Primary Antibody Dilution | 1:500 - 1:1000 | [9] |
| 1 µg/mL | ||
| 0.25 µg/mL | [1] | |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature | [7][8] |
| Secondary Antibody Dilution | 1:10000 | [9] |
| Blocking Buffer | 3-5% non-fat dry milk in TBST | [6][9] |
| Antibody Information | ||
| Target | Fatty Acid Synthase (FASN) | |
| Host Species | Rabbit, Mouse, Goat | [1][9][10][11] |
| Reactivity | Human, Mouse, Rat | [9][10] |
| Clonality | Polyclonal, Monoclonal | [1][10] |
| Observed Molecular Weight | ~273 kDa (predicted), ~220-275 kDa (observed) | [1][9] |
Western Blot Workflow Diagram
Caption: Western Blot Workflow for FASN Detection.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glioblastoma cells secrete ICAM1 via FASN signaling to promote glioma-associated macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the fatty acid synthase interaction network via iTRAQ-based proteomics indicates the potential molecular mechanisms of liver cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. static.abclonal.com [static.abclonal.com]
- 10. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-Fatty Acid Synthase (FASN) Antibody (A42579) | Antibodies.com [antibodies.com]
Application Notes and Protocols for TVB-3664 in Pancreatic Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most lethal malignancies with limited therapeutic options. A growing body of evidence points to the dysregulation of cellular metabolism as a hallmark of cancer, presenting new avenues for targeted therapies. One such target is Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids, which is frequently overexpressed in pancreatic cancer and associated with poor prognosis.[1][2] TVB-3664 is a potent and selective, orally bioavailable inhibitor of FASN.[3] These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer cell line studies, including its mechanism of action, effects on key signaling pathways, and detailed protocols for relevant experiments.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of FASN.[3] This leads to a depletion of endogenous fatty acids, which are crucial for cancer cells for various functions, including membrane synthesis, energy storage, and protein modification. The inhibition of FASN by this compound has been shown to induce apoptosis and inhibit cell proliferation in pancreatic cancer cells.[2]
Effects on Pancreatic Cancer Cell Lines
Studies have demonstrated that this compound is effective against various pancreatic cancer cell lines, particularly those with high FASN expression. The anti-proliferative and pro-apoptotic effects of this compound have been observed in pancreatic neuroendocrine tumor (pNET) cell lines such as BON-1 and QGP-1.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines based on available literature.
| Cell Line | Assay Type | IC50 Value | Observations | Reference |
| Pancreatic Neuroendocrine Tumor Cells (General) | Cell Viability | Not Specified | Significant inhibition of cell proliferation. | [4] |
| Human Cancer Cell Lines (General) | Palmitate Synthesis | 18 nM | Potent inhibition of FASN activity. | [3] |
| Mouse Cancer Cell Lines (General) | Palmitate Synthesis | 12 nM | Potent inhibition of FASN activity. | [3] |
| Cell Line | Treatment | Effect on Protein Expression | Quantitative Change | Reference |
| QGP-1 | This compound | Inhibition of Cyclin D1 | Significant decrease | [4] |
| Pancreatic Cancer Cells (General) | FASN Inhibition | Induction of PARP Cleavage | Increased cleavage | [5] |
Signaling Pathways Modulated by this compound
FASN inhibition by this compound impacts several critical signaling pathways implicated in pancreatic cancer progression.
FASN and EGFR/ERK Signaling
In pancreatic ductal adenocarcinoma (PDAC), the EGFR/ERK signaling pathway is known to upregulate FASN expression.[2] Inhibition of FASN can, in turn, affect downstream signaling.
FASN and PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently activated in pancreatic cancer. FASN has been shown to be a downstream effector of this pathway.
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Pancreatic cancer cell lines (e.g., BON-1, QGP-1)
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
After treatment, gently add cold TCA to a final concentration of 10% to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.[6]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This protocol outlines the steps to analyze changes in protein expression (e.g., Cyclin D1, cleaved PARP) following this compound treatment.
Materials:
-
Treated and untreated pancreatic cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Resuspend the pellet in lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Conclusion
This compound represents a promising therapeutic agent for pancreatic cancer by targeting the metabolic vulnerability of FASN overexpression. These application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in pancreatic cancer cell line models. The provided protocols and signaling pathway diagrams serve as a guide for designing and executing experiments to further elucidate the potential of FASN inhibition in this challenging disease.
References
- 1. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | DNA Damage Repair Deficiency in Pancreatic Ductal Adenocarcinoma: Preclinical Models and Clinical Perspectives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TVB-3664 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of TVB-3664, a potent and selective Fatty Acid Synthase (FASN) inhibitor, in patient-derived xenograft (PDX) models of cancer. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
Fatty Acid Synthase (FASN) is a key enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate. In many cancers, FASN is overexpressed and associated with poor prognosis, making it an attractive therapeutic target.[1] this compound is an orally bioavailable, reversible, and selective inhibitor of FASN that has demonstrated anti-tumor activity in various preclinical cancer models, including patient-derived xenografts (PDX).[2][3] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and clinical behavior of human tumors, making them a valuable tool for preclinical drug evaluation.[4][5]
This document outlines the protocols for establishing and utilizing PDX models to test the efficacy of this compound, along with methods for analyzing its effects on tumor growth, cell signaling, and metabolism.
Data Presentation
Table 1: Efficacy of this compound in Colorectal Cancer (CRC) PDX Models
| PDX Model | This compound Dose | Treatment Duration | Average Reduction in Tumor Volume | Average Reduction in Tumor Weight | Reference |
| Pt 2614 | 3 mg/kg, oral gavage, daily | 4 weeks | Significant reduction | 30% | [2][3][6] |
| Pt 2449PT | 3 mg/kg, oral gavage, daily | 4 weeks | Significant reduction | 37.5% | [2][3][6] |
| Pt 2402 | 6 mg/kg, oral gavage, daily | 4-6 weeks | Significant reduction | 51.5% | [2][3][6] |
| Pt 2387 | 3 mg/kg, oral gavage, daily | 4 weeks | 35% (followed by resistance) | Not reported | [6] |
| Pt 2449LM | 6 mg/kg, oral gavage, daily | Not specified | Not significant | Not significant | [6] |
| Pt 2568 | Not specified | Not specified | Not significant | Not significant | [6] |
| Pt 2607 | Not specified | Not specified | Not significant | Not significant | [6] |
| Pt 2377PT | 3 mg/kg, oral gavage, daily | Not specified | Accelerated tumor growth | Not significant | [6] |
| Pt 2377LM | 3 mg/kg, oral gavage, daily | Not specified | Accelerated tumor growth | Not significant | [6] |
Note: The response to this compound can be heterogeneous across different PDX models, with some models showing sensitivity, some resistance, and others an adverse effect.[6]
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the procedure for implanting fresh human tumor tissue into immunodeficient mice.
Materials:
-
Fresh human tumor tissue, collected in sterile media on ice
-
Immunodeficient mice (e.g., NOD-SCID-IL2rg-/- or NSG)
-
Matrigel
-
Surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Within 2-4 hours of surgical resection, transport the fresh tumor tissue to the laboratory in a sterile container with culture medium on ice.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) containing antibiotics.
-
Remove any non-tumor tissue (e.g., fat, necrotic tissue).
-
Mince the tumor tissue into small fragments (2-5 mm³).
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin of the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by caliper measurement at least once a week.
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for propagation into subsequent generations of mice (passaging) or for cryopreservation. For passaging, the harvested tumor is processed as described in steps 3-8.
Protocol 2: this compound Administration and Efficacy Evaluation in PDX Models
This protocol outlines the procedure for treating tumor-bearing mice with this compound and monitoring tumor response.
Materials:
-
PDX mice with established tumors (e.g., 100-200 mm³)
-
This compound
-
Vehicle control (e.g., 30% PEG400 in water)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Scale for mouse weight
Procedure:
-
Once tumors in PDX mice reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the this compound formulation in the appropriate vehicle at the desired concentration (e.g., 3 mg/kg or 6 mg/kg).
-
Administer this compound or vehicle to the mice daily via oral gavage.
-
Measure tumor dimensions (length and width) with calipers once or twice a week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 4-6 weeks).
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, metabolomics) and another portion fixed in formalin for histopathological analysis (immunohistochemistry).
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the levels of key proteins in the FASN signaling pathway in tumor lysates.
Materials:
-
Frozen PDX tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-AMPK, anti-AMPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 4: Immunohistochemistry (IHC)
This protocol is for the detection of protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE PDX tumor tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (to block endogenous peroxidase activity)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-FASN, anti-Ki-67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the sections with the primary antibody.
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections with PBS.
-
Incubate with streptavidin-HRP conjugate.
-
Wash the sections with PBS.
-
Develop the signal with a DAB substrate kit.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the slides with a coverslip using a mounting medium.
-
Analyze the stained slides under a microscope.
Mandatory Visualizations
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 5. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effect of TVB-3664 with Other Cancer Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TVB-3664 is a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway. In many cancers, FASN is overexpressed and associated with tumor growth, survival, and resistance to therapy. By inhibiting FASN, this compound disrupts cellular metabolism, membrane structure, and oncogenic signaling, making it a promising therapeutic agent. Accumulating preclinical evidence demonstrates that the anti-tumor activity of this compound can be significantly enhanced when used in combination with other cancer drugs, including chemotherapy, targeted therapies, and anti-angiogenic agents. This document provides an overview of the synergistic effects of this compound, summarizes key quantitative data, and offers detailed protocols for investigating these combinations.
Rationale for Combination Therapy
The inhibition of FASN by this compound leads to several cellular consequences that can be exploited for synergistic therapeutic effects:
-
Disruption of Oncogenic Signaling: FASN inhibition has been shown to downregulate critical cancer-related signaling pathways, including the PI3K/AKT/mTOR pathway.[1][2] This can sensitize cancer cells to other agents that target components of these or parallel pathways.
-
Alteration of Microtubule Dynamics: this compound reduces the palmitoylation of tubulin, a post-translational modification essential for proper microtubule organization.[3] This provides a strong rationale for combining this compound with microtubule-targeting agents like taxanes.
-
Metabolic Stress: By blocking a key metabolic pathway, this compound induces metabolic stress in cancer cells, which can lower the threshold for apoptosis induced by other cytotoxic drugs.
Synergistic Combinations
Tyrosine Kinase Inhibitors (TKIs) in Hepatocellular Carcinoma (HCC)
Preclinical studies have demonstrated that this compound acts synergistically with the multi-kinase inhibitors cabozantinib and sorafenib in FASN-dependent models of HCC.[1][2] This combination leads to enhanced tumor growth inhibition and, in some cases, tumor regression.
Quantitative Data Summary: this compound with TKIs in HCC Models
| Cancer Model | Combination | Key Findings | Reference |
| sgPTEN/c-MET Murine HCC | This compound + Cabozantinib | Combination triggered tumor regression, while monotherapies only slowed progression. | [1] |
| c-MYC-driven Murine HCC | This compound + Cabozantinib | Significant tumor growth inhibition compared to monotherapy. | [1][2] |
| c-MYC-driven Murine HCC | This compound + Sorafenib | Significant tumor growth inhibition compared to monotherapy. | [1][2] |
Taxanes in Various Solid Tumors
The combination of FASN inhibitors like this compound with taxanes (e.g., paclitaxel, docetaxel) has shown enhanced anti-tumor efficacy in a range of xenograft models, including lung, ovarian, prostate, and pancreatic cancers.[3] The synergy is attributed to the dual disruption of microtubule organization.
Quantitative Data Summary: FASN Inhibition with Taxanes in Xenograft Models
| Cancer Model | Combination | Key Findings | Reference |
| Ovarian Tumor Xenograft | FASN Inhibitor + Paclitaxel | Enhanced tumor growth inhibition and tumor regression observed. | [3] |
| Lung Tumor Xenograft | FASN Inhibitor + Paclitaxel | Significantly enhanced anti-tumor activity compared to single agents. | [3] |
| Prostate Tumor Xenograft | This compound + Docetaxel | Combination induced greater disruption of microtubule organization and enhanced tumor growth inhibition. | [3] |
Anti-Angiogenic Agents in High-Grade Astrocytoma
Clinical and preclinical data support the combination of FASN inhibitors with anti-angiogenic therapies like bevacizumab. A phase II clinical trial of the FASN inhibitor TVB-2640 (a close analog of this compound) with bevacizumab in patients with recurrent high-grade astrocytoma showed promising results, meeting its primary endpoint for progression-free survival.[4][5]
Quantitative Data Summary: FASN Inhibitor with Bevacizumab
| Cancer Model | Combination | Key Findings | Reference |
| Recurrent High-Grade Astrocytoma (Phase II Trial) | TVB-2640 + Bevacizumab | Statistically significant improvement in progression-free survival at 6 months (PFS6) compared to historical bevacizumab monotherapy (31.4% vs. 16%). | [5] |
| Recurrent High-Grade Astrocytoma (Phase II Trial) | TVB-2640 + Bevacizumab | Overall response rate (ORR) of 56% (17% complete response, 39% partial response). | [5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol describes how to assess the synergistic effect of this compound and a partner drug on cancer cell proliferation using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3 for ovarian, HepG2 for HCC)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Partner drug (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[6]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the partner drug in culture medium.
-
Treat cells with this compound alone, the partner drug alone, or the combination at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.[7]
-
Ensure the final volume in each well is 200 µL.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Carefully aspirate the drug-containing medium from the wells.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the MTT solution.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[7]
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing changes in protein expression and phosphorylation in key signaling pathways (e.g., AKT/mTOR) following drug treatment.
Materials:
-
6-well cell culture plates
-
Treated cell samples
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection substrate
Procedure:
-
Cell Lysis:
-
Seed and treat cells in 6-well plates as described for the viability assay.
-
After treatment, wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[8]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH).
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines the assessment of the synergistic anti-tumor efficacy of this compound and a partner drug in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Cancer cells for injection (e.g., 5 x 10⁶ cells in PBS/Matrigel mixture)
-
This compound formulation for oral gavage
-
Partner drug formulation for appropriate administration route (e.g., intraperitoneal, intravenous)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Partner drug alone
-
Group 4: this compound + Partner drug
-
-
Administer drugs according to a predetermined schedule. For example, this compound is often administered daily by oral gavage (e.g., 10 mg/kg), while a partner drug like paclitaxel might be given intraperitoneally once or twice a week.[1]
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[2]
-
Record the body weight of each mouse at the same frequency to monitor toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Compare tumor growth curves and final tumor weights between the groups to assess efficacy and synergy.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) or Western blotting.
-
References
- 1. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors [scholarworks.indianapolis.iu.edu]
- 2. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TVB-3664 Resistance in Colorectal Cancer
This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for investigating mechanisms of resistance to the Fatty Acid Synthase (FASN) inhibitor, TVB-3664, in colorectal cancer (CRC) models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and orally available inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1][2] Many colorectal cancers upregulate FASN to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling molecule production.[3][4] By inhibiting FASN, this compound aims to disrupt these processes, leading to reduced tumor cell proliferation and survival.[1][5]
Q2: We are observing intrinsic resistance to this compound in our CRC patient-derived xenograft (PDX) model, despite confirmed FASN expression. What are the potential reasons?
A2: Intrinsic resistance can occur even when the drug target is present. Studies show that CRC models exhibit a wide range of sensitivity to FASN inhibition that doesn't always correlate with FASN expression levels alone.[6] Potential mechanisms include:
-
Metabolic Plasticity: The cancer cells may possess a high capacity to scavenge exogenous lipids from their environment, bypassing the need for de novo lipogenesis.
-
Pre-existing Pathway Activation: The model may have pre-existing activation of survival pathways that counteract the effects of FASN inhibition. Research has associated the activation of the Akt and AMPK signaling pathways with resistance to this compound.[6]
Q3: What are the known mechanisms of acquired resistance to FASN inhibitors like this compound?
A3: While specific acquired resistance mechanisms to this compound in CRC are still under investigation, resistance to metabolic inhibitors often involves:
-
Target Upregulation: Increased expression of the FASN enzyme to overcome inhibition.
-
Metabolic Rewiring: Upregulation of alternative pathways to produce necessary lipids or energy. This can include enhancing fatty acid oxidation (FAO) from stored or scavenged lipids.[7]
-
Activation of Bypass Signaling Pathways: Increased signaling through pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK can confer resistance to FASN inhibition.[6][8] One study noted that a tumor initially sensitive to this compound developed resistance after five weeks of treatment.[6]
Q4: Does this compound monotherapy show consistent efficacy in preclinical CRC models?
A4: The efficacy of this compound as a monotherapy varies. In one study involving nine different CRC PDX models, significant tumor volume reduction was observed in 30% of the cases.[6] The maximum tumor weight reduction was approximately 50%, suggesting that while effective in some models, combination therapies may be necessary to overcome resistance and enhance anti-tumor activity.[6]
Troubleshooting Guides
Issue 1: High Variability in this compound IC50 Values Across Experiments
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Cell Culture Conditions | Ensure cells are in the logarithmic growth phase before treatment.[9] Standardize cell seeding density, as this can affect growth kinetics and drug response. |
| Variable Lipid Content in Media | The lipid content in Fetal Bovine Serum (FBS) can vary between lots. For sensitive experiments, consider using charcoal-stripped FBS to reduce exogenous lipid availability, forcing reliance on de novo synthesis. |
| Drug Stability and Handling | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Newly Generated this compound Resistant Cell Line Shows No Change in FASN Expression
| Possible Cause | Troubleshooting Steps & Recommendations |
| Activation of Bypass Survival Pathways | Perform Western blot analysis to check for phosphorylation (activation) of key proteins in the Akt, AMPK, and ERK pathways, which have been linked to resistance.[6][8] |
| Metabolic Shift to Exogenous Lipid Uptake | Culture the resistant and parental cells in lipid-depleted medium (using charcoal-stripped serum). If the resistant cells show a growth disadvantage compared to parental cells in this medium, it suggests a dependency on exogenous lipids. |
| Alterations in Downstream Lipid Metabolism | Conduct lipidomic analysis to compare the lipid profiles of sensitive and resistant cells. This compound treatment has been shown to decrease phospholipids and increase lactosylceramide and sphingomyelin in sensitive models.[6] A resistant line may have adapted to counteract these changes. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Parameter | Value | Cell Type | Source |
| Palmitate Synthesis Inhibition (Human) | 18 nM | N/A | [1][2] |
| Palmitate Synthesis Inhibition (Mouse) | 12 nM | N/A | [1][2] |
Table 2: Preclinical Efficacy of this compound in CRC PDX Models
| PDX Model | Treatment | Duration | Outcome | Source |
| Pt 2614 | 3 mg/kg, daily | 4 weeks | 30% reduction in tumor weight | [2][6] |
| Pt 2449PT | 3 mg/kg, daily | 4 weeks | 37.5% reduction in tumor weight | [2][6] |
| Pt 2402 | 6 mg/kg, daily | 4 weeks | 51.5% reduction in tumor weight | [2][6] |
| Pt 2387 | Not specified | 5 weeks | Initial response followed by acquired resistance | [6] |
Experimental Protocols
Protocol 1: Generation of a this compound Acquired Resistance Cell Line
This protocol outlines a general method for developing drug resistance in a colorectal cancer cell line through continuous, dose-escalating exposure.
Methodology:
-
Determine Initial IC50: First, establish the baseline sensitivity of the parental CRC cell line. Seed cells (e.g., HCT116, HT29) in 96-well plates at a density of 1x10⁴ cells/well.[9] After overnight adherence, treat with a range of this compound concentrations for 48-72 hours. Determine the IC50 value using a cell viability assay (e.g., CCK-8, MTT).[9]
-
Initial Chronic Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: When the cells resume a normal proliferation rate (typically after 2-3 passages), increase the this compound concentration by 1.5 to 2-fold.[10]
-
Iterative Process: Repeat the dose escalation process, allowing cells to acclimate at each new concentration. This process can take 3-18 months.[11][12]
-
Resistance Validation: Periodically (e.g., every 4-6 weeks), freeze down cell stocks and re-evaluate the IC50 to quantify the level of resistance compared to the parental line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Stabilization: Once the desired level of resistance is achieved, maintain the cell line in a medium containing the final concentration of this compound to prevent reversion.
Visualized Pathways and Workflows
Caption: FASN inhibition by this compound and key resistance bypass mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatty acid synthase enhances colorectal cancer cell proliferation and metastasis via regulating AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased expression of fatty acid synthase provides a survival advantage to colorectal cancer cells via upregulation of cellular respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer drugs targeting fatty acid synthase (FAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced De Novo Lipid Synthesis Mediated by FASN Induces Chemoresistance in Colorectal Cancer [mdpi.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming TV-3664 Resistance
Welcome to the technical support center for TVB-3664. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the Fatty Acid Synthase (FASN) inhibitor, this compound, in tumor cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and orally active reversible inhibitor of Fatty Acid Synthase (FASN).[1] FASN is the key enzyme responsible for the de novo synthesis of fatty acids, a process that is often upregulated in cancer cells to support rapid growth and proliferation.[2][3] this compound inhibits the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[4] This disruption of lipid metabolism can lead to reduced tumor cell growth and, in some models, tumor regression.[1] Additionally, FASN inhibition by this compound has been shown to disrupt microtubule organization through reduced tubulin palmitoylation.[1]
Q2: My tumor cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound can arise from several compensatory mechanisms within the tumor cells. The most commonly observed mechanisms include:
-
Activation of Pro-Survival Signaling Pathways: Studies have shown that resistance to this compound is associated with the activation of the Akt and AMPK signaling pathways.[5][6] These pathways can promote cell survival and circumvent the metabolic stress induced by FASN inhibition.
-
Upregulation of Exogenous Fatty Acid Uptake: Tumor cells can compensate for the inhibition of de novo fatty acid synthesis by increasing their uptake of fatty acids from the extracellular environment.[7] This is often mediated by the upregulation of fatty acid transporters, particularly CD36 (also known as Fatty Acid Translocase).[7][8]
-
Metabolic Flexibility: Cancer cells can exhibit metabolic plasticity, allowing them to adapt to FASN inhibition by altering other metabolic pathways to sustain proliferation.[4]
Q3: How can I experimentally confirm that my cells have developed resistance to this compound?
To confirm resistance, you can perform a dose-response assay to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.
Troubleshooting Guides
Issue: Decreased Efficacy of this compound in in vitro Cell Culture
If you observe that your tumor cells are becoming less responsive to this compound treatment, consider the following troubleshooting steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your cell line and compare it to the expected range for that cell type.
-
Investigate Resistance Mechanisms:
-
Assess Signaling Pathways: Use Western blotting to check for the activation (phosphorylation) of key survival pathway proteins, such as Akt (pAkt) and AMPK (pAMPK).[5] An increase in the levels of pAkt and pAMPK in treated cells compared to sensitive controls may indicate this resistance mechanism.[5]
-
Evaluate Fatty Acid Uptake: Measure the expression of the fatty acid transporter CD36 at both the mRNA (qRT-PCR) and protein (Western blot) levels.[7][8] An upregulation of CD36 in response to this compound treatment is a known compensatory mechanism.[7][8]
-
-
Consider Combination Therapies:
-
Targeting Fatty Acid Uptake: If you observe an upregulation of CD36, consider a combination treatment with a CD36 inhibitor, such as sulfosuccinimidyl oleate (SSO).[7][8]
-
Targeting Downstream Pathways: For cells exhibiting activation of pro-survival pathways, combining this compound with inhibitors of those pathways (e.g., PI3K/Akt inhibitors) could restore sensitivity.[9]
-
Synergy with other Chemotherapeutics: this compound has shown synergistic effects with taxanes, so this combination could be explored, especially in taxane-resistant models.[1][10]
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Human | Palmitate Synthesis | 18 | [11][12] |
| Mouse | Palmitate Synthesis | 12 | [11][12] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Treatment Dose | Average Tumor Weight Reduction | Reference |
| Pt 2614 | Colorectal Cancer | 3 mg/kg | 30% | [11][12] |
| Pt 2449PT | Colorectal Cancer | 3 mg/kg | 37.5% | [11][12] |
| Pt 2402 | Colorectal Cancer | 6 mg/kg | 51.5% | [11][12] |
Experimental Protocols
Protocol 1: FASN Activity Assay (NADPH Oxidation)
This protocol measures FASN activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Cell lysate
-
Reaction buffer (200 mM potassium phosphate buffer pH 6.6, 1 mM DTT, 1 mM EDTA)
-
NADPH solution (0.24 mM)
-
Acetyl-CoA solution (30 µM)
-
Malonyl-CoA solution (50 µM)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare cell lysates from control and treated cells.
-
Determine the protein concentration of the cell lysates.
-
In a cuvette, mix the reaction buffer, NADPH solution, and acetyl-CoA solution.
-
Add 50 µl of cell lysate to the mixture.
-
Initiate the reaction by adding the malonyl-CoA solution.
-
Immediately measure the absorbance at 340 nm and continue to record it at regular intervals for 10-15 minutes.
-
Calculate FASN activity as nmol of NADPH oxidized per minute per mg of protein.[13]
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses cell viability based on the metabolic activity of the cells.
Materials:
-
Tumor cells
-
96-well plates
-
This compound
-
MTT solution (5 mg/ml in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Western Blot Analysis for pAkt, pAMPK, and CD36
This protocol is used to detect the protein levels of phosphorylated Akt, phosphorylated AMPK, and CD36.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-pAkt, anti-pAMPK, anti-CD36, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Troubleshooting workflow for overcoming this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fatty acid synthase causes drug resistance by inhibiting TNF-α and ceramide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of fatty acid synthase (FASN)-mediated resistance to anti-cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 13. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TVB-3664 Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TVB-3664 in preclinical models. The information provided is intended for scientists and drug development professionals to address potential experimental challenges and clarify the nuanced effects of this Fatty Acid Synthase (FASN) inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Variability in Anti-tumor Efficacy | Tumor models exhibit differential sensitivity to FASN inhibition. | Assess the baseline FASN expression in your tumor models; high FASN expression may correlate with increased sensitivity. Consider the mutational status of oncogenes like KRAS and PI3KCA, as these may influence response. |
| Development of Resistance to this compound | Activation of compensatory signaling pathways. | Monitor the activation status of Akt and AMPK signaling pathways. Increased phosphorylation of Akt and AMPK has been associated with reduced sensitivity and the development of resistance in some preclinical models.[1] |
| Unexpected Acceleration of Tumor Growth | Model-specific paradoxical effects. | In some patient-derived xenograft (PDX) models with specific genetic backgrounds (e.g., co-existing KRAS and PI3KCA mutations), accelerated tumor growth has been observed.[1] It is crucial to characterize the genetic background of your preclinical models. |
| Discrepancy Between In Vitro and In Vivo Results | Upregulation of exogenous fatty acid uptake in vivo. | Investigate the expression of the fatty acid transporter CD36. Inhibition of FASN can lead to a compensatory upregulation of CD36, allowing tumor cells to utilize exogenous fatty acids and thereby diminishing the inhibitor's efficacy in vivo.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of Fatty Acid Synthase (FASN).[3][4][5][6][7] It blocks the de novo synthesis of palmitate, a saturated fatty acid.[6] This inhibition leads to a reduction in tubulin palmitoylation and disruption of microtubule organization in tumor cells.[3][5][7]
Q2: What are the reported IC50 values for this compound?
A2: The IC50 values for this compound in inhibiting palmitate synthesis are approximately 0.018 µM for human cells and 0.012 µM for mouse cells.[3][6][7]
| Species | IC50 for Palmitate Synthesis |
| Human | 0.018 µM |
| Mouse | 0.012 µM |
Q3: Does this compound have documented off-target binding?
A3: Current preclinical literature emphasizes the high selectivity of this compound for FASN.[8][9][10][11] While comprehensive kinome scanning data is not publicly available in the reviewed literature, the TVB series of FASN inhibitors are noted for their improved potency and selectivity compared to earlier generation FASN inhibitors.[9]
Q4: What are the known effects of this compound on downstream signaling pathways?
A4: While direct off-target binding has not been extensively documented, treatment with this compound has been shown to modulate several key signaling pathways in preclinical models. These are generally considered downstream consequences of FASN inhibition rather than direct off-target interactions. The primary pathways affected are:
-
Akt Pathway: A decrease in the activation of Akt is associated with the anti-tumor effects of this compound.[1] However, activation of the Akt pathway has also been linked to resistance.[1]
-
Erk1/2 Pathway: Similar to the Akt pathway, a reduction in Erk1/2 activation is observed with this compound treatment in sensitive models.[1]
-
AMPK Pathway: Alterations in the AMPK pathway have been noted, and its activation can be associated with resistance to FASN inhibition.[1]
These effects are thought to be mediated by changes in lipid metabolism, which in turn affect cellular membrane composition, lipid raft architecture, and the localization and function of signaling proteins.[11]
Q5: Are there any known compensatory mechanisms that could affect experimental outcomes?
A5: Yes, a key compensatory mechanism identified in preclinical colorectal cancer models is the upregulation of the fatty acid transporter CD36.[2] FASN inhibition by this compound can lead to increased expression of CD36 on the cell surface, which may enhance the uptake of exogenous fatty acids and potentially reduce the anti-proliferative effects of the drug, particularly in vivo.[2]
Experimental Protocols
Western Blot Analysis for Signaling Pathway Modulation
This protocol is a general guideline for assessing the phosphorylation status of key proteins in the Akt, Erk1/2, and AMPK pathways following this compound treatment.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, Erk1/2, and AMPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
Caption: The mechanism of action and downstream effects of this compound.
Caption: A troubleshooting decision tree for unexpected this compound results.
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 4. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TVB-3664 dosage for maximum efficacy
< < 1 2 3 4 5 6 7 8 9 10
... ... ... ... ... ... ... ... ... ... --INVALID-LINK--
[1] Inhibition of FASN and FASN-Independent Effects of the FASN Inhibitor TVB-3664 in Ovarian Cancer - PMC - NIH (2021-03-01) In OVCAR3 cells, this compound inhibited FASN activity (measured by incorporation of 13C from 13C6-glucose into palmitate) with an IC50 of 11.2 nM (Figure 1A). In a panel of 10 ovarian cancer cell lines, this compound inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). In contrast, the IC50 for this compound inhibition of cell proliferation in immortalized normal ovarian surface epithelial (IOSE) cells was >1000 nM. ... (2021-03-01) To determine whether this compound has FASN-independent effects, we generated FASN-knockout (FASN-KO) OVCAR3 and OVSAHO cells using CRISPR/Cas9 gene editing. FASN knockout was confirmed by Western blot (Figure 2A). As expected, FASN-KO cells did not incorporate 13C from 13C6-glucose into palmitate (Figure 2B), confirming loss of FASN activity. FASN-KO cells were able to proliferate in the presence of media supplemented with 100 μM palmitate, but not in the absence of palmitate supplementation (Figure 2C), demonstrating their dependence on exogenous fatty acids. ... (2021-03-01) this compound is a potent and specific inhibitor of FASN[2]. In OVCAR3 cells, this compound inhibited FASN activity (measured by incorporation of 13C from 13C6-glucose into palmitate) with an IC50 of 11.2 nM (Figure 1A). In a panel of 10 ovarian cancer cell lines, this compound inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). In contrast, the IC50 for this compound inhibition of cell proliferation in immortalized normal ovarian surface epithelial (IOSE) cells was >1000 nM. There was no correlation between FASN expression (Figure S1) and sensitivity to this compound. ... (2021-03-01) this compound is a potent and specific inhibitor of FASN[2]. In OVCAR3 cells, this compound inhibited FASN activity (measured by incorporation of 13C from 13C6-glucose into palmitate) with an IC50 of 11.2 nM (Figure 1A). In a panel of 10 ovarian cancer cell lines, this compound inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). In contrast, the IC50 for this compound inhibition of cell proliferation in immortalized normal ovarian surface epithelial (IOSE) cells was >1000 nM. ... (2021-03-01) In vivo, this compound (100 mg/kg daily by oral gavage) inhibited growth of OVCAR3 xenografts by 62% compared to vehicle control (p < 0.05) (Figure 4A). At this dose, there was no significant mouse weight loss (Figure 4B). In a PDX model of high-grade serous ovarian cancer, this compound (100 mg/kg daily by oral gavage) inhibited tumor growth by 52% (p < 0.05) (Figure 4C) without significant mouse weight loss (Figure 4D). To confirm FASN inhibition in vivo, we measured palmitate in tumors from control and this compound-treated mice by mass spectrometry. ... (2021-03-01) In vivo, this compound (100 mg/kg daily by oral gavage) inhibited growth of OVCAR3 xenografts by 62% compared to vehicle control (p < 0.05) (Figure 4A). At this dose, there was no significant mouse weight loss (Figure 4B). In a PDX model of high-grade serous ovarian cancer, this compound (100 mg/kg daily by oral gavage) inhibited tumor growth by 52% (p < 0.05) (Figure 4C) without significant mouse weight loss (Figure 4D). To confirm FASN inhibition in vivo, we measured palmitate in tumors from control and this compound-treated mice by mass spectrometry. There was a 40% decrease in intratumoral palmitate in this compound-treated OVCAR3 xenografts (p < 0.05) (Figure 4E) and a 30% decrease in intratumoral palmitate in this compound-treated PDX tumors (p < 0.05) (Figure 4F). ... (2021-03-01) In FASN-KO cells, the IC50 for this compound was 10-fold higher than in parental cells (Figure 2D), indicating that the growth inhibitory effect of this compound is due in large part to FASN inhibition. However, at concentrations >100 nM, this compound also inhibited proliferation of FASN-KO cells, suggesting that at higher concentrations, this compound has FASN-independent effects. To investigate FASN-independent effects of this compound, we performed RNA sequencing (RNA-seq) on OVCAR3 parental and FASN-KO cells treated with vehicle or 100 nM this compound for 24 h. ... (2021-03-01) In FASN-KO cells, the IC50 for this compound was 10-fold higher than in parental cells (Figure 2D), indicating that the growth inhibitory effect of this compound is due in large part to FASN inhibition. However, at concentrations >100 nM, this compound also inhibited proliferation of FASN-KO cells, suggesting that at higher concentrations, this compound has FASN-independent effects. To investigate FASN-independent effects of this compound, we performed RNA sequencing (RNA-seq) on OVCAR3 parental and FASN-KO cells treated with vehicle or 100 nM this compound for 24 h. As expected, in parental OVCAR3 cells, this compound altered expression of genes regulating fatty acid metabolism (Figure S2A,B). ... (2021-03-01) In a panel of 10 ovarian cancer cell lines, this compound inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). In contrast, the IC50 for this compound inhibition of cell proliferation in immortalized normal ovarian surface epithelial (IOSE) cells was >1000 nM. There was no correlation between FASN expression (Figure S1) and sensitivity to this compound. ... (2021-03-01) In vivo, this compound at a dose of 100 mg/kg inhibited growth of ovarian cancer xenografts and a PDX model. In a phase I study of the related FASN inhibitor, TVB-2640, the recommended phase 2 dose was 100 mg/m2, which is approximately 2.7 mg/kg[3]. The 100 mg/kg dose in mice is approximately 8.1 mg/kg in humans when adjusted for body surface area[4]. Thus, the doses used in our mouse models are higher than the dose of TVB-2640 used in humans. ... (2021-03-01) this compound is a potent and specific inhibitor of FASN[2]. In OVCAR3 cells, this compound inhibited FASN activity (measured by incorporation of 13C from 13C6-glucose into palmitate) with an IC50 of 11.2 nM (Figure 1A). In a panel of 10 ovarian cancer cell lines, this compound inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). ... (2021-03-01) this compound is a potent and specific inhibitor of FASN[2]. In OVCAR3 cells, this compound inhibited FASN activity (measured by incorporation of 13C from 13C6-glucose into palmitate) with an IC50 of 11.2 nM (Figure 1A). In a panel of 10 ovarian cancer cell lines, this compound inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). In contrast, the IC50 for this compound inhibition of cell proliferation in immortalized normal ovarian surface epithelial (IOSE) cells was >1000 nM. ... (2021-03-01) this compound is a potent and specific inhibitor of FASN[2]. In OVCAR3 cells, this compound inhibited FASN activity (measured by incorporation of 13C from 13C6-glucose into palmitate) with an IC50 of 11.2 nM (Figure 1A). In a panel of 10 ovarian cancer cell lines, this compound inhibited cell proliferation with IC50 values from 11.2 to 213.8 nM (Figure 1B). In contrast, the IC50 for this compound inhibition of cell proliferation in immortalized normal ovarian surface epithelial (IOSE) cells was >1000 nM. There was no correlation between FASN expression (Figure S1) and sensitivity to this compound. ... (2021-03-01) However, at concentrations >100 nM, this compound also inhibited proliferation of FASN-KO cells, suggesting that at higher concentrations, this compound has FASN-independent effects. To investigate FASN-independent effects of this compound, we performed RNA sequencing (RNA-seq) on OVCAR3 parental and FASN-KO cells treated with vehicle or 100 nM this compound for 24 h. As expected, in parental OVCAR3 cells, this compound altered expression of genes regulating fatty acid metabolism (Figure S2A,B). In both parental and FASN-KO cells, this compound altered expression of genes regulating the cell cycle, particularly the G2/M checkpoint (Figure 2E and Figure S2C). 5 Technical Support Center: this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a potent and selective inhibitor of Fatty Acid Synthase (FASN).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What is the recommended solvent and storage for this compound?
Q3: What are typical effective concentrations of this compound for in vitro cell culture experiments?
Q4: What are the recommended dosages for in vivo animal studies?
A4: The optimal dosage of this compound for in vivo studies can depend on the tumor model and animal strain. In patient-derived xenograft (PDX) models of colorectal cancer, daily oral gavage of 3 mg/kg or 6 mg/kg for 4 weeks resulted in significant reductions in tumor volume and weight.[6][7] In a murine model of non-alcoholic steatohepatitis (NASH), oral daily doses of 3 mg/kg, 5 mg/kg, and 10 mg/kg were tested. In an ovarian cancer xenograft model, a daily oral gavage of 100 mg/kg showed significant tumor growth inhibition.[1] Researchers should perform dose-finding studies to determine the most effective and well-tolerated dose for their specific animal model.
Troubleshooting Guides
Problem 1: Low or no efficacy observed in my in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 for your specific cell line.[1] |
| Cell Line Resistance | Some cell lines may be inherently resistant to FASN inhibition. This can be due to mutations in oncogenic pathways like PI3K/Akt. Consider using a different cell line or investigating the underlying resistance mechanisms. |
| Drug Inactivity | Ensure proper storage and handling of the this compound compound to prevent degradation.[6] Prepare fresh dilutions from a validated stock for each experiment. |
| Incorrect Incubation Time | The effect of this compound may be time-dependent. Consider extending the incubation period (e.g., up to 7 days for some cell lines).[6] |
Problem 2: High variability in tumor growth inhibition in my in vivo xenograft studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent daily oral gavage technique. Variability in the administered dose can lead to inconsistent results. |
| Tumor Heterogeneity | Patient-derived xenograft (PDX) models can exhibit significant heterogeneity in their response to treatment. Increase the number of animals per group to improve statistical power. |
| Animal Health | Monitor animal weight and overall health closely. Significant weight loss or other adverse effects can impact tumor growth and response to treatment.[1] |
| Development of Resistance | Resistance to this compound can develop over time. In some models, an initial response was followed by the development of resistance. Consider shorter treatment periods or combination therapies. |
Problem 3: Difficulty dissolving this compound for in vivo administration.
| Possible Cause | Troubleshooting Step |
| Precipitation of the Compound | If precipitation occurs during the preparation of the dosing solution, gentle heating and/or sonication can be used to aid dissolution.[6] |
| Inappropriate Vehicle | The choice of vehicle is crucial for solubility and bioavailability. Refer to established protocols for preparing this compound solutions for oral gavage, such as those using DMSO, PEG300, Tween-80, and saline, or corn oil.[6] |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| OVCAR3 | Ovarian Cancer | 11.2 | Not Specified |
| Panel of 10 Ovarian Cancer Cell Lines | Ovarian Cancer | 11.2 - 213.8 | Not Specified |
| IOSE (Immortalized Normal Ovarian Epithelial) | Normal | >1000 | Not Specified |
| CaCo2, HT29, LIM2405 | Colorectal Cancer | Effective at 0-1 µM | 7 days |
| Calu-6 | Lung Cancer | Effective at 50 nM | 48 hours |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Animal Model | Dosage | Administration | Treatment Duration | Tumor Growth Inhibition |
| Colorectal Cancer PDX (Pt 2614) | NSG Mice | 3 mg/kg | Daily Oral Gavage | 4 weeks | 30% reduction in tumor weight |
| Colorectal Cancer PDX (Pt 2449PT) | NSG Mice | 3 mg/kg | Daily Oral Gavage | 4 weeks | 37.5% reduction in tumor weight |
| Colorectal Cancer PDX (Pt 2402) | NSG Mice | 6 mg/kg | Daily Oral Gavage | 4 weeks | 51.5% reduction in tumor weight |
| Ovarian Cancer Xenograft (OVCAR3) | Not Specified | 100 mg/kg | Daily Oral Gavage | Not Specified | 62% |
| High-Grade Serous Ovarian Cancer PDX | Not Specified | 100 mg/kg | Daily Oral Gavage | Not Specified | 52% |
Data compiled from multiple sources.[1][6][7]
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line to ensure logarithmic growth throughout the experiment.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a cell counting assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, p-Erk1/2, p-AMPK, and their total protein counterparts).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: this compound inhibits FASN and modulates key oncogenic signaling pathways.
Caption: A logical workflow for optimizing this compound dosage from in vitro to in vivo.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. TVB3664 | FASN inhibitor | Probechem Biochemicals [probechem.com]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sagimet.com [sagimet.com]
Why is there variability in sensitivity to TVB-3664?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in experimental sensitivity to TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, reversible, and selective inhibitor of Fatty Acid Synthase (FASN), the key enzyme in de novo lipogenesis.[1][2][3] It has IC50 values of 18 nM and 12 nM for human and mouse FASN, respectively.[2][3] By inhibiting FASN, this compound disrupts the synthesis of fatty acids, which are crucial for membrane production, energy storage, and protein modification in rapidly proliferating cancer cells.[4][5] This inhibition leads to reduced tubulin palmitoylation, disrupted microtubule organization, and ultimately, anti-tumor effects.[1]
Q2: We are observing significant variability in the anti-tumor effect of this compound across different cancer cell lines and patient-derived xenograft (PDX) models. What are the potential reasons for this?
Variability in sensitivity to this compound is a documented phenomenon and can be attributed to several factors:
-
FASN Expression Levels: While FASN is the target of this compound, its expression level alone does not always predict the response.[4] However, high FASN expression is often associated with increased sensitivity in vitro.[4]
-
Oncogenic Pathway Activation: The status of key signaling pathways plays a critical role. Activation of pro-survival pathways like Akt and ERK can confer resistance.[4][5] Conversely, inhibition of these pathways is associated with a better response.[4] The AMPK pathway has also been implicated in the response to FASN inhibitors.[4][5]
-
Genetic Background of Tumors: Mutations in genes such as KRAS and TP53 can influence sensitivity to FASN inhibitors.[5]
-
Lipid Metabolism Plasticity: Tumor cells can adapt to FASN inhibition by upregulating the uptake of exogenous fatty acids. A key mechanism of resistance is the upregulation of the fatty acid transporter CD36.[6]
-
Stored Lipid Content: Tumors with higher levels of stored lipids may be more resistant to FASN inhibition.[4][5] The protein TIP47, a marker for lipid droplets, has been associated with resistance.[4][5]
-
Tumor Microenvironment and In Vivo Factors: The in vivo microenvironment, including diet and the availability of exogenous fatty acids, can significantly impact the efficacy of this compound.[4][6] This can explain discrepancies between in vitro and in vivo results.[6]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected efficacy of this compound in our cancer models.
This guide provides a systematic approach to investigate the potential causes of variability in your experiments.
Step 1: Characterize the Baseline Molecular Profile of Your Models
Rationale: The intrinsic molecular characteristics of your cancer models are a primary determinant of their sensitivity to this compound.
Recommended Experiments:
-
Western Blot Analysis: Assess the protein expression levels of FASN and key signaling molecules.
-
Gene Mutation Analysis: Sequence key oncogenes and tumor suppressor genes.
| Protein/Gene | Potential Implication for this compound Sensitivity |
| FASN | High expression may correlate with sensitivity in vitro.[4] |
| p-Akt, p-Erk1/2 | High levels may indicate resistance.[4] |
| p-AMPK | Altered activity can be associated with the response.[4] |
| KRAS, TP53 | Mutation status can influence sensitivity.[5] |
| TIP47 | High levels may suggest resistance due to stored lipids.[4][5] |
Step 2: Investigate Potential Resistance Mechanisms
Rationale: If your models show an initial response followed by resistance, or are intrinsically resistant despite FASN expression, they may be employing compensatory mechanisms.
Recommended Experiments:
-
qRT-PCR or Western Blot for CD36: Measure the expression of this key fatty acid transporter. Upregulation of CD36 is a known resistance mechanism.[6]
-
Fatty Acid Uptake Assay: Functionally assess the ability of your cells to uptake exogenous fatty acids.
Logical Workflow for Troubleshooting this compound Sensitivity
Caption: Troubleshooting workflow for this compound sensitivity.
Experimental Data Summary
The following tables summarize quantitative data from preclinical studies on this compound, illustrating the variability in response.
Table 1: In Vivo Efficacy of this compound in Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) Models [2][3][4]
| PDX Model | This compound Dose (mg/kg, daily) | Average Reduction in Tumor Weight | Response Classification |
| Pt 2614 | 3 | 30% | Sensitive |
| Pt 2449PT | 3 | 37.5% | Sensitive |
| Pt 2402 | 6 | 51.5% | Sensitive |
| Pt 2387 | Not specified | Initial response, then resistance | Acquired Resistance |
| Pt 2449LM | 6 | Not significant | Resistant |
| Pt 2568 | Not specified | Not significant | Resistant |
| Pt 2607 | Not specified | Not significant | Resistant |
| Pt 2377PT | Not specified | No response | Resistant |
| LM | Not specified | No response | Resistant |
Table 2: In Vitro IC50 Values for this compound [1][2]
| Parameter | Cell Type/Enzyme | IC50 |
| Palmitate Synthesis | Human cells | 18 nM |
| Palmitate Synthesis | Mouse cells | 12 nM |
Key Experimental Protocols
1. Cell Viability Assay (Example using MTT)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-1 µM) for a specified duration (e.g., 7 days).[2][3]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Western Blot Analysis for Signaling Pathway Components
-
Objective: To assess the activation state of key signaling pathways in response to this compound.
-
Methodology:
-
Treat cells with this compound at a relevant concentration and for a specific time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., FASN, p-Akt, Akt, p-Erk1/2, Erk1/2, p-AMPK, AMPK, TIP47, CD36) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. In Vivo Patient-Derived Xenograft (PDX) Model Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
-
Methodology:
-
Implant tumor fragments from a patient's tumor into immunodeficient mice (e.g., NOD-SCID).
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Administer this compound orally via gavage at the desired dose and schedule (e.g., daily for 4 weeks).[2][3]
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors to measure their weight.
-
Tumor tissue can be collected for further analysis (e.g., Western blot, immunohistochemistry).
-
Signaling Pathway Diagram
FASN and Associated Signaling Pathways
Caption: FASN signaling and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 4. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TVB-3664 Efficacy and Extracellular Lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fatty acid synthase (FASN) inhibitor, TVB-3664. The information addresses common issues encountered during experiments, with a specific focus on the impact of extracellular lipids on the inhibitor's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible inhibitor of fatty acid synthase (FASN).[1][2] FASN is a crucial enzyme in the de novo lipogenesis pathway, responsible for synthesizing long-chain fatty acids.[3] By inhibiting FASN, this compound disrupts this process, which is often upregulated in cancer cells to support their rapid growth and proliferation.[4][5] The inhibition of FASN by this compound leads to reduced tubulin palmitoylation and mRNA expression, which can disrupt microtubule organization in tumor cells.[1][2]
Q2: How do extracellular lipids affect the efficacy of this compound?
A2: The presence of extracellular lipids can potentially diminish the anti-cancer effects of FASN inhibitors like this compound. Cancer cells can utilize exogenous fatty acids from their microenvironment, thereby bypassing their dependency on de novo lipogenesis.[4][6] This uptake of external lipids can compensate for the inhibition of FASN, thus reducing the efficacy of this compound.[7] Studies have shown that inhibition of FASN can lead to an upregulation of the fatty acid transporter CD36, which facilitates the uptake of exogenous fatty acids.[7]
Q3: My cells are showing resistance to this compound. What are the potential mechanisms?
A3: Resistance to this compound can arise from several factors:
-
Uptake of Extracellular Lipids: As mentioned in Q2, increased uptake of fatty acids from the surrounding environment is a primary resistance mechanism.[7]
-
Activation of Alternative Signaling Pathways: Studies have shown that activation of pathways like Akt and AMPK can be associated with resistance to FASN inhibition.[8]
-
Compensatory Upregulation of FASN: In some cases, prolonged treatment with a FASN inhibitor can lead to a feedback mechanism resulting in the increased expression of the FASN enzyme itself.[9]
Q4: What are the expected downstream effects of FASN inhibition by this compound?
A4: Inhibition of FASN by this compound can lead to a variety of downstream effects, including:
-
Altered Lipid Composition: A significant decrease in fatty acids and phospholipids, with a concurrent increase in lactosylceramide and sphingomyelin.[8]
-
Modulation of Oncogenic Signaling: Alterations in key signaling pathways such as Akt, Erk1/2, and AMPK have been observed.[8]
-
Induction of Apoptosis: Inhibition of FASN has been shown to induce apoptosis in cancer cells.[3][10]
-
Changes in Gene Expression: this compound can modulate the expression of genes involved in metabolic processes.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or no inhibition of cell proliferation despite this compound treatment. | High levels of extracellular lipids in the culture medium. | 1. Use serum-free or lipid-depleted serum in your cell culture medium to minimize the availability of exogenous fatty acids. 2. Wash cells with PBS before adding this compound to remove residual lipids from the serum. 3. Consider co-treatment with an inhibitor of fatty acid uptake, such as sulfosuccinimidyl oleate (SSO), which targets CD36.[7] |
| Cell line is inherently resistant to FASN inhibition. | 1. Verify FASN expression in your cell line via Western blot or qPCR. While many cancer cells overexpress FASN, the levels can vary.[12] 2. Test a panel of cell lines with varying FASN expression to identify sensitive models. 3. Investigate the activation status of resistance-associated pathways like Akt and AMPK.[8] | |
| Inconsistent results between experimental replicates. | Variability in cell seeding density. | 1. Ensure a homogenous cell suspension before seeding. 2. Use a consistent and validated cell counting method. 3. Allow cells to adhere and stabilize for 24 hours before initiating treatment. |
| Inaccurate drug concentration. | 1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 2. Verify the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and does not exceed cytotoxic levels. | |
| Unexpected cell toxicity in control groups. | Solvent (e.g., DMSO) toxicity. | 1. Determine the maximum tolerated concentration of the solvent for your specific cell line in a preliminary experiment. 2. Ensure the final solvent concentration is the same in all wells, including the vehicle control. |
| Contamination. | 1. Regularly test cell cultures for mycoplasma contamination. 2. Practice sterile cell culture techniques to prevent bacterial or fungal contamination. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Human Cells | - | 18 | [1][2] |
| Mouse Cells | - | 12 | [1][2] |
| CaCo2 | Colorectal | Anti-tumor activity observed at 0-1 µM | [2] |
| HT29 | Colorectal | Anti-tumor activity observed at 0-1 µM | [2] |
| LIM2405 | Colorectal | Anti-tumor activity observed at 0-1 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Treatment Dose and Schedule | Average Tumor Weight Reduction | Reference |
| Pt 2614 | Colorectal | 3 mg/kg, oral gavage, daily for 4 weeks | 30% | [8] |
| Pt 2449PT | Colorectal | 3 mg/kg, oral gavage, daily for 4 weeks | 37.5% | [8] |
| Pt 2402 | Colorectal | 6 mg/kg, oral gavage, daily for 4 weeks | 51.5% | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for FASN and Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FASN, p-Akt, Akt, p-Erk, Erk, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: FASN signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for reduced this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fatty acid synthase promotes breast cancer metastasis by mediating changes in fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concomitant Inhibition of FASN and SREBP Provides a Promising Therapy for CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]
Technical Support Center: TVB-3664 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the fatty acid synthase (FASN) inhibitor, TVB-3664, in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in animal models based on published literature?
A1: Based on available preclinical studies, this compound is generally reported to be well-tolerated in mice.[1][2] Most studies using this compound in patient-derived xenograft (PDX) models of colorectal cancer and in models of non-alcoholic steatohepatitis (NASH) did not report significant drug-related toxicities.[1][3] However, it is important to note that comprehensive GLP-compliant toxicology studies in rats and dogs, which are standard for investigational new drugs, are not detailed in the public literature.[4]
Q2: Have any specific adverse effects been reported with this compound administration in animal studies?
A2: While generally well-tolerated, a few specific effects have been noted. In a study with colorectal cancer PDX models, this compound treatment was associated with accelerated tumor growth in two specific models (Pt 2377PT and LM).[1] In a NASH model, this compound treatment led to significant decreases in serum ALT and AST levels, indicating an improvement in liver function.[3]
Q3: What are the typical dose ranges and administration routes for this compound in mice?
A3: In mouse models, this compound is typically administered orally via gavage. Doses in colorectal cancer PDX models have ranged from 3 mg/kg to 6 mg/kg, administered daily for 4 to 6 weeks.[5][6] In NASH models, doses of 5 mg/kg and 10 mg/kg daily have been used.[3]
Q4: What vehicle is recommended for formulating this compound for oral administration in animal studies?
A4: A common vehicle used for the oral gavage of this compound in mice is a solution of 30% PEG400 in water.[3]
Troubleshooting Guide
Issue 1: Unexpected weight loss or signs of distress in treated animals.
-
Possible Cause: While published studies report good tolerability, individual animal responses can vary. The vehicle or the stress of the gavage procedure could also be contributing factors.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure a cohort of animals is treated with the vehicle alone to rule out any vehicle-specific toxicity.
-
Acclimatization: Properly acclimatize animals to the handling and gavage procedure before the start of the study.
-
Dose Reduction: Consider a dose-ranging study to determine the maximum tolerated dose in your specific animal model and strain.
-
Clinical Monitoring: Increase the frequency of clinical observations, including body weight, food and water intake, and general appearance, to detect any early signs of toxicity.
-
Issue 2: Lack of anti-tumor efficacy in a cancer model.
-
Possible Cause: The sensitivity of tumors to FASN inhibition can be variable.[1][5] Resistance can be associated with the activation of alternative signaling pathways.
-
Troubleshooting Steps:
-
FASN Expression: Confirm the expression of Fatty Acid Synthase (FASN) in your tumor model, as it is the target of this compound.
-
Signaling Pathway Analysis: Investigate the activation status of pro-survival signaling pathways such as Akt, Erk1/2, and AMPK, as their activation has been associated with resistance to FASN inhibitors.[1][5]
-
Combination Therapy: Consider combining this compound with other therapeutic agents. For instance, in preclinical models of HCC, combining this compound with cabozantinib has shown synergistic effects.[2]
-
Issue 3: Variability in drug exposure or therapeutic effect.
-
Possible Cause: Issues with the formulation, administration, or metabolism of this compound can lead to inconsistent results.
-
Troubleshooting Steps:
-
Formulation Consistency: Ensure the formulation of this compound is homogenous and stable. Prepare fresh formulations regularly.
-
Gavage Technique: Verify the accuracy and consistency of the oral gavage technique to ensure the full intended dose is administered each time.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the plasma concentrations of this compound in your animal model to ensure adequate drug exposure.
-
Data on this compound in Animal Studies
Table 1: Summary of this compound Administration and Observations in Mouse Models
| Animal Model | Dose | Route of Administration | Duration | Key Observations | Reference |
| Colorectal Cancer (CRC) PDX in NSG mice | 3 mg/kg or 6 mg/kg | Oral gavage, daily | 4-6 weeks | Generally well-tolerated; significant reduction in tumor volume and weight in some models; accelerated tumor growth in two specific models. | [1][5][6] |
| Diet-Induced NASH in C57BL/6J mice | 5 mg/kg or 10 mg/kg | Oral gavage, daily | 8-12 weeks | Well-tolerated; reduced liver steatosis, inflammation, and fibrosis; decreased serum ALT and AST. | [3] |
| Hepatocellular Carcinoma (HCC) in FVB/N mice | 10 mg/kg | Oral gavage, daily | 3 weeks | Well-tolerated; ameliorated fatty liver phenotype. | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Colorectal Cancer Patient-Derived Xenograft (PDX) Model
-
Animal Model: NOD-SCID-IL2rg-/- (NSG) mice.
-
Tumor Implantation: Subcutaneously implant human colorectal cancer tissue fragments into the flanks of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a volume of approximately 100 mm³. Randomize mice into treatment and control groups based on tumor size and body weight.
-
Formulation: Prepare this compound in a vehicle of 30% PEG400 in water.
-
Dosing: Administer this compound at a dose of 3-6 mg/kg via oral gavage daily. The control group receives the vehicle only.
-
Monitoring:
-
Measure tumor volume twice weekly using calipers (Volume = (width² x length)/2).
-
Record animal body weight twice weekly.
-
Monitor for any clinical signs of toxicity.
-
-
Endpoint: Continue treatment for 4-6 weeks. At the end of the study, euthanize the mice and collect blood and tumor tissue for further analysis (e.g., pharmacodynamics, histology).[1][5]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in cancer cells.
Caption: General workflow for a preclinical xenograft study.
References
- 1. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Programs FASN Inhibitor | Sagimet Biosciences [sagimet.com]
- 5. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating the Upregulation of CD36 as a Compensatory Mechanism to TVB-3664
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the observed upregulation of the fatty acid translocase CD36 as a compensatory mechanism to treatment with TVB-3664, a Fatty Acid Synthase (FASN) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway, which is responsible for the synthesis of fatty acids. By inhibiting FASN, this compound aims to block the supply of newly synthesized fatty acids that cancer cells often rely on for proliferation, membrane production, and signaling.
Q2: What is the evidence for CD36 upregulation in response to this compound treatment?
Several studies have demonstrated that inhibition of FASN by this compound leads to a compensatory upregulation of CD36 in cancer cells, particularly in colorectal cancer models.[1][2][3][4] This has been observed at both the mRNA and protein levels.[1][4][5] For instance, treatment of primary colorectal cancer cells with this compound resulted in a significant increase in CD36 expression.[1][5] This upregulation is considered a mechanism of resistance, as it allows cancer cells to scavenge for external fatty acids to bypass the blockage of internal fatty acid synthesis.[1]
Q3: What is the functional consequence of CD36 upregulation?
The upregulation of CD36 leads to an increased uptake of exogenous fatty acids by the cancer cells.[1][5] This was confirmed by fatty acid uptake assays using fluorescently labeled fatty acid analogs like BODIPY FL.[1][5] This increased uptake can sustain cancer cell proliferation despite the inhibition of FASN.[1][3][4]
Q4: Is there a synergistic effect when combining this compound with a CD36 inhibitor?
Yes, studies have shown a synergistic effect on reducing cancer cell proliferation when this compound is combined with a CD36 inhibitor, such as sulfosuccinimidyl oleate (SSO).[1][3][4][6] This combination therapy effectively targets both the de novo fatty acid synthesis and the external fatty acid uptake pathways, leading to a more potent anti-cancer effect.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effect of this compound on CD36 expression and the synergistic effects of combination therapy.
Table 1: Effect of this compound on CD36 mRNA Expression in Human Colorectal Cancer (CRC) Tissues [1][5]
| Treatment | Fold Change in CD36 mRNA Expression (vs. Control) |
| This compound | 2 to 4-fold increase |
Note: Data is derived from ex vivo treatment of human CRC tissue slices.
Table 2: Effect of FASN Inhibition on CD36 Protein Expression and Fatty Acid Uptake [1][5]
| Condition | Observation |
| This compound Treatment (Primary CRC cells) | Increase in CD36 protein expression |
| FASN shRNA Knockdown (HCT116 cells) | Increase in CD36 protein expression |
| FASN shRNA Knockdown (HCT116 cells) | Increased uptake of BODIPY FL (fatty acid analog) |
Table 3: Synergistic Effect of this compound and CD36 Inhibition on Cell Proliferation [1][6]
| Cell Line | Treatment | Effect on Cell Number (vs. Control) |
| Primary CRC (Pt 93) | This compound | Significant Decrease |
| SSO (CD36 inhibitor) | Significant Decrease | |
| This compound + SSO | More Significant Decrease (Synergistic) | |
| Primary CRC (Pt 130) | This compound | Significant Decrease |
| SSO (CD36 inhibitor) | Significant Decrease | |
| This compound + SSO | More Significant Decrease (Synergistic) | |
| HCT116 | This compound | Significant Decrease |
| SSO (CD36 inhibitor) | Significant Decrease | |
| This compound + SSO | More Significant Decrease (Synergistic) |
Troubleshooting Guides
Western Blotting for CD36
Q: I am not getting a clear band for CD36 on my Western blot.
A:
-
Protein Glycosylation: CD36 is a heavily glycosylated protein, which can result in a broad or smeared band rather than a sharp one. Ensure your electrophoresis conditions are optimal for separating glycoproteins.
-
Membrane Protein Issues: As a transmembrane protein, CD36 can be challenging to extract and keep soluble. Use a lysis buffer specifically designed for membrane proteins, containing appropriate detergents (e.g., RIPA buffer with 1% Triton X-100 or CHAPS).
-
Antibody Specificity: Verify the specificity of your primary antibody. Use a positive control, such as a cell line known to express high levels of CD36, and a negative control.
-
Transfer Efficiency: Large glycoproteins can be difficult to transfer efficiently. Consider using a wet transfer system overnight at 4°C and a membrane with a smaller pore size (0.2 µm) if your protein is degrading.
-
Sample Preparation: Avoid boiling samples containing transmembrane proteins for extended periods, as this can cause aggregation. Heating at 70°C for 10 minutes is often sufficient.
qPCR for CD36 mRNA
Q: My qPCR results for CD36 expression are inconsistent.
A:
-
RNA Quality: Ensure you are using high-quality, intact RNA. Check the integrity using a Bioanalyzer or similar method. Poor RNA quality is a common source of variability in qPCR.[7]
-
Primer Design: Use validated qPCR primers for CD36. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Reference Gene Selection: The choice of reference (housekeeping) gene is critical. Ensure your chosen reference gene's expression is stable across your experimental conditions (i.e., not affected by this compound treatment).
-
Reaction Efficiency: Determine the amplification efficiency of your CD36 and reference gene assays by running a standard curve. Efficiencies should be between 90-110%.[7]
-
Contamination: Always include a no-template control (NTC) to check for contamination.[8]
Experimental Protocols
Western Blotting for CD36 Protein Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Heat the samples at 70°C for 10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 90 minutes at 4°C).
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against CD36 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantitative Real-Time PCR (qPCR) for CD36 mRNA Expression
-
RNA Extraction:
-
Extract total RNA from cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Check:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for CD36 (and a reference gene), and diluted cDNA.
-
Use validated primers for human CD36.
-
Set up reactions in triplicate for each sample.
-
Include a no-template control (NTC).
-
-
qPCR Cycling:
-
Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for CD36 and the reference gene.
-
Calculate the relative expression of CD36 mRNA using the ΔΔCq method.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action and compensatory CD36 upregulation.
Caption: Experimental workflow for investigating CD36 upregulation in response to this compound.
References
- 1. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. qPCR Tips and Tricks - Analytik Jena [analytik-jena.us]
Validation & Comparative
A Comparative Guide to FASN Inhibitors in Oncology: TVB-3664 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer metabolism research has identified Fatty Acid Synthase (FASN) as a pivotal enzyme in tumorigenesis, making it a compelling target for therapeutic intervention. Upregulated in a multitude of cancers, FASN plays a crucial role in providing the lipid building blocks necessary for rapid cell proliferation and survival.[1][2] This guide provides an objective comparison of TVB-3664, a novel FASN inhibitor, with other notable FASN inhibitors in the context of oncological research, supported by experimental data, detailed methodologies, and pathway visualizations.
Mechanism of Action: Disrupting the Lipogenic Engine of Cancer
FASN is the central enzyme in the de novo synthesis of fatty acids, primarily producing palmitate from acetyl-CoA and malonyl-CoA.[3][4] In normal adult tissues, FASN expression is generally low, as dietary fats meet cellular lipid requirements. However, many cancer cells exhibit a metabolic shift, becoming heavily reliant on endogenous fatty acid synthesis to support membrane production, energy storage, and signaling molecule generation.[3][5]
FASN inhibitors disrupt this critical metabolic pathway. By blocking the enzymatic activity of FASN, these inhibitors lead to a depletion of downstream lipid products and an accumulation of upstream metabolites like malonyl-CoA.[2] This disruption triggers a cascade of anti-tumor effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR and β-catenin pathways.[6][7]
Several classes of FASN inhibitors have been developed, ranging from early-generation natural products and synthetic small molecules to more recent, highly selective compounds that have entered clinical trials.[1][2]
Comparative Analysis of FASN Inhibitors
This section provides a comparative overview of this compound and other key FASN inhibitors, focusing on their preclinical and clinical development status, potency, and anti-tumor activity.
Overview of Key FASN Inhibitors
| Inhibitor | Developer/Origin | Development Stage | Mechanism of Action | Key Characteristics |
| This compound | 3-V Biosciences (now Sagimet Biosciences) | Preclinical | Reversible, selective inhibitor of the FASN β-ketoreductase (KR) domain.[8][9] | Orally bioavailable with optimized mouse pharmacokinetics for in vivo studies.[6][8] |
| TVB-2640 (Denifanstat) | 3-V Biosciences (now Sagimet Biosciences) | Phase III Clinical Trials | Reversible, selective inhibitor of the FASN β-ketoreductase (KR) domain.[5][9] | First-in-class oral FASN inhibitor to enter clinical trials for oncology.[10] Also being investigated for metabolic diseases like MASH.[5][11] |
| IPI-9119 | Infinity Pharmaceuticals | Preclinical | Irreversible, selective FASN inhibitor.[4] | Orally active and has shown potent anti-tumor activity in prostate cancer models.[4][12] |
| TVB-3166 | 3-V Biosciences (now Sagimet Biosciences) | Preclinical | Selective FASN inhibitor.[7][8] | Rapidly inhibits palmitate synthesis and has demonstrated broad anti-tumor activity in vitro.[7][13] |
| Orlistat | Roche | Marketed (for obesity) | Irreversible inhibitor of pancreatic and gastric lipases; also inhibits the thioesterase (TE) domain of FASN.[2][14] | Poor stability and bioavailability limit its systemic use in oncology.[2][14] |
| Cerulenin | Natural Product | Preclinical | Irreversibly inhibits the ketoacyl synthase (KS) domain of FASN.[1][2] | Limited therapeutic potential due to chemical instability and off-target effects.[1][2] |
| C75 | Synthetic | Preclinical | Inhibits FASN, but its precise mechanism is complex and may involve other targets.[2] | More stable than cerulenin but associated with significant weight loss in animal models, limiting its development.[2] |
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize key quantitative data from preclinical studies, offering a glimpse into the comparative potency and efficacy of these inhibitors.
Table 1: In Vitro Potency of FASN Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Cell Line/System | Reference |
| This compound | Human FASN | Palmitate Synthesis | 18 nM | Human cells | [6] |
| This compound | Mouse FASN | Palmitate Synthesis | 12 nM | Mouse cells | [6] |
| IPI-9119 | FASN | Biochemical Assay | 0.3 nM | In vitro | [4] |
| IPI-9119 | FASN | Cellular Occupancy | ~10 nM | In cells | [4] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Colorectal Cancer (CRC) PDX (Pt 2614) | This compound (3 mg/kg) | Oral gavage, daily for 4 weeks | 30% reduction in average tumor weight | [6][15] |
| Colorectal Cancer (CRC) PDX (Pt 2449PT) | This compound (3 mg/kg) | Oral gavage, daily for 4 weeks | 37.5% reduction in average tumor weight | [6][15] |
| Colorectal Cancer (CRC) PDX (Pt 2402) | This compound (6 mg/kg) | Oral gavage, daily for 4 weeks | 51.5% reduction in average tumor weight | [6][15] |
| Colorectal Cancer (CRC) PDX (Pt 2387) | This compound | Not specified | 35% decrease in tumor volume at week 4, followed by resistance | [15][16] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating FASN inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
A comprehensive understanding of the experimental data requires insight into the methodologies employed. Below are representative protocols for key experiments cited in the evaluation of FASN inhibitors.
In Vitro Cell Viability Assay
-
Objective: To determine the cytotoxic or cytostatic effect of a FASN inhibitor on cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., CaCo2, HT29, LIM2405 for colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the FASN inhibitor (e.g., this compound at 0-1 µM) or vehicle control (e.g., DMSO).[6]
-
Incubation: Cells are incubated for a specified period (e.g., 7 days).[6]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of viable cells compared to the vehicle-treated control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated from the dose-response curve.
-
In Vivo Patient-Derived Xenograft (PDX) Model
-
Objective: To evaluate the anti-tumor efficacy of a FASN inhibitor in a more clinically relevant in vivo model.
-
Methodology:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID-IL2rg-/- or NSG mice) are used.[6][15]
-
Tumor Implantation: Freshly collected human tumor tissue from consenting patients is surgically implanted subcutaneously into the flanks of the mice.[6][15]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into treatment and control groups.[6][15]
-
Treatment Administration: The FASN inhibitor (e.g., this compound) is administered via the appropriate route (e.g., oral gavage) at a specified dose and schedule (e.g., 3 or 6 mg/kg daily for 4 weeks). The control group receives a vehicle solution.[6][15]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored to assess toxicity.[6][15]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be used for further analysis, such as immunohistochemistry, western blotting, or metabolomics.[6][15] Statistical analysis is performed to compare tumor growth between the treatment and control groups.
-
Discussion and Future Perspectives
The development of potent and selective FASN inhibitors like this compound and the clinical advancement of TVB-2640 represent a significant step forward in targeting cancer metabolism. Preclinical data consistently demonstrate the anti-tumor activity of these compounds across a range of cancer types.[6][13] However, the efficacy of FASN inhibition as a monotherapy can be variable, with some tumor models exhibiting intrinsic or acquired resistance.[15][16]
One emerging mechanism of resistance is the compensatory uptake of exogenous fatty acids through transporters like CD36.[17] Studies have shown that in some colorectal cancer models, FASN inhibition leads to an upregulation of CD36, potentially dampening the therapeutic effect.[17] This suggests that combination therapies, for instance, co-targeting FASN and fatty acid uptake, may be a more effective strategy.[17]
Furthermore, the interplay between FASN and other oncogenic signaling pathways, such as PI3K/Akt and MAPK/Erk, is an active area of investigation.[6][15] FASN inhibition can modulate these pathways, and conversely, the activation of these pathways may influence the sensitivity of cancer cells to FASN inhibitors.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of Fatty acid synthase in tumor initiation: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 7. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacological or Genetic Blockade of Endogenous De Novo Fatty Acid Synthesis Does Not Increase the Uptake of Exogenous Lipids in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. gubra.dk [gubra.dk]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of FASN Inhibitors: TVB-3664 vs. TVB-3166
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent Fatty Acid Synthase (FASN) inhibitors, TVB-3664 and TVB-3166. Both compounds, developed by 3-V Biosciences (now Sagimet Biosciences), are potent, selective, and orally bioavailable inhibitors of FASN, a key enzyme in de novo lipogenesis that is upregulated in many cancers. This guide summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways to aid in the evaluation of these therapeutic candidates.
Quantitative Efficacy Data
The following tables summarize the in vitro potency and in vivo anti-tumor activity of this compound and TVB-3166 across various preclinical models.
Table 1: In Vitro Potency of this compound and TVB-3166
| Compound | Target/Assay | Species | IC50 Value | Reference |
| This compound | Human FASN (Palmitate Synthesis) | Human | 18 nM | [1][2][3] |
| Mouse FASN (Palmitate Synthesis) | Mouse | 12 nM | [1][2][3] | |
| TVB-3166 | Biochemical FASN Assay | Not Specified | 42 nM | [4][5][6] |
| Cellular Palmitate Synthesis | Not Specified | 81 nM | [4][6] | |
| CALU-6 Lung Cancer Cell Viability | Human | 100 nM | [6] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions between studies.
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing | Outcome | Reference |
| This compound | Colorectal Cancer PDX (Pt 2614) | 3 mg/kg, p.o. daily | 30% tumor weight reduction | [1] |
| Colorectal Cancer PDX (Pt 2449PT) | 3 mg/kg, p.o. daily | 37.5% tumor weight reduction | [1] | |
| Colorectal Cancer PDX (Pt 2402) | 6 mg/kg, p.o. daily | 51.5% tumor weight reduction | [1] | |
| TVB-3166 | Non-Small-Cell Lung Cancer PDX | Not Specified | >80% tumor growth reduction | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and TVB-3166 exert their anti-cancer effects by inhibiting FASN, which leads to a depletion of palmitate and downstream lipid products essential for cancer cell survival and proliferation. This disruption of lipid metabolism affects multiple critical cellular processes and signaling pathways.
FASN inhibition by these compounds has been shown to modulate key oncogenic signaling pathways, including the PI3K/Akt/mTOR and β-catenin pathways.[4][7] By reducing the availability of lipids for membrane localization and post-translational modifications (e.g., palmitoylation) of signaling proteins, these inhibitors can effectively attenuate pro-survival and proliferative signals.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of this compound and TVB-3166, based on published studies. For specific details, researchers should consult the cited literature.
In Vitro Cell Viability and Proliferation Assays
A common method to assess the anti-proliferative effects of these inhibitors involves treating cancer cell lines with varying concentrations of the compounds.
Key Methodological Points:
-
Cell Lines: A variety of cancer cell lines are used, often with known mutations (e.g., KRAS) to assess sensitivity in different genetic contexts.
-
Treatment Duration: Typically ranges from 3 to 7 days.
-
Assay Choice: The method of assessing viability can vary, including metabolic assays (MTT), ATP quantification (CellTiter-Glo®), or direct cell counting.
Western Blot Analysis for Signaling Pathway Modulation
To investigate the molecular mechanisms of action, western blotting is frequently used to measure changes in the phosphorylation status and total protein levels of key signaling molecules.
Experimental Steps:
-
Cell Lysis: Cancer cells are treated with this compound or TVB-3166 for a specified time, followed by lysis to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, total Akt, β-catenin) and a loading control (e.g., GAPDH, β-actin).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, followed by a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Band intensities are quantified to determine the relative changes in protein expression and phosphorylation.
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
The anti-tumor efficacy of these inhibitors in vivo is evaluated using immunocompromised mice bearing human tumor xenografts or PDX models.
Key Methodological Points:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of the human tumors.
-
Drug Administration: The compounds are typically administered orally (p.o.) via gavage.
-
Efficacy Endpoints: The primary endpoint is often tumor growth inhibition, measured by regular caliper measurements of tumor volume. Tumor weight at the end of the study is also a key metric.
-
Tolerability: Animal body weight and general health are monitored to assess the toxicity of the treatment.
Comparative Summary and Conclusion
Both this compound and TVB-3166 are effective FASN inhibitors with demonstrated anti-tumor activity in a range of preclinical cancer models. The available data suggests that this compound is a more potent analog of TVB-3166, exhibiting lower IC50 values for FASN inhibition.[1] In some studies, this compound was chosen for in vivo experiments due to its optimized pharmacokinetic properties in mice.
While both compounds have been used in preclinical research, often interchangeably, the enhanced potency of this compound may offer a therapeutic advantage. However, the ultimate clinical utility of either compound will depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles in human subjects.
Researchers planning to use these inhibitors should carefully consider the specific context of their experiments, including the cancer type, the model system, and the specific research question being addressed. The detailed methodologies provided in this guide, along with the cited literature, should serve as a valuable resource for designing and interpreting such studies.
References
- 1. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sagimet.com [sagimet.com]
- 6. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Taxane Resistance: A Comparative Analysis of TVB-3664 and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to taxane-based chemotherapy remains a critical challenge in oncology. This guide provides a comprehensive comparison of the novel Fatty Acid Synthase (FASN) inhibitor, TVB-3664, against other therapeutic alternatives in taxane-resistant cancer models. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms to inform future research and drug development efforts.
This compound: A Novel Approach to Re-sensitizing Tumors to Taxanes
This compound is a potent and selective, orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis that is frequently overexpressed in various cancers.[1][2] Inhibition of FASN by this compound has been shown to have a synergistic anti-tumor effect when combined with taxanes in preclinical models of lung, ovarian, prostate, and pancreatic cancers.[3][4]
The primary mechanism by which this compound enhances taxane efficacy involves the disruption of tubulin palmitoylation.[3] Palmitoylation, the attachment of fatty acids to proteins, is crucial for the proper localization and function of many cellular proteins, including tubulin. By inhibiting FASN, this compound reduces the cellular pool of palmitate, leading to decreased tubulin palmitoylation and subsequent disruption of microtubule organization.[3] This disruption of the microtubule network appears to sensitize cancer cells to the microtubule-stabilizing effects of taxanes.
Quantitative Analysis of this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound and its analogs in various cancer models, with a focus on taxane-resistant settings.
Table 1: In Vitro Efficacy of FASN Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (Palmitate Synthesis) | Key Findings | Reference(s) |
| This compound | Human Cells | N/A | 18 nM | Potent and selective FASN inhibitor. | [1][2] |
| This compound | Mouse Cells | N/A | 12 nM | Demonstrates cross-species activity. | [1][2] |
| TVB-3166 | PC3-TxR | Prostate Cancer (Taxane-Resistant) | Not Reported | Synergistically inhibited cell viability with docetaxel. | [1] |
| TVB-3166 | DU145-TxR | Prostate Cancer (Taxane-Resistant) | Not Reported | Synergistically inhibited cell viability with docetaxel. | [1] |
| TVB-3166 | 22Rv1 | Prostate Cancer | Not Reported | Increased inhibition of colony growth when combined with paclitaxel. | [3] |
| TVB-3166 | CALU-6 | Non-Small Cell Lung Cancer | Not Reported | Increased inhibition of colony growth when combined with paclitaxel. | [3] |
Table 2: In Vivo Efficacy of FASN Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) / Regression | Reference(s) |
| This compound | Colorectal Cancer PDX (Pt 2614, Pt 2449PT, Pt 2402) | Colorectal Cancer | 3-6 mg/kg, oral, daily | 30-51.5% reduction in tumor weight. | [2][5] |
| TVB-3166 & this compound | Multiple Xenografts (Lung, Ovarian, Prostate, Pancreatic) | Various | Combination with paclitaxel or docetaxel | Significantly enhanced anti-tumor activity; tumor regression in 3 of 6 models. | [3] |
Table 3: Clinical Efficacy of TVB-2640 (Denifanstat) in Combination with Paclitaxel
| Compound | Phase | Tumor Types | Key Findings | Reference(s) |
| TVB-2640 (Denifanstat) | Phase I (NCT02223247) | Advanced Solid Tumors (including KRAS-mutant NSCLC, Ovarian, Breast) | Partial Response (PR) rate of 11% and Disease Control Rate (DCR) of 70% in combination with paclitaxel. Manageable safety profile. | [3] |
Comparison with Alternative Therapies for Taxane-Resistant Cancers
While FASN inhibition presents a promising strategy, several other therapeutic avenues are being explored for taxane-resistant cancers.
Table 4: Comparison of Therapeutic Strategies for Taxane-Resistant Cancers
| Therapeutic Strategy | Mechanism of Action | Examples | Applicable Cancer Types (in taxane-resistant setting) | Reference(s) |
| FASN Inhibition | Disrupts tubulin palmitoylation, alters signaling pathways (Akt, Erk1/2, AMPK, β-catenin). | This compound, TVB-2640 (Denifanstat) | Prostate, Ovarian, Lung, Breast | [3][5][6] |
| Microtubule-Targeting Agents (non-taxane) | Bind to different sites on tubulin or have different effects on microtubule dynamics. | Vinblastine, Eribulin, Epothilones | Prostate, Breast | [1][6] |
| PARP Inhibitors | Inhibit DNA repair, particularly effective in tumors with BRCA mutations. | Olaparib, Rucaparib | Prostate, Ovarian | [6][7] |
| Anti-angiogenic Agents | Inhibit the formation of new blood vessels that supply tumors. | Bevacizumab | Ovarian, Lung | |
| Targeted Therapies (non-FASN) | Inhibit specific oncogenic signaling pathways. | KRAS inhibitors (e.g., RMC-6236), EGFR inhibitors (e.g., Osimertinib) | Lung | [8][9] |
| Metabolic Inhibitors (non-FASN) | Target other metabolic vulnerabilities of cancer cells. | CB-839 (Glutaminase inhibitor), MLN128 (mTOR inhibitor) | Lung | [10] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action in Taxane-Resistant Cells
The following diagram illustrates the proposed mechanism by which this compound enhances taxane efficacy. Inhibition of FASN leads to a depletion of cellular palmitate, which in turn reduces the palmitoylation of tubulin. This disruption of post-translational modification impairs proper microtubule organization, making the cancer cells more susceptible to the effects of taxane-mediated microtubule stabilization.
Caption: Mechanism of this compound synergy with taxanes.
Experimental Workflow: Acyl-Biotin Exchange (ABE) Assay
The ABE assay is a key technique to assess protein palmitoylation. The workflow below outlines the major steps involved in detecting tubulin palmitoylation.
Caption: Workflow for Acyl-Biotin Exchange (ABE) assay.
Detailed Experimental Protocols
1. Acyl-Biotin Exchange (ABE) Assay for Tubulin Palmitoylation
This protocol is adapted from established methods to detect protein S-palmitoylation.[11][12]
-
Cell Lysis: Cells are lysed in a buffer containing a protease inhibitor cocktail and N-ethylmaleimide (NEM) to block free thiol groups on cysteine residues.
-
Thioester Cleavage: The thioester bonds of palmitoylated cysteines are cleaved using hydroxylamine. A control sample without hydroxylamine is included to ensure specificity.
-
Biotin Labeling: The newly exposed free thiols are then labeled with a thiol-reactive biotinylating reagent, such as Biotin-HPDP.
-
Affinity Purification: Biotinylated proteins are captured using streptavidin-agarose beads.
-
Western Blot Analysis: The captured proteins are eluted and subjected to SDS-PAGE and Western blotting using an anti-tubulin antibody to specifically detect palmitoylated tubulin.
2. Immunofluorescence for Microtubule Organization
This protocol is based on standard immunofluorescence techniques to visualize the microtubule network.[5]
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound, taxane, or the combination for the desired time.
-
Fixation: Cells are fixed with a suitable fixative, such as ice-cold methanol, to preserve the cellular structures.
-
Permeabilization: If a non-methanol fixative is used, cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for α-tubulin or β-tubulin.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Mounting and Imaging: Coverslips are mounted onto microscope slides with a mounting medium containing an anti-fade reagent and DAPI for nuclear counterstaining. Images are acquired using a fluorescence or confocal microscope.
Conclusion
The FASN inhibitor this compound represents a promising therapeutic agent for overcoming taxane resistance in a variety of cancers. Its mechanism of action, centered on the disruption of tubulin palmitoylation, provides a rational basis for its synergistic effects with taxanes. Preclinical and early clinical data support the continued investigation of this and other FASN inhibitors in combination with standard-of-care chemotherapies. This guide provides a framework for researchers to compare the efficacy of this compound with other emerging strategies and to design further experiments to elucidate the full potential of targeting lipid metabolism in cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. denifanstat (TVB-2640) News - LARVOL Sigma [sigma.larvol.com]
- 3. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Synthase Inhibitors Enhance Microtubule-Stabilizing and Microtubule-Destabilizing Drugs in Taxane-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence of Microtubule Assemblies in Amphibian Oocytes and Early Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance Mechanisms to Taxanes and PARP Inhibitors in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeted Drug Therapy for Non-small Cell Lung Cancer | American Cancer Society [cancer.org]
- 9. vjoncology.com [vjoncology.com]
- 10. Inhibiting metabolism found to be effective in treating aggressive form of lung cancer - ecancer [ecancer.org]
- 11. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of TVB-3664 on Tubulin Palmitoylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to validate the effect of TVB-3664, a potent Fatty Acid Synthase (FASN) inhibitor, on tubulin palmitoylation. We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to facilitate a comprehensive understanding of the scientific principles and procedures involved.
Introduction to this compound and Tubulin Palmitoylation
This compound is an orally bioavailable, selective, and reversible inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of palmitate.[1][2] Palmitate is the precursor for the synthesis of various fatty acids and is also utilized in post-translational modifications, notably S-palmitoylation. This process involves the attachment of a palmitate group to cysteine residues of a protein, influencing its membrane association, stability, and trafficking.
Tubulin, the protein subunit of microtubules, is a known substrate for palmitoylation. This modification is crucial for the proper organization and function of the microtubule network, which plays a vital role in cell structure, intracellular transport, and cell division.[2] By inhibiting FASN, this compound reduces the cellular pool of palmitate available for protein modification, thereby disrupting tubulin palmitoylation and microtubule organization.[2] This guide explores the experimental validation of this effect.
Mechanism of Action: From FASN Inhibition to Microtubule Disruption
This compound's primary mechanism of action is the inhibition of FASN, which catalyzes the synthesis of palmitate. A reduction in cellular palmitate levels directly impacts the S-palmitoylation of various proteins, including α- and β-tubulin. This decreased palmitoylation disrupts the proper anchoring and organization of microtubules, leading to downstream anti-tumor effects, particularly when combined with taxane-based therapies.[2]
References
- 1. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum [bio-protocol.org]
- 2. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: TVB-3664 versus Orlistat
This guide provides a detailed, data-driven comparison of the mechanisms of action of TVB-3664 and Orlistat. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of these two compounds, their molecular targets, and their physiological effects.
Overview of this compound and Orlistat
This compound and Orlistat represent two distinct strategies for modulating lipid metabolism. This compound is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids within cells. Its primary application is in oncology, where cancer cells often exhibit upregulated FASN activity. Orlistat, conversely, is a peripherally acting lipase inhibitor.[1] It functions within the gastrointestinal (GI) tract to prevent the absorption of dietary fats, and it is primarily used for obesity management.[2] While Orlistat has been found to also inhibit the thioesterase domain of FASN, its clinical application for this secondary mechanism is limited by poor systemic bioavailability.[1][3]
Mechanism of Action: this compound
This compound is a reversible inhibitor of Fatty Acid Synthase (FASN).[4][5][6] FASN is the central enzyme in the anabolic pathway that synthesizes palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, this pathway is highly active to support rapid proliferation and membrane biogenesis.
By inhibiting FASN, this compound leads to several downstream cellular effects:
-
Inhibition of Lipogenesis: It directly blocks the production of fatty acids required for energy storage and the synthesis of complex lipids.
-
Disruption of Microtubule Organization: this compound has been shown to reduce tubulin palmitoylation, which disrupts microtubule organization in tumor cells.[4]
-
Alteration of Oncogenic Signaling: The inhibition of FASN by this compound affects major signaling pathways, including the PI3K/AKT/mTOR and Erk1/2 pathways, which are critical for cancer cell growth and survival.[7][8][9]
Mechanism of Action: Orlistat
Orlistat is a saturated derivative of lipstatin, a natural inhibitor of pancreatic lipases.[3] Its primary mechanism is the potent and reversible inhibition of gastric and pancreatic lipases within the lumen of the GI tract.[10][11][12]
The key steps in Orlistat's mechanism are:
-
Covalent Bonding: Orlistat forms a covalent bond with the serine residue at the active site of gastric and pancreatic lipases.[10][12][13]
-
Enzyme Inactivation: This binding inactivates the lipases, rendering them unable to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides.[13]
-
Reduced Fat Absorption: As a result, undigested triglycerides are not absorbed and are excreted in the feces, leading to a caloric deficit.[3][13] At the recommended therapeutic dose of 120 mg three times daily, Orlistat inhibits the absorption of dietary fat by approximately 30%.[13]
Quantitative Data Comparison
The following tables summarize the quantitative data on the potency and efficacy of this compound and Orlistat from preclinical and clinical studies.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC₅₀ Value | Reference |
|---|---|---|---|---|
| This compound | Human FASN | Palmitate Synthesis | 18 nM (0.018 µM) | [4][5] |
| Mouse FASN | Palmitate Synthesis | 12 nM (0.012 µM) | [4][5] | |
| Orlistat | Gastric & Pancreatic Lipases | Enzyme Inhibition | Potent inhibitor | [11][12] |
| | Fatty Acid Synthase (FAS) | Thioesterase Domain Inhibition | Potent inhibitor |[1][3] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Model | Dosage | Key Finding | Reference |
|---|---|---|---|---|
| This compound | Colorectal Cancer PDX Models | 3-6 mg/kg, daily oral gavage | 30-51.5% reduction in tumor weight. | [6] |
| Diverse Xenograft Tumor Models | Not specified | Enhanced anti-tumor activity, tumor regression observed. | [4] | |
| NASH-related Murine HCC | 10mg/kg/d, daily oral gavage | Significantly ameliorated the fatty liver phenotype. | [8] |
| Orlistat | N/A | N/A | Primarily evaluated in human clinical trials for obesity. | |
Table 3: Clinical Efficacy and Outcomes
| Compound | Study Population | Duration | Key Finding | Reference |
|---|---|---|---|---|
| This compound (as FASN inhibitor class) * | Phase I/II trials (TVB-2640) | N/A | Prolonged stable disease in monotherapy; partial response with paclitaxel in KRASmut NSCLC, ovarian, and breast cancer. | [9][14] |
| Orlistat | Obese patients | 2 years | 10.2% (10.3 kg) weight loss with Orlistat vs. 6.1% (6.1 kg) with placebo in year 1. | [15] |
| Overweight/obese patients with Type 2 Diabetes | 1 year | -3.89% weight loss with Orlistat vs. -1.27% with placebo. Greater decreases in HbA₁c and fasting glucose. | [16] | |
| Obese patients | N/A | Reduces dietary fat absorption by approx. 30%. | [3][13] |
*Data for TVB-2640 (denifanstat), a closely related FASN inhibitor, is used as a proxy for the clinical potential of this drug class.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This compound: In Vitro Cell Proliferation Assay
-
Cell Lines: Human colorectal cancer cell lines (e.g., CaCo2, HT29, LIM2405).[5][6]
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 1 µM.[6]
-
Incubation: The cells were incubated for 7 days in a medium supplemented with 10% FBS without a medium change.[5][6]
-
Assessment: Cell proliferation was assessed by cell counting to determine the anti-tumor activity of the compound.[5]
This compound: Patient-Derived Xenograft (PDX) In Vivo Model
-
Animal Model: Colorectal cancer PDX models were established in NOD-SCID-IL2rg-/- (NSG) mice.[6]
-
Treatment: Animals were administered this compound daily by oral gavage at doses of 3 mg/kg or 6 mg/kg.[5][6]
-
Duration: Treatment was continued for 4 weeks.[6]
-
Assessment: Tumor volume and tumor weight were measured at the end of the treatment period to evaluate the reduction in tumor growth.[6]
Orlistat: Clinical Trial for Weight Management in Obese Patients
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[15]
-
Participants: Obese patients with a Body Mass Index (BMI) between 28-47 kg/m ².[15]
-
Intervention: Following a 4-week placebo lead-in period with a hypocaloric diet (600 kcal/day deficit), patients were randomized to receive Orlistat (120 mg three times daily) or a placebo for 1 year, in conjunction with the diet.[15]
-
Primary Outcome: The primary endpoint was the change in body weight from the start of the lead-in period to the end of the first year.[15]
Conclusion
This compound and Orlistat operate through fundamentally different mechanisms of action, targeting distinct points in lipid metabolism for different therapeutic goals.
-
This compound is a systemic, intracellular inhibitor of de novo fatty acid synthesis, designed to disrupt the metabolic pathways that fuel cancer cell proliferation. Its effects are mediated through the inhibition of FASN, leading to changes in cellular signaling and microtubule dynamics.
-
Orlistat is a non-systemic, intraluminal inhibitor of dietary fat digestion. It acts locally within the gastrointestinal tract to block lipase activity, thereby reducing caloric absorption from fat. Its primary application is in weight management.
This guide highlights the distinct profiles of these two agents. This compound represents a targeted therapy approach for diseases characterized by metabolic reprogramming, such as cancer, while Orlistat provides a non-systemic method for managing obesity by physically preventing fat absorption.
References
- 1. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Orlistat - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | FASN Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 8. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 15. Randomised placebo-controlled trial of orlistat for weight loss and prevention of weight regain in obese patients. European Multicentre Orlistat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
A Head-to-Head Comparison of Fatty Acid Synthase (FASN) Inhibitors in Hepatocellular Carcinoma (HCC) Models
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis, is a well-documented metabolic hallmark of hepatocellular carcinoma (HCC). This upregulation provides rapidly proliferating cancer cells with the necessary lipids for membrane synthesis, energy storage, and signaling molecules. Consequently, FASN has emerged as a promising therapeutic target for HCC. This guide provides a head-to-head comparison of various FASN inhibitors investigated in preclinical HCC models, supported by experimental data and detailed methodologies to aid in research and development efforts.
Performance of FASN Inhibitors in HCC Models
The efficacy of FASN inhibitors in HCC has been evaluated in various in vitro and in vivo models. While monotherapy has shown limited to moderate success, combination therapies with tyrosine kinase inhibitors (TKIs) or other agents have demonstrated synergistic effects, particularly in HCC models driven by specific oncogenic pathways.
Key FASN Inhibitors and Their Efficacy
Several small molecule inhibitors targeting FASN have been developed and tested in preclinical HCC models. These include TVB-3664, TVB-2640, C75, GSK2194069, FAS31, cerulenin, and Orlistat.[1][2] Of these, this compound and its orally available counterpart, TVB-2640, are among the most extensively studied in recent literature.[1][2]
The effectiveness of FASN inhibition is highly dependent on the genetic background of the HCC.[1] For instance, FASN deletion or inhibition is particularly effective in HCC models driven by AKT/c-MET, sgPTEN/c-MET, AKT/NRAS, and c-MYC.[1] However, it is dispensable for HCC growth induced by β-Catenin activation and c-MET overexpression.[1]
In Vitro Efficacy in Human HCC Cell Lines
Studies in human HCC cell lines have demonstrated that FASN inhibition can lead to decreased cell proliferation and increased apoptosis. For example, silencing of FASN in HLF, MHCC97-H, Hep3B, HuH7, and SNU449 cell lines resulted in the downregulation of the S-phase kinase-associated protein 2 (SKP2), a proto-oncogene, and a subsequent increase in the cell cycle inhibitor p27KIP1.[3]
| FASN Inhibitor | HCC Cell Lines | Observed Effects | Reference |
| This compound | MHCC97H, HLE, SNU449 | Potent growth inhibition, especially in combination with cabozantinib.[1] | [1] |
| C75 | Various | Synergistic growth inhibition with cabozantinib.[4] | [4] |
| FASN siRNA | HLF, MHCC97-H, Hep3B, HuH7, SNU449 | Downregulation of FASN and SKP2, leading to reduced cell proliferation.[3] | [3] |
| FASN shRNA | SK-Hep-1 | Inhibition of cell proliferation, migration, and invasion.[5] | [5] |
In Vivo Efficacy in Murine HCC Models
Preclinical studies using murine models of HCC have provided valuable insights into the therapeutic potential of FASN inhibitors.
| FASN Inhibitor | Murine HCC Model | Treatment Regimen | Key Findings | Reference |
| This compound | sgPTEN/c-MET driven | 10mg/kg/day, oral gavage | Significantly reduced tumor growth, cell proliferation, and lipid accumulation.[1] | [1] |
| This compound | AKT/NRAS driven | 10mg/kg/day, oral gavage | Significantly reduced HCC growth and increased survival.[1] | [1] |
| This compound + Cabozantinib | sgPTEN/c-MET driven | This compound (10mg/kg/day) + Cabozantinib (60mg/kg/day) | Triggered tumor regression and synergistically downregulated cancer-related pathways.[1][6] | [1][6] |
| This compound + Sorafenib | c-MYC driven | This compound (10mg/kg/day) + Sorafenib (30mg/kg/day) | Improved therapeutic efficacy compared to monotherapy.[1][6] | [1][6] |
| Genetic FASN Ablation | AKT driven | N/A | Complete inhibition of hepatocarcinogenesis.[7] | [7] |
Signaling Pathways and Experimental Workflows
FASN's role in HCC is intricately linked to major oncogenic signaling pathways. Understanding these connections is crucial for designing effective therapeutic strategies.
FASN-Related Signaling Pathways in HCC
The expression and activity of FASN in HCC are largely regulated by the PI3K/AKT/mTOR signaling pathway.[1][2] Activation of this pathway, often through loss of the tumor suppressor PTEN or activation of receptor tyrosine kinases like c-MET and EGFR, leads to increased FASN expression and subsequent de novo lipogenesis.[1] FASN inhibition, in turn, can feedback to suppress this pathway, notably by decreasing the levels of phosphorylated/activated AKT through a mechanism involving mTORC2.[7]
Furthermore, FASN has been shown to influence the β-catenin/C-myc signaling pathway.[8] Inhibition of FASN in HepG2 cells suppressed cell survival by inhibiting this pathway.[8]
Caption: FASN signaling network in HCC.
Representative Experimental Workflow for In Vivo Studies
The evaluation of FASN inhibitors in vivo typically involves the use of genetically engineered mouse models that recapitulate human HCC. A common workflow is as follows:
References
- 1. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pathogenetic, Prognostic, and Therapeutic Role of Fatty Acid Synthase in Human Hepatocellular Carcinoma [frontiersin.org]
- 3. Fatty Acid Synthase Promotes Hepatocellular Carcinoma Growth via S-Phase Kinase-Associated Protein 2/p27KIP1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of fatty acid synthase impairs hepatocarcinogenesis driven by AKT in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Takedown of Hepatocellular Carcinoma: A Comparative Guide to TVB-3664 and Cabozantinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The combination of the fatty acid synthase (FASN) inhibitor, TVB-3664, and the multi-tyrosine kinase inhibitor, cabozantinib, has demonstrated significant synergistic anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC). This guide provides a comprehensive comparison of their combined efficacy versus monotherapy, supported by experimental data and detailed methodologies, to inform further research and development in HCC therapeutics.
In Vitro Efficacy: Enhanced Cell Growth Inhibition
The synergistic effect of this compound and cabozantinib was rigorously evaluated in various human HCC cell lines. The combination therapy consistently resulted in a more potent inhibition of cell viability compared to either agent alone.
Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) for each compound was determined in multiple HCC cell lines, demonstrating a baseline of their individual activities.
| Cell Line | This compound IC50 (μM) | Cabozantinib IC50 (μM) |
| MHCC97H | ~0.1 | ~5.0 |
| HLE | ~0.1 | ~4.0 |
| SNU449 | ~0.05 | ~6.0 |
Synergy Quantification
A formal synergy analysis using the Combination Index (CI) method confirmed the enhanced efficacy of the drug combination. Across all tested HCC cell lines and concentration ratios, the CI values were consistently below 1.0, indicating a synergistic interaction.[1]
In Vivo Efficacy: Tumor Regression and Growth Inhibition
The potent synergy observed in vitro was translated into significant anti-tumor effects in clinically relevant murine models of HCC.
Tumor Regression in sgPTEN/c-MET Driven HCC
In a murine model of HCC driven by the loss of PTEN and overexpression of c-MET, the combination of this compound and cabozantinib led to notable tumor regression. This highlights the particular vulnerability of MET-driven tumors to this combination.[1][2]
Tumor Growth Inhibition in c-MYC Driven HCC
In a FASN-dependent c-MYC driven HCC model, the combination therapy resulted in significant inhibition of tumor progression compared to either monotherapy. While not achieving complete regression in this aggressive model, the synergistic effect markedly slowed tumor growth.[1][2]
Quantitative In Vivo Outcomes
| Mouse Model | Treatment Group | Outcome |
| sgPTEN/c-MET | This compound + Cabozantinib | Tumor Regression |
| c-MYC | Vehicle | Progressive Disease |
| This compound | Moderate Tumor Growth | |
| Cabozantinib | Moderate Tumor Growth | |
| This compound + Cabozantinib | Significant Tumor Growth Inhibition |
Mechanism of Synergy: Dual Pathway Blockade
The synergistic anti-tumor effect of this compound and cabozantinib stems from their complementary mechanisms of action, leading to a multi-pronged attack on critical cancer pathways. This compound, by inhibiting FASN, disrupts de novo lipogenesis, a key metabolic pathway often upregulated in HCC. Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases including MET, VEGFR, and AXL, blocks crucial signaling pathways involved in tumor growth, angiogenesis, and metastasis.
The combination of these two agents leads to a pronounced downregulation of the PI3K/AKT/mTOR signaling pathway and key cell cycle progression proteins, while simultaneously upregulating markers of apoptosis.[1][2]
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: HCC cells (MHCC97H, HLE, SNU449) were seeded in 24-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a gradient of concentrations of this compound, cabozantinib, or the combination in triplicate for 48 hours.
-
Staining: The medium was removed, and cells were washed with PBS. Cells were then fixed with 10% formalin for 10 minutes and stained with 0.1% crystal violet solution for 20 minutes.
-
Destaining and Quantification: After washing and drying, the stain was solubilized with 10% acetic acid. The absorbance was measured at 590 nm to determine cell viability.
-
Data Analysis: IC50 values were calculated using non-linear regression. The Combination Index (CI) was calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
-
Protein Extraction: HCC cells treated with this compound, cabozantinib, or the combination were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against key proteins in the AKT/mTOR pathway (p-AKT, p-RPS6), cell cycle regulators (CCND1, p-Rb), and apoptosis markers (cleaved caspase-3, cleaved caspase-7), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.
In Vivo Mouse Model of HCC
-
Model Generation: Oncogene-driven HCC was induced in FVB/N mice via hydrodynamic tail vein injection of plasmids encoding specific oncogenes (e.g., c-MYC and Sleeping Beauty transposase).
-
Treatment: Once tumors were established (e.g., 5.5 weeks post-injection), mice were randomized into treatment groups: Vehicle, this compound (10 mg/kg/day, oral gavage), Cabozantinib (10 mg/kg/day, oral gavage), and the combination of both.
-
Tumor Burden Assessment: After a defined treatment period (e.g., 3 weeks), mice were sacrificed, and livers were harvested. Tumor burden was assessed by measuring the total liver weight.
-
Histological and Molecular Analysis: Liver tissues were fixed for histological analysis (H&E staining) and snap-frozen for molecular analysis (e.g., Western blotting).
Conclusion and Future Directions
The combination of the FASN inhibitor this compound and the multi-tyrosine kinase inhibitor cabozantinib represents a promising therapeutic strategy for HCC. The robust synergistic activity, demonstrated through both in vitro and in vivo studies, is underpinned by a dual-pronged attack on tumor metabolism and key oncogenic signaling pathways. These findings strongly support the clinical development of this combination therapy, particularly for FASN-dependent and MET-driven HCC subtypes. Future studies should focus on optimizing dosing schedules and exploring potential biomarkers to identify patient populations most likely to benefit from this novel combination therapy.
References
A Preclinical and Clinical Showdown: Evaluating the Fatty Acid Synthase Inhibitors TVB-3664 and Denifanstat (TVB-2640)
In the landscape of targeted cancer and metabolic disease therapies, inhibitors of Fatty Acid Synthase (FASN) have emerged as a promising class of drugs. Among these, denifanstat (TVB-2640) and its preclinical surrogate, TVB-3664, have garnered significant attention. This guide provides a comparative analysis of their performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their respective roles and efficacy. While a direct head-to-head clinical comparison is not available due to their distinct developmental stages, this guide will delineate the preclinical efficacy of this compound and the clinical trial outcomes of denifanstat.
Mechanism of Action: Targeting a Key Metabolic Engine
Both this compound and denifanstat are potent and selective inhibitors of FASN, a critical enzyme responsible for the synthesis of palmitate, a saturated fatty acid.[1] In many cancer cells and in pathological conditions like metabolic dysfunction-associated steatohepatitis (MASH), FASN is overexpressed, leading to increased lipid synthesis that fuels cell growth, proliferation, and survival.[2][3] By inhibiting FASN, these drugs aim to disrupt these processes. This compound is often utilized in preclinical mouse models due to its optimized pharmacokinetics and potency against murine FASN, serving as a surrogate for the clinical candidate, denifanstat.[4]
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor and anti-steatotic activity in various preclinical models.
Anti-Cancer Activity
In colorectal cancer (CRC) patient-derived xenograft (PDX) models, this compound treatment led to a significant reduction in tumor volume in 30% of cases.[3] The anti-tumor effect was associated with a decrease in the activation of the Akt and Erk1/2 oncogenic pathways.[3] Furthermore, studies in non-small cell lung cancer (NSCLC) models have shown that FASN inhibition by this compound can enhance the efficacy of other cancer therapies like bevacizumab.[5]
| Preclinical Model | Cancer Type | Treatment | Key Findings | Reference |
| Colorectal Cancer PDX | Colorectal Cancer | This compound | Significant tumor volume reduction in 30% of models.[3] | [3] |
| Colorectal Cancer PDX | Colorectal Cancer | This compound | Decreased activation of pErk1/2.[3] | [3] |
| COLO-205 Xenograft | Colorectal Cancer | This compound + Bevacizumab | Increased tumor growth inhibition compared to single agents.[5] | [5] |
| HCC Mouse Model | Hepatocellular Carcinoma | This compound | Moderate efficacy as monotherapy in NASH-related HCC.[6] | [6] |
| HCC Mouse Model | Hepatocellular Carcinoma | This compound + Cabozantinib | Triggered tumor regression.[6] | [6] |
Efficacy in MASH Models
In a diet-induced obese and biopsy-confirmed mouse model of MASH, this compound demonstrated hepatoprotective effects.[7] Treatment resulted in a significant reduction in body weight, liver fat, and markers of liver injury such as ALT and AST.[8] Histological analysis revealed an improvement in the NAFLD Activity Score (NAS), primarily due to a decrease in steatosis.[8] In a more aggressive MASH model, FASN inhibition with this compound significantly decreased liver fibrosis and collagen content.[4]
| Preclinical Model | Disease | Treatment | Key Findings | Reference |
| GAN Diet-Induced Mouse Model | MASH | This compound (10 mg/kg) | Significant reduction in body weight, fat mass, liver weight, ALT, AST, and cholesterol.[8] | [8] |
| GAN Diet-Induced Mouse Model | MASH | This compound (10 mg/kg) | Improvement in NAFLD Activity Score (NAS).[8] | [8] |
| FAT-NASH Mouse Model | MASH with Fibrosis | This compound | Significantly decreased liver fibrosis and collagen content.[4] | [4] |
| Mouse models of MASH | MASH | This compound + Resmetirom | Synergistic effect on improving NAS and hepatic collagen content.[9] | [9] |
Clinical Response of Denifanstat (TVB-2640)
Denifanstat has advanced into clinical trials for both MASH and various solid tumors, demonstrating promising results.
MASH Clinical Trials
In the Phase 2b FASCINATE-2 trial in patients with biopsy-confirmed MASH with moderate to advanced fibrosis (F2/F3), denifanstat met its primary endpoints. A significantly higher percentage of patients treated with denifanstat achieved MASH resolution without worsening of fibrosis and fibrosis improvement of at least one stage without worsening of MASH compared to placebo.[9][10] These positive results led to the FDA granting Breakthrough Therapy designation to denifanstat for the treatment of MASH.[9][10]
| Clinical Trial | Indication | Treatment | Key Efficacy Endpoints | Reference |
| FASCINATE-2 (Phase 2b) | MASH (F2/F3 Fibrosis) | Denifanstat | Statistically significant MASH resolution without worsening of fibrosis. | [9][10] |
| FASCINATE-2 (Phase 2b) | MASH (F2/F3 Fibrosis) | Denifanstat | Statistically significant fibrosis improvement by ≥ 1 stage with no worsening of MASH. | [9][10] |
| FASCINATE-2 (F3 sub-analysis) | MASH (F3 Fibrosis) | Denifanstat | 55% of patients showed ≥ 1 stage fibrosis improvement (vs. 26% placebo) by conventional pathology. | [10][11] |
| FASCINATE-2 (F3 sub-analysis) | MASH (F3 Fibrosis) | Denifanstat | 62% of patients showed ≥ 1 stage fibrosis improvement (vs. 26% placebo) by AI-based pathology. | [10][11] |
Oncology Clinical Trials
Denifanstat has also been evaluated in patients with advanced solid tumors. In a Phase 1 study, it demonstrated clinical activity in defined patient populations.[9] Early-phase studies have suggested that denifanstat can be effective in reducing tumor size and inhibiting disease progression.[2] In combination with other anti-cancer agents like paclitaxel, denifanstat has shown promising early signs of clinical activity.[1]
| Clinical Trial Phase | Cancer Type | Treatment | Reported Outcomes | Reference |
| Phase 1 | Advanced Solid Tumors | Denifanstat | Demonstrated clinical activity in defined patient populations. | [9] |
| Early Phase | Various Cancers | Denifanstat | Improved outcomes compared to standard treatments, reduction in tumor growth. | [2] |
| Phase 1 | Advanced Solid Tumors | Denifanstat + Paclitaxel | Promising early signs of clinical activity. | [1] |
| Phase 2 (Investigator Sponsored) | Glioblastoma | Denifanstat | Positive results reported. | [9] |
Experimental Protocols
In Vivo Xenograft Studies (this compound)
-
Animal Model: Colorectal cancer patient-derived xenografts (PDXs) were established in mice.[3]
-
Treatment: When tumors reached a volume of 100 mm³, mice were randomized into treatment and control groups. This compound was administered daily by oral gavage at a dose of 3–6 µg/kg. The vehicle control was 30% PEG400.[3]
-
Efficacy Assessment: Tumor volume was measured weekly using digital calipers. At the end of the study, tumors were weighed.[3]
-
Biomarker Analysis: Western blot analysis was performed on tumor lysates to assess the activation of signaling pathways like Akt and Erk1/2.[3]
FASCINATE-2 Clinical Trial (Denifanstat)
-
Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with biopsy-confirmed MASH and liver fibrosis stages F2 or F3.[9]
-
Intervention: Patients were randomized to receive once-daily oral denifanstat or placebo.
-
Primary Endpoints: The co-primary endpoints were the proportion of patients with MASH resolution without worsening of fibrosis and the proportion of patients with at least a one-stage improvement in fibrosis without worsening of MASH at 52 weeks.[9]
-
Assessment: Liver biopsies were performed at baseline and at 52 weeks and were assessed by a central pathologist.[10]
Conclusion
While this compound and denifanstat (TVB-2640) are chemically related FASN inhibitors, their roles in drug development are distinct. This compound serves as a crucial preclinical tool, and its robust anti-cancer and anti-MASH efficacy in animal models has provided a strong rationale for the clinical investigation of denifanstat. Denifanstat, in turn, has demonstrated a promising response in clinical trials, particularly in the challenging indication of MASH with fibrosis, leading to a Breakthrough Therapy designation from the FDA. The collective data suggest that FASN inhibition is a viable therapeutic strategy. The successful translation of the preclinical findings with this compound to the clinical success of denifanstat underscores the importance of this class of inhibitors in addressing unmet needs in oncology and metabolic diseases. Future research will likely focus on combination therapies and identifying patient populations most likely to benefit from FASN inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is Denifanstat used for? [synapse.patsnap.com]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sagimet.com [sagimet.com]
- 6. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. This compound reduces steatosis and inflammation in a MASH model | BioWorld [bioworld.com]
- 9. Programs FASN Inhibitor | Sagimet Biosciences [sagimet.com]
- 10. Sagimet Biosciences Presents Clinical Denifanstat and Preclinical FASN Inhibitor Data at AASLD - The Liver Meeting® 2024 - BioSpace [biospace.com]
- 11. Sagimet Biosciences presents clinical denifanstat, preclinical FASN inhibitor da | Nasdaq [nasdaq.com]
Unraveling Metabolic Dependencies: A Comparative Guide to Cross-Resistance Between TVB-3664 and Other Metabolic Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides an objective comparison of the Fatty Acid Synthase (FASN) inhibitor, TVB-3664, with other metabolic inhibitors, focusing on the critical aspect of cross-resistance. By examining the interplay between different metabolic pathways, this document aims to shed light on potential therapeutic strategies and the development of novel combination therapies.
At the heart of cancer cell survival and proliferation lies a reprogrammed metabolism, characterized by an increased reliance on pathways such as glycolysis, glutaminolysis, and de novo fatty acid synthesis. Targeting these metabolic vulnerabilities has emerged as a promising anti-cancer strategy. This compound, a potent and selective inhibitor of FASN, has demonstrated significant anti-tumor activity in various preclinical models.[1][2] FASN is a key enzyme responsible for the synthesis of palmitate, a precursor for the formation of various lipids essential for membrane production, energy storage, and signaling.[3] Inhibition of FASN by this compound disrupts these processes, leading to reduced tumor cell growth and survival.[1][2]
However, the development of drug resistance remains a significant hurdle in cancer therapy. A crucial question for the clinical application of metabolic inhibitors is whether resistance to one type of inhibitor confers resistance to another—a phenomenon known as cross-resistance. This guide delves into the available preclinical data to compare the resistance profiles of this compound and inhibitors of other key metabolic pathways.
Mechanisms of Resistance to FASN Inhibition
Resistance to FASN inhibitors like this compound can arise from various molecular mechanisms. Preclinical studies have shown that resistance can be associated with the activation of alternative survival signaling pathways, such as the Akt and AMP-activated protein kinase (AMPK) pathways. Furthermore, cancer cells can develop resistance by upregulating the uptake of exogenous fatty acids, thereby compensating for the blockade of de novo fatty acid synthesis. One key player in this compensatory mechanism is the fatty acid transporter CD36.
Interplay with Other Metabolic Pathways
The metabolic network within a cancer cell is highly interconnected. Inhibition of one pathway can lead to adaptive responses in others. For instance, studies have indicated a crosstalk between fatty acid synthesis and glycolysis. Inhibition of FASN has been shown to impair the glycolytic capacity of cancer cells. This metabolic interplay suggests that the resistance status to an inhibitor of one pathway could influence the sensitivity to an inhibitor of another.
While direct experimental evidence for cross-resistance between this compound and other specific metabolic inhibitors is still emerging, the intricate web of metabolic dependencies in cancer cells provides a strong rationale for investigating such phenomena. For example, resistance to glutaminase inhibitors has been shown to be rescued by alternative metabolic pathways, including fatty acid oxidation, hinting at the potential for cross-resistance with FASN inhibitors.
Comparative Analysis of Metabolic Inhibitors
To facilitate a clear comparison, the following table summarizes key information about this compound and representative inhibitors of other major metabolic pathways.
| Inhibitor Class | Target Enzyme/Pathway | Representative Inhibitor(s) | Known Resistance Mechanisms | Potential for Cross-Resistance with this compound (Hypothesized) |
| Fatty Acid Synthesis | Fatty Acid Synthase (FASN) | This compound , Orlistat, C75 | Activation of Akt/AMPK pathways, Upregulation of fatty acid uptake (e.g., via CD36) | - |
| Glycolysis | Hexokinase, Pyruvate Kinase M2 | 2-Deoxy-D-glucose (2-DG), Shikonin | Upregulation of alternative energy pathways (e.g., oxidative phosphorylation), Increased expression of glucose transporters | Cells resistant to glycolysis inhibitors may upregulate fatty acid metabolism for survival, potentially leading to sensitivity to this compound (negative cross-resistance). Conversely, reliance on fatty acid synthesis could be a primary resistance mechanism to glycolysis inhibition, leading to cross-resistance. |
| Glutaminolysis | Glutaminase (GLS) | CB-839, BPTES | Upregulation of alternative metabolic pathways (e.g., glycolysis, fatty acid oxidation), Expression of different GLS isoforms | Resistance to glutaminolysis inhibitors can be overcome by fatty acid oxidation, suggesting that cells resistant to GLS inhibitors might be sensitive to FASN inhibitors. However, a general metabolic rewiring could also confer broad resistance. |
| Beta-Oxidation | Carnitine Palmitoyltransferase 1 (CPT1) | Etomoxir, Perhexiline | Increased reliance on other energy sources like glucose or glutamine | Cells resistant to beta-oxidation inhibitors would likely increase their dependence on de novo fatty acid synthesis and glycolysis, potentially increasing their sensitivity to this compound. |
Experimental Protocols
A fundamental aspect of studying cross-resistance is the generation and characterization of drug-resistant cancer cell lines.
Protocol for Generating Drug-Resistant Cancer Cell Lines
This protocol describes a common method for developing drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[1][2][4]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Metabolic inhibitor (e.g., this compound, 2-DG, CB-839)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)
Procedure:
-
Initial Drug Concentration: Determine the initial concentration of the metabolic inhibitor to be used. This is typically the IC20-IC30 (the concentration that inhibits cell growth by 20-30%) of the parental cell line.
-
Continuous Exposure: Culture the parental cells in the medium containing the initial drug concentration.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, a significant portion of the cells may die. The surviving cells are allowed to proliferate. Once the cells reach 70-80% confluency, they are passaged.
-
Dose Escalation: After the cells have adapted and are growing steadily at the current drug concentration, the concentration of the inhibitor is gradually increased (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat steps 2-4 for several months. The gradual increase in drug concentration selects for a population of cells with resistance to the inhibitor.
-
Confirmation of Resistance: Once a resistant cell line is established (i.e., it can proliferate in a significantly higher drug concentration than the parental line), the resistance level should be quantified. This is done by performing a dose-response curve and calculating the IC50 value for both the parental and the resistant cell lines using a cell viability assay. A significant increase in the IC50 value of the resistant line compared to the parental line confirms the resistant phenotype.
-
Cryopreservation: Aliquots of the resistant cell line at different passage numbers should be cryopreserved for future experiments.
Workflow for Assessing Cross-Resistance
Signaling Pathways and Metabolic Interconnections
The development of resistance to metabolic inhibitors is often linked to the activation of pro-survival signaling pathways. Understanding these connections is crucial for designing effective combination therapies.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid synthase causes drug resistance by inhibiting TNF-α and ceramide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the FASN Inhibitor TVB-3664 Across Diverse Cancer Subtypes
A comprehensive guide for researchers and drug development professionals on the performance of TVB-3664, a potent Fatty Acid Synthase (FASN) inhibitor, in various cancer models. This guide provides a comparative analysis with other FASN inhibitors, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a process significantly upregulated in many cancer cells to support rapid proliferation, membrane synthesis, and signaling. This metabolic reprogramming makes FASN a compelling therapeutic target in oncology. This compound is a potent and selective, orally bioavailable small molecule inhibitor of FASN that has demonstrated significant anti-tumor activity in a range of preclinical cancer models. This guide provides a detailed comparative analysis of this compound's efficacy in different cancer subtypes, benchmarked against other FASN inhibitors, to inform ongoing research and drug development efforts.
Data Presentation: In Vitro and In Vivo Efficacy of this compound and Comparators
The anti-tumor activity of this compound has been evaluated across a spectrum of cancer cell lines and in vivo models. The following tables summarize the quantitative data on its potency and efficacy, alongside comparable data for other FASN inhibitors where available.
Table 1: In Vitro Potency (IC50) of FASN Inhibitors in Cancer Cell Lines
| Cancer Subtype | Cell Line | This compound IC50 (µM) | TVB-2640 (Denifanstat) IC50 (µM) | C75 IC50 (µM) | Cerulenin IC50 (µg/mL) |
| Human Palmitate Synthesis | - | 0.018[1] | 0.052[2][3] | - | - |
| Mouse Palmitate Synthesis | - | 0.012[1] | - | - | - |
| Colorectal Cancer | CaCo2 | Anti-tumor action at 0-1 µM[4] | - | - | - |
| HT29 | Anti-tumor action at 0-1 µM[4] | - | - | - | |
| LIM2405 | Anti-tumor action at 0-1 µM[4] | - | - | - | |
| Hepatocellular Carcinoma | MHCC97H | - | IC50 values determined[5] | - | 20 (for CSCs)[6] |
| HLE | - | IC50 values determined[5] | - | - | |
| SNU449 | - | IC50 values determined[5] | - | - | |
| Prostate Cancer | PC3 | - | - | 35[7][8] | - |
| LNCaP | - | - | 50 (spheroids)[7][8] | - | |
| Breast Cancer | ZR-75-1 | - | - | - | 0.5[4] |
| SKBR3 | - | - | - | Cytotoxicity at 10 mg/L[9] | |
| MCF-7 | - | - | - | Lower cytotoxicity than SKBR3[9] | |
| Glioblastoma | U-87MG | - | - | - | 5.55 (IC50)[10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Subtype | Model | Treatment | Tumor Growth Inhibition/Regression |
| Colorectal Cancer | Patient-Derived Xenografts (PDXs) | This compound (3 or 6 mg/kg, daily) | Significant tumor volume reduction in 30% of models; average tumor weight reduction of 30-51.5% in responding models[4][11] |
| Lung Cancer | Xenografts | This compound + Taxane | Enhanced anti-tumor efficacy, tumor regression observed in some models[12] |
| Ovarian Cancer | Xenografts | This compound + Taxane | Enhanced anti-tumor efficacy, tumor regression observed in some models[12] |
| Prostate Cancer | Xenografts | This compound + Taxane | Enhanced anti-tumor efficacy, tumor regression observed in some models[12] |
| Pancreatic Cancer | Xenografts | This compound + Taxane | Enhanced anti-tumor efficacy, tumor regression observed in some models[12] |
| Hepatocellular Carcinoma | Murine Model (NASH-related) | This compound Monotherapy | Moderate efficacy[5] |
| Murine Model (c-MYC driven) | This compound + Sorafenib/Cabozantinib | Improved therapeutic efficacy[5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through the potent and selective inhibition of FASN. This leads to a depletion of cellular palmitate, the primary product of FASN, which has several downstream consequences detrimental to cancer cell survival and proliferation.
One of the key mechanisms is the disruption of tubulin palmitoylation . Palmitoylation is a post-translational modification essential for the proper localization and function of many proteins, including tubulin. By inhibiting FASN, this compound reduces the available palmitate for this modification, leading to decreased tubulin palmitoylation[12][13]. This, in turn, disrupts the organization of the microtubule network within cancer cells[12][13]. The compromised microtubule integrity can interfere with crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape, ultimately contributing to the anti-proliferative effects of the drug.
Furthermore, FASN inhibition by this compound has been shown to modulate the activity of several key oncogenic signaling pathways . Studies in colorectal cancer models have demonstrated that treatment with this compound leads to a decrease in the activation of the Akt and Erk1/2 pathways[8]. These pathways are central regulators of cell growth, survival, and proliferation. In some contexts, FASN inhibition can also impact the AMPK signaling pathway, a critical sensor of cellular energy status[8][11]. The interplay between FASN inhibition and these signaling cascades contributes to the overall anti-tumor activity of this compound.
Caption: FASN Inhibition by this compound and its Downstream Effects.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the general methodologies for the key experiments cited.
In Vitro Cell Viability and IC50 Determination
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of the FASN inhibitor (e.g., this compound) or vehicle control.
-
Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay[14]. These assays measure metabolic activity or total protein content, respectively, as an indicator of the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells[11]. The animals are housed in a pathogen-free environment with access to food and water ad libitum.
-
Tumor Cell Implantation: A suspension of cultured cancer cells (e.g., 1-10 million cells in a sterile buffer or media) is injected subcutaneously into the flank of each mouse[11][15]. For patient-derived xenografts (PDXs), small fragments of a patient's tumor are implanted.
-
Tumor Growth Monitoring: Once the tumors become palpable and reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2[11][15].
-
Drug Administration: this compound is typically administered orally via gavage at a specified dose and schedule (e.g., daily). The vehicle control group receives the same formulation without the active drug.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. In some cases, tumor regression (a decrease in tumor size from baseline) is also assessed. Body weight and overall health of the animals are monitored throughout the study as indicators of toxicity.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.
References
- 1. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Fatty acid synthase inhibitor cerulenin hinders liver cancer stem cell properties through FASN/APP axis as novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Item - The cytotoxic effect of FASN inhibitor cerulenin and mTOR inhibitor rapamycin on SKBR3, MCF-7and MCF-7/HER2 breast cancer cells. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Fatty acid synthase inhibitor cerulenin attenuates glioblastoma progression by reducing EMT and stemness phenotypes, inducing oxidative and ER stress response, and targeting PI3K/AKT/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of TVB-3664
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of TVB-3664, a potent and selective fatty acid synthase (FASN) inhibitor. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: Wear a lab coat or other suitable protective clothing.
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
This compound Storage and Stability
Proper storage is essential to maintain the integrity of this compound and prevent accidental release.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent | -80°C | 6 Months |
| -20°C | 1 Month |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety. As a research chemical with potential biological activity, it should be treated as hazardous waste.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be suitable for chemical waste, leak-proof, and have a secure lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name of the chemical ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, as per your institution's guidelines.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Accidental Release Measures:
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation and remove all sources of ignition.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material, avoiding dust formation, and place it in the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling TVB-3664
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of TVB-3664, a potent and selective fatty acid synthase (FASN) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the cytotoxic potential of this compound, a robust PPE protocol is mandatory. All handling of this compound, in both solid and solution form, must be conducted within a certified chemical fume hood or a biological safety cabinet.
Minimum PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is required. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: For procedures that may generate aerosols or if handling outside of a ventilated enclosure, a NIOSH-approved respirator is necessary.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risk and ensures the compound's stability.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Log the compound in your chemical inventory.
-
Store in a cool, dry, and dark place as specified by the supplier.
-
-
Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions must be performed in a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
This compound is soluble in DMSO.[1] Prepare stock solutions at a concentration appropriate for your experiments.
-
-
Experimental Use:
-
When diluting stock solutions, work within the fume hood.
-
Clearly label all tubes and vials containing this compound.
-
Avoid skin contact and inhalation.
-
Emergency Procedures: Be Prepared
Accidents can happen. Immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, weighing papers, and other solid materials should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any this compound solutions down the drain.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Parameter | Value | Source(s) |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | [2] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
| Solubility in DMSO | ≥ 94 mg/mL | [1] |
Experimental Protocol Reference
For detailed in-vitro and in-vivo experimental setups, researchers can refer to established protocols. For example, studies on various cancer cell lines have utilized this compound at concentrations up to 1 µM for 7 days.[2] In animal models, oral gavage has been used for administration.[2]
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagram outlines the key steps.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
